molecular formula C10H11ClO2 B1345473 Ethyl 2-chloro-2-phenylacetate CAS No. 4773-33-5

Ethyl 2-chloro-2-phenylacetate

Cat. No.: B1345473
CAS No.: 4773-33-5
M. Wt: 198.64 g/mol
InChI Key: XXRLJXZVZZXDPP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-phenylacetate (CAS 4773-33-5) is a high-purity α-halogenated ester compound serving as a versatile and critical building block in organic synthesis and medicinal chemistry research . This reagent features a reactive chlorine atom adjacent to both a carbonyl and a phenyl group, making it a valuable precursor for constructing complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where the phenylacetate moiety is essential . Key Specifications: - CAS Number: 4773-33-5 - Molecular Formula: C 10 H 11 ClO 2 - Molecular Weight: 198.65 g/mol - Physical State: Colorless to light yellow clear liquid - Purity: >98.0% (GC) - Boiling Point: 78 °C at 2 mmHg - Density: ~1.16 g/mL at 20°C Research Applications: This compound is primarily valued as a synthetic intermediate. Its structure allows for further functionalization, enabling researchers to create a diverse range of derivatives for drug discovery and agrochemical development . The α-chloroester group is a key handle for nucleophilic substitution reactions, facilitating the introduction of the 2-phenylacetate segment into larger molecular architectures. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It requires careful handling due to its corrosive nature . Personal protective equipment, including gloves and eye/face protection, is essential. It causes severe skin burns and eye damage (H314) . Store in a cool, dark place, preferably in a locked, corrosion-resistant container .

Properties

IUPAC Name

ethyl 2-chloro-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRLJXZVZZXDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301308521
Record name Ethyl α-chlorobenzeneacetate
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Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4773-33-5
Record name Ethyl α-chlorobenzeneacetate
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Record name Ethyl chlorophenylacetate
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Record name 4773-33-5
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Foundational & Exploratory

Introduction: The Strategic Importance of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-chloro-2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated ester of significant interest in synthetic organic chemistry. Its strategic value lies in the benzylic chloride, a reactive site that renders the molecule a potent electrophile for carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, offering field-proven insights for professionals in research and drug development who utilize such building blocks for the synthesis of complex molecular architectures.

Section 1: Compound Identification and Core Properties

A clear identification is the foundation of any chemical protocol. This compound is known by several synonyms, and its core identifiers are crucial for accurate sourcing and regulatory compliance.

IdentifierValueSource(s)
CAS Number 4773-33-5[1][2][3][4]
Molecular Formula C₁₀H₁₁ClO₂[1][3][4]
Molecular Weight 198.65 g/mol [1][3][4]
IUPAC Name This compound[4]
Common Synonyms Ethyl α-chlorophenylacetate, Ethyl chloro(phenyl)acetate[5][6]
SMILES CCOC(=O)C(C1=CC=CC=C1)Cl[1][4]
InChIKey XXRLJXZVZZXDPP-UHFFFAOYSA-N[4][7]

Section 2: Physicochemical Data

The physical properties of a reagent dictate its handling, purification, and reaction setup. The following data has been compiled from reputable chemical suppliers and databases.

PropertyValueNotes
Appearance Colorless to light yellow clear liquid[5][8]
Boiling Point 68-72 °C at 0.3 mmHg[2][3][7]
78 °C at 2 mmHg
Density 1.157 g/mL at 25 °C[2][3][7]
Refractive Index (n20/D) 1.515[2][3][7]
Flash Point >110 °C (>230 °F) - closed cup[2][7]

Section 3: Synthesis and Purification Protocol

The reliable synthesis of starting materials is a critical first step in any multi-step drug development campaign. The conversion of the readily available ethyl mandelate to this compound via reaction with thionyl chloride is a robust and well-documented procedure.[9][10]

Causality Behind Experimental Choices:
  • Reagent: Thionyl chloride (SOCl₂) is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.

  • Reaction Conditions: The initial reaction is allowed to proceed at room temperature overnight to ensure the complete formation of the intermediate. A subsequent brief heating period under reflux ensures the final conversion and removal of gaseous byproducts.[10]

  • Workup: The reaction mixture is poured into ice water to quench any remaining thionyl chloride.[9][10] Ether is used for extraction due to its high affinity for the organic product and its immiscibility with water. Washing with sodium bicarbonate solution neutralizes any remaining acidic components, such as HCl.

Step-by-Step Synthesis Workflow:
  • Reactant Mixing: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve ethyl mandelate (0.80 mole) in thionyl chloride (0.82 mole).[9]

    • Expert Insight: This reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.

  • Reaction Incubation: Allow the solution to stand at room temperature for approximately 16 hours.[9][10]

  • Heating: Heat the solution on a steam bath under reflux for 30 minutes to drive the reaction to completion.[10]

  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing ice water.[9][10]

  • Extraction: Extract the aqueous mixture with two portions of diethyl ether.[10]

  • Washing: Combine the ether extracts and wash them with a saturated aqueous solution of sodium bicarbonate, followed by water, to remove acidic impurities.

  • Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate. Filter the solution and remove the ether by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction boiling at 98 °C/1.5 mmHg to yield the final product with 81-85% efficiency.[9]

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Reactants Ethyl Mandelate + Thionyl Chloride Incubation Stand at RT (16 hours) Reactants->Incubation Mix Reflux Heat under Reflux (30 mins) Incubation->Reflux Complete Conversion Quench Pour into Ice Water Reflux->Quench Cool & Quench Extract Extract with Ether Quench->Extract Wash Wash (NaHCO₃, H₂O) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Product Distill->Product Pure Product Reactivity Reagent This compound Product Substituted Product Reagent->Product LeavingGroup Cl⁻ Reagent->LeavingGroup Nucleophile Nucleophile (Nu⁻) Nucleophile->Reagent Ssub{N} Reaction

Fig. 2: General Nucleophilic Substitution Reactivity.

Section 6: Safety, Handling, and Storage

Hazard Profile: this compound is a hazardous substance that requires careful handling.

  • GHS Classification: Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1. [4][7]* Signal Word: Danger. [2]* Hazard Statements: H314 - Causes severe skin burns and eye damage. [2][4][6]H290 - May be corrosive to metals. [6] Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. A faceshield is recommended. [2][7][11]* First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately. [2] * Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. [6] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor. [6] * Ingestion: Rinse mouth. Do NOT induce vomiting. [6] Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [1]It is recommended to store in a corrosion-resistant container. [12]

References

  • PrepChem.com. Preparation of this compound. [Link]

  • iChemical. This compound, CAS No. 4773-33-5. [Link]

  • ChemSynthesis. This compound - 4773-33-5. [Link]

  • PubChem, National Institutes of Health. Ethyl chlorophenylacetate | C10H11ClO2 | CID 97752. [Link]

  • NIST WebBook. 2-Chloroethyl phenyl acetate. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

  • Chemsrc. Ethyl chloro(phenyl)acetate | CAS#:4773-33-5. [Link]

Sources

Introduction: A Cornerstone Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-chloro-2-phenylacetate (CAS 4773-33-5)

This compound, identified by its CAS number 4773-33-5, is a versatile bifunctional reagent that holds a significant position in the landscape of organic synthesis. As an α-halo ester, its reactivity is dominated by the presence of a stereogenic center bearing both an electron-withdrawing ester group and a labile chlorine atom. This unique structural arrangement makes it a potent electrophile and a valuable precursor for creating carbon-carbon and carbon-heteroatom bonds. For researchers and professionals in drug development and fine chemical synthesis, a comprehensive understanding of this compound's properties, synthesis, and reactivity is paramount for leveraging its full synthetic potential. This guide offers a senior application scientist's perspective on this compound, focusing on field-proven insights, validated protocols, and the chemical logic that underpins its application.

Physicochemical & Spectroscopic Profile

The physical and chemical properties of a reagent are critical determinants of its handling, reaction conditions, and purification procedures. This compound is a colorless to light yellow liquid with properties that necessitate careful handling, particularly its corrosive nature.[1][2]

PropertyValueSource(s)
CAS Number 4773-33-5[2][3][4]
Molecular Formula C₁₀H₁₁ClO₂[2][4]
Molecular Weight 198.65 g/mol [2][4]
Appearance Colorless to Light yellow clear liquid[5][6]
Density 1.157 g/mL at 25 °C[1][7]
Boiling Point 68-72 °C at 0.3 mmHg[1][7]
Refractive Index (n20/D) 1.515[1][7]
Flash Point >110 °C[1]
SMILES CCOC(=O)C(C1=CC=CC=C1)Cl[2]
InChIKey XXRLJXZVZZXDPP-UHFFFAOYSA-N[2][7]

Core Synthesis: The Chlorination of Ethyl Mandelate

The most reliable and widely cited method for preparing this compound is the substitution reaction of ethyl mandelate with thionyl chloride (SOCl₂).[8][9] This process exemplifies a classic conversion of a secondary alcohol to an alkyl chloride with retention of the ester functionality. The causality behind this choice of reagent lies in the reaction's efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Synthesis Workflow Diagram

EthylMandelate Ethyl Mandelate Reaction Reaction Vessel (Room Temp, 16h then heat) EthylMandelate->Reaction ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Reaction Product This compound Reaction->Product HCl (g) + SO₂ (g)

Caption: Synthesis of this compound from Ethyl Mandelate.

Detailed Laboratory Protocol for Synthesis

This protocol is adapted from the rigorously tested procedures found in Organic Syntheses, ensuring a high degree of reproducibility and yield.[9]

Materials:

  • Ethyl mandelate (0.75 mole, 135 g)

  • Thionyl chloride (0.82 mole, 98 g, 59 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 135 g (0.75 mole) of ethyl mandelate in 98 g (0.82 mole) of thionyl chloride. (Expertise Note: The slight excess of thionyl chloride ensures complete conversion of the starting alcohol. The drying tube is critical to prevent moisture from decomposing the thionyl chloride).

  • Reaction Execution: Allow the apparatus to stand in a fume hood at room temperature for approximately 16 hours (overnight).[8][9] Following this, heat the solution under reflux for 30 minutes on a steam bath to drive the reaction to completion.

  • Workup - Quenching: Carefully pour the cooled reaction mixture into 750 mL of ice water in a 2-L separatory funnel. (Trustworthiness Note: This step quenches any remaining thionyl chloride and separates the organic product from water-soluble byproducts).

  • Workup - Extraction: Extract the aqueous mixture with two 300-mL portions of diethyl ether. Combine the ether extracts.

  • Workup - Washing: Wash the combined ether extracts sequentially with two 250-mL portions of saturated aqueous sodium bicarbonate solution (to neutralize acidic byproducts) and one 250-mL portion of water.[9]

  • Drying and Concentration: Dry the washed ether solution over approximately 45 g of anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution by distillation to remove the ether.

  • Purification: Purify the resulting residue by vacuum distillation. Collect the fraction boiling at 98 °C/1.5 mmHg (or 134–137°/15 mm).[8][9] The expected yield is 121–127 g (81-85%).

Key Reactivity and Synthetic Applications

The reactivity of this compound is centered on the electrophilic carbon atom bonded to the chlorine. This makes it an excellent substrate for Sₙ2 reactions and a key component in base-mediated condensations.

The Darzens Condensation: A Pathway to Glycidic Esters

A classic application of α-halo esters is the Darzens condensation, which involves the reaction of the ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[10][11] This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of epoxides, which are themselves versatile synthetic intermediates.

Mechanism of the Darzens Reaction:

  • A strong, non-nucleophilic base (e.g., sodium ethoxide, potassium tert-butoxide) deprotonates the α-carbon, forming a carbanion/enolate.[12]

  • The nucleophilic carbanion attacks the carbonyl carbon of an aldehyde or ketone.

  • The resulting alkoxide intermediate undergoes an intramolecular Sₙ2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.[11]

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure (Intramolecular SN2) Haloester This compound Enolate Enolate Intermediate Haloester->Enolate + Base Base Base (e.g., NaOEt) Alkoxide Alkoxide Adduct Enolate->Alkoxide + R₂C=O Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Alkoxide Epoxide α,β-Epoxy Ester (Glycidic Ester) Alkoxide->Epoxide - Cl⁻

Caption: The three-step mechanism of the Darzens Condensation reaction.

Application in Pharmaceutical Synthesis: The Apixaban Intermediate

The utility of this compound in drug development is exemplified by its role in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, a derivative, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a crucial precursor for the anticoagulant drug Apixaban (Eliquis).[13] This highlights the compound's value in constructing highly functionalized molecular scaffolds.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its successful use in synthesis.

  • Gas Chromatography (GC): GC is a primary method for assessing purity (>98.0% is common for commercial grades).[5][6] The technique is well-suited for volatile compounds and can effectively separate the target compound from starting materials or byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The spectra would show characteristic signals for the ethyl ester protons, the methine proton at the α-position, and the aromatic protons of the phenyl ring.[1]

Safety and Handling: A Self-Validating Protocol

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2] Adherence to strict safety protocols is non-negotiable.

  • Hazard Identification: GHS Hazard statements include H314 (Causes severe skin burns and eye damage).[2][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][3] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapor or mist.[3] Use personal protective equipment and ensure adequate ventilation.

  • Spill & First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3] For spills, absorb with an inert material and dispose of as hazardous waste. Do not let the product enter drains.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for synthetic chemists. Its predictable reactivity, established synthesis protocols, and proven role in constructing complex molecules, including pharmaceuticals like Apixaban, underscore its importance. By understanding its core properties, mastering its synthesis, and respecting its handling requirements, researchers can effectively utilize this compound to advance projects in drug discovery and materials science. This guide serves as a foundational resource, grounded in authoritative references and practical experience, to support such endeavors.

References

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  • ChemSynthesis. This compound - 4773-33-5, C10H11ClO2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

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  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]

  • Rasayan Journal of Chemistry. DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Available from: [Link]

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An In-Depth Technical Guide to Ethyl 2-chloro-2-phenylacetate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-chloro-2-phenylacetate, a valuable reagent and intermediate in organic synthesis. We will delve into its fundamental molecular and physical properties, detail a robust and validated synthesis protocol with mechanistic insights, explore its spectroscopic signature, and discuss its chemical reactivity and applications, particularly within the pharmaceutical development landscape. This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this compound in their work.

Core Molecular Attributes

This compound, also known as Ethyl α-chlorophenylacetate, is a halogenated ester with significant utility in synthetic chemistry.[1][2] Its core identifiers and molecular properties are summarized below.

AttributeValueSource(s)
IUPAC Name This compound[3]
Molecular Formula C₁₀H₁₁ClO₂[1][3][4]
Molecular Weight 198.65 g/mol [1][5]
CAS Number 4773-33-5[3]
Linear Formula C₆H₅CHClCO₂C₂H₅
SMILES CCOC(=O)C(C1=CC=CC=C1)Cl[3][5]

Physicochemical Properties

The compound is a liquid under standard conditions, and its physical characteristics are critical for its handling, purification, and use in reactions.

PropertyValueConditionsSource(s)
Boiling Point 68-72 °C0.3 mmHg[4][6]
Density 1.157 g/mL25 °C[4][6]
Refractive Index 1.51520 °C[4][6]
Flash Point >110 °CClosed cup[6]

Synthesis and Mechanistic Rationale

The most established and reliable synthesis of this compound is the chlorination of the corresponding α-hydroxy ester, ethyl mandelate, using thionyl chloride (SOCl₂).[7][8]

Causality of Reagent Choice: Thionyl chloride is the preferred reagent for this transformation for several key reasons. It reacts with the hydroxyl group of ethyl mandelate to form a chlorosulfite ester intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. This process is highly efficient and drives the reaction to completion, as the gaseous products escape from the reaction medium, in accordance with Le Châtelier's principle. The result is a clean conversion to the desired α-chloro ester.

Experimental Protocol: Synthesis from Ethyl Mandelate

This protocol is adapted from the robust and peer-verified procedure published in Organic Syntheses.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 135 g (0.75 mole) of ethyl mandelate in 98 g (59 mL, 0.82 mole) of thionyl chloride. The reaction should be conducted in a well-ventilated fume hood.[8]

  • Reaction: Allow the apparatus to stand at room temperature for approximately 16 hours (overnight).[7][8] Following this period, heat the solution under reflux for 30 minutes using a steam bath to ensure the reaction goes to completion.[7][8]

  • Quenching and Extraction: Carefully pour the cooled reaction mixture into 750 mL of ice water in a 2-L separatory funnel.[7][8] This step quenches the reaction and hydrolyzes any excess thionyl chloride. Extract the aqueous mixture with two 300-mL portions of ether.

  • Washing: Combine the ether extracts and wash them with two 250-mL portions of water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any residual acid, and a final wash with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the ether solution over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction boiling at 98 °C/1.5 mm Hg (or 68-72 °C/0.3 mmHg) to yield pure this compound.[4][7] The expected yield is typically in the range of 81-85%.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Purification EM Ethyl Mandelate Mix 1. Mix & React (16h at RT, 30 min reflux) EM->Mix TC Thionyl Chloride (SOCl₂) TC->Mix Quench 2. Quench in Ice Water Mix->Quench Extract 3. Ether Extraction Quench->Extract Wash 4. Wash & Neutralize Extract->Wash Dry 5. Dry & Concentrate Wash->Dry Distill 6. Vacuum Distillation Dry->Distill Product Pure this compound Distill->Product

Fig. 1: Workflow for the synthesis of this compound.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While spectra should be run for each batch, the expected profile is as follows:

  • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.2-4.4 ppm), a singlet for the lone benzylic proton (α-proton) around 5.3-5.5 ppm, and a multiplet for the five aromatic protons of the phenyl group between 7.2-7.5 ppm.

  • ¹³C NMR: Key signals include those for the ethyl group (~14 ppm for CH₃ and ~62 ppm for CH₂), the benzylic carbon (C-Cl) around 60-65 ppm, multiple signals in the aromatic region (127-135 ppm), and the carbonyl carbon of the ester at approximately 168-170 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1740-1760 cm⁻¹. Other significant peaks include C-O stretching and C-H stretching from the aromatic and aliphatic portions of the molecule.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is governed by the presence of the ester functional group and the labile chlorine atom at the benzylic position. This dual functionality makes it a versatile building block.

  • Nucleophilic Substitution: The benzylic chloride is an excellent leaving group, making the molecule a potent electrophile for Sₙ1 and Sₙ2 reactions. It readily reacts with a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates) to introduce the ethyl phenylacetate moiety into larger molecules.

  • Precursor to Key Intermediates: It serves as a crucial starting material for other valuable compounds. For instance, hydrolysis of the ester group under acidic conditions yields α-chlorophenylacetic acid.[8]

  • Applications in Drug Development: The reactivity of this scaffold is leveraged in pharmaceutical synthesis. For example, a derivative, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a key intermediate in the synthesis of Apixaban , a widely used anticoagulant medication.[9] This highlights the compound's industrial relevance in producing complex active pharmaceutical ingredients (APIs).

Reactivity_Pathways cluster_reactions Key Transformations Start This compound SN2 Substitution Product (e.g., with Nu:⁻) Start->SN2 Sₙ Reaction Hydrolysis α-Chlorophenylacetic Acid Start->Hydrolysis Ester Hydrolysis Reagent1 Nucleophile (e.g., R₂NH, N₃⁻, CN⁻) Reagent1->SN2 Reagent2 Acidic Hydrolysis (H₃O⁺, Δ) Reagent2->Hydrolysis

Fig. 2: Core reactivity pathways of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

Hazard CategoryInformationSource(s)
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger [6]
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.[6][10]
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6]
Storage Store in a corrosion-resistant container with a resistant inner liner.[10]

References

  • Preparation of this compound. PrepChem.com. [Link]

  • Ethyl chlorophenylacetate | C10H11ClO2 | CID 97752. PubChem, National Institutes of Health. [Link]

  • This compound - 4773-33-5, C10H11ClO2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • This compound, CAS No. 4773-33-5. iChemical. [Link]

  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

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A Technical Guide to Ethyl 2-chloro-2-phenylacetate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-2-phenylacetate is a versatile halogenated ester that serves as a pivotal intermediate in organic synthesis. Its unique structure, featuring an electrophilic α-carbon adjacent to a phenyl ring and an ester moiety, imparts a high degree of reactivity that is strategically leveraged in academic and industrial research. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, and established synthetic protocols. We delve into the mechanistic underpinnings of its synthesis and reactivity, highlighting its utility as a precursor for diverse molecular scaffolds, including those relevant to pharmaceutical development and polymer science. This document serves as a self-contained reference for professionals seeking to understand and apply this valuable chemical building block.

Chemical Identification and Nomenclature

Correctly identifying a chemical entity is the foundation of reproducible science. This compound is known by several synonyms, and its identity is unequivocally confirmed by its IUPAC name and CAS Registry Number.

IdentifierValueSource(s)
IUPAC Name This compound[1]
CAS Number 4773-33-5[1][2][3][4]
Synonyms Ethyl α-chlorophenylacetate, Ethyl chloro(phenyl)acetate[1][5]
Molecular Formula C₁₀H₁₁ClO₂[1][2]
Molecular Weight 198.65 g/mol [1][2]
SMILES CCOC(=O)C(C1=CC=CC=C1)Cl[1][2]
InChIKey XXRLJXZVZZXDPP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound dictate its handling, purification, and reaction conditions. It is a dense, high-boiling liquid under standard conditions.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 68-72 °C @ 0.3 mmHg[3][4][6]
Density 1.157 g/mL at 25 °C[3][4][6]
Refractive Index (n20/D) 1.515[3][4][6]

Synthesis and Mechanistic Considerations

The most direct and widely cited method for preparing this compound is through the chlorination of its corresponding α-hydroxy ester, ethyl mandelate.

Primary Synthetic Route: Chlorination of Ethyl Mandelate

The conversion of the hydroxyl group in ethyl mandelate to a chloride is efficiently achieved using thionyl chloride (SOCl₂). This choice of reagent is strategic; it not only acts as the chlorine source but also facilitates the reaction by converting the poor-leaving hydroxyl group into a highly reactive chlorosulfite ester intermediate. The subsequent reaction proceeds via an Sₙi (internal nucleophilic substitution) or Sₙ2 mechanism, depending on the conditions, to yield the final product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies workup and purification by driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products Ethyl Mandelate Ethyl Mandelate ECPA This compound Ethyl Mandelate->ECPA + SOCl2 Thionyl Chloride (SOCl2) Thionyl Chloride (SOCl2) Byproducts SO2 (g) + HCl (g)

Caption: Synthesis of this compound from Ethyl Mandelate.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses, demonstrating a robust and validated method for laboratory-scale preparation.[7]

Reagents:

  • Ethyl mandelate (0.80 mole)

  • Thionyl chloride (0.82 mole)

  • Ice-water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a fume hood, cautiously mix 0.80 mole of ethyl mandelate with 0.82 mole of thionyl chloride in a suitable reaction flask. Note: The reaction is exothermic and releases HCl gas.

  • Reaction: Allow the solution to stand at room temperature for 16 hours.

  • Heating: Gently heat the mixture on a water bath for 30 minutes to ensure the reaction goes to completion.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-water to quench any unreacted thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the crude product several times with diethyl ether.

  • Isolation & Purification: Combine the organic layers, dry with a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation, collecting the fraction boiling at 98 °C/1.5 mmHg.[7]

This method typically yields the desired product in 81-85% purity.[7]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the C-Cl bond at the alpha position. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, making the compound a versatile precursor for introducing the ethyl phenylacetate scaffold into larger molecules.

Key Transformations
  • Nucleophilic Substitution: The chloride is an excellent leaving group, readily displaced by nucleophiles such as amines, thiols, and alkoxides. This provides access to α-amino esters (precursors to α-amino acids), α-mercapto esters, and α-hydroxy esters (via hydrolysis or reaction with hydroxide).[8]

  • Polymer Chemistry: It is employed as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers.[9][10] The C-Cl bond can be reversibly activated by a transition metal catalyst, initiating the growth of polymer chains.

  • Epoxide Formation: Reaction with carbonyl compounds can lead to the formation of α,β-epoxy esters, which are valuable intermediates in their own right.[8]

G cluster_products Derivative Classes ECPA This compound Amino α-Amino Esters ECPA->Amino + R2NH Hydroxy α-Hydroxy Esters ECPA->Hydroxy + H2O/OH- Polymers Well-defined Polymers ECPA->Polymers ATRP Initiation Epoxy α,β-Epoxy Esters ECPA->Epoxy + Carbonyl

Caption: Synthetic utility of this compound.

Applications in Pharmaceutical Research and Development

While this compound itself is not an active pharmaceutical ingredient (API), it represents a class of building blocks that are critical in drug discovery. The phenylacetic acid core is a common motif in medicinal chemistry, and the ability to functionalize the alpha position is a powerful tool for developing new chemical entities.

The strategic importance of chlorine-containing molecules in pharmaceuticals is well-established, with over 250 FDA-approved drugs featuring at least one chlorine atom.[11] Halogens are often used to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. α-Haloketones and esters are key precursors for synthesizing a variety of heterocyclic compounds that exhibit significant biological activity.[12]

The reactivity of this compound allows medicinal chemists to rapidly generate libraries of derivatives for structure-activity relationship (SAR) studies. For example, substituting the chloro group with various amines can explore interactions within a receptor's binding pocket, a fundamental strategy in lead optimization.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

  • GHS Hazard Classification:

    • H314: Causes severe skin burns and eye damage.[3][5]

    • H290: May be corrosive to metals.[5]

  • Signal Word: Danger.[3][6]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a lab coat is mandatory.[6] All manipulations should be performed within a certified chemical fume hood.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[2] It is classified under storage class 8A for combustible, corrosive hazardous materials.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its straightforward synthesis and predictable reactivity make it an invaluable intermediate for accessing a wide array of complex molecules. For researchers in drug development and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full synthetic potential to create novel and impactful chemical entities.

References

  • PrepChem.com. Preparation of this compound. [Link]

  • PubChem, National Institutes of Health. Ethyl chlorophenylacetate | C10H11ClO2 | CID 97752. [Link]

  • iChemical. This compound, CAS No. 4773-33-5. [Link]

  • ChemSynthesis. This compound - 4773-33-5. [Link]

  • RSC Publishing. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • Organic Chemistry Portal. One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. [Link]

  • Organic Syntheses. ethyl phenylacetate. [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

  • ACS Publications. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]

  • American Chemical Society. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. [Link]

  • PubMed Central, National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubMed Central, National Institutes of Health. Synthesis and clinical application of new drugs approved by FDA in 2022. [Link]

  • PubMed Central, National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]

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An In-Depth Technical Guide to the Synthesis of Ethyl 2-Chloro-2-phenylacetate from Ethyl Mandelate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-chloro-2-phenylacetate, a valuable intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the robust and widely utilized conversion of ethyl mandelate to its chlorinated analogue using thionyl chloride. This document delves into the mechanistic intricacies of the reaction, offers a comparative analysis of alternative chlorinating agents, and provides detailed experimental protocols. Furthermore, it covers essential aspects of product purification, in-depth characterization, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of this important chemical transformation.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules and functional materials. Its structure, featuring a reactive benzylic chloride and an ester moiety, allows for diverse downstream chemical modifications. The most common and efficient laboratory-scale synthesis of this compound involves the direct chlorination of the hydroxyl group of ethyl mandelate. This guide will primarily focus on the use of thionyl chloride (SOCl₂), a highly effective and practical reagent for this transformation. The discussion will be grounded in established chemical principles and supported by reliable protocols to ensure scientific integrity and reproducibility.

Mechanistic Insights: The Role of Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a classic transformation in organic synthesis. The mechanism can proceed through two main pathways: SNi (substitution nucleophilic internal) and SN2 (substitution nucleophilic bimolecular). The operative mechanism is influenced by the reaction conditions, particularly the presence or absence of a base like pyridine.

In the absence of a base, the reaction is believed to proceed primarily through an SNi mechanism, which results in the retention of stereochemistry at the chiral center. This is particularly relevant when starting from an enantiomerically pure form of ethyl mandelate. The key steps are:

  • Formation of a Chlorosulfite Ester: The hydroxyl group of ethyl mandelate attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of an intermediate chlorosulfite ester and the liberation of hydrogen chloride.

  • Internal Nucleophilic Attack: The chlorosulfite ester then collapses in a concerted fashion, where the chlorine atom is delivered from the same face as the departing sulfur dioxide, resulting in retention of the original stereoconfiguration.

SNi_mechanism cluster_0 SNi Mechanism (Retention of Stereochemistry) Ethyl Mandelate Ethyl Mandelate Chlorosulfite Ester Chlorosulfite Ester Ethyl Mandelate->Chlorosulfite Ester + SOCl2 - HCl Product This compound Chlorosulfite Ester->Product - SO2

Caption: SNi mechanism for the reaction of ethyl mandelate with thionyl chloride.

When a base such as pyridine is added to the reaction mixture, the mechanism shifts to a classic SN2 pathway, leading to inversion of stereochemistry. The pyridine acts as a nucleophile and also scavenges the HCl produced, preventing it from protonating the alcohol.

Comparative Analysis of Chlorinating Agents

While thionyl chloride is the most common reagent for this transformation, other chlorinating agents can also be employed. The choice of reagent depends on factors such as substrate compatibility, desired stereochemical outcome, and practical considerations like byproduct removal.

ReagentAdvantagesDisadvantagesStereochemistry
Thionyl Chloride (SOCl₂) Gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[1]Highly corrosive and reacts violently with water.[2][3]Retention (SNi) or Inversion (SN2 with pyridine).[4]
Phosphorus Pentachloride (PCl₅) A powerful chlorinating agent effective for a wide range of alcohols.[5][6]Produces solid byproducts (POCl₃) that can complicate purification.[5]Generally proceeds with inversion (SN2).
Oxalyl Chloride ((COCl)₂) Byproducts (CO, CO₂, HCl) are gaseous and easily removed.[7][8]Highly toxic and moisture-sensitive.[7]Typically proceeds with inversion (SN2).
Appel Reaction (PPh₃/CCl₄) Mild, neutral reaction conditions suitable for sensitive substrates.[2][7]Produces stoichiometric amounts of triphenylphosphine oxide, which can be difficult to separate from the product.[8]Proceeds with inversion of configuration (SN2).[2][9][10]

Experimental Protocols

The following protocol is based on a well-established procedure from Organic Syntheses, a highly reputable source for reliable and reproducible synthetic methods.

Synthesis of this compound using Thionyl Chloride

experimental_workflow cluster_1 Experimental Workflow A 1. Reaction Setup: Ethyl Mandelate + SOCl₂ B 2. Reaction: Room temperature (overnight) then heat A->B Stirring C 3. Workup: Aqueous quench Ether extraction B->C Cooling D 4. Purification: Drying and solvent removal Vacuum distillation C->D Separation E Final Product: This compound D->E Isolation

Caption: General workflow for the synthesis of this compound.

Materials and Equipment:

  • Ethyl mandelate

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser and drying tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a 500-mL round-bottomed flask with a reflux condenser fitted with a calcium chloride drying tube. To the flask, add ethyl mandelate (135 g, 0.75 mole) and then carefully add thionyl chloride (98 g, 59 mL, 0.82 mole).

  • Reaction: Allow the reaction mixture to stand at room temperature overnight (approximately 16 hours). After this period, heat the solution under reflux for 30 minutes using a steam bath.

  • Workup: Cool the reaction mixture to room temperature and then pour it cautiously into 750 mL of ice-water in a 2-L separatory funnel. Extract the aqueous mixture with two 300-mL portions of diethyl ether.

  • Washing: Combine the ether extracts and wash them with two 250-mL portions of water, followed by two 250-mL portions of a saturated sodium bicarbonate solution, and finally with one 250-mL portion of water.

  • Drying and Solvent Removal: Dry the ether solution over anhydrous sodium sulfate. Filter the solution and remove the ether by distillation.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 98 °C at 1.5 mmHg. The expected yield is 81-85%.

Product Purification and Characterization

Purification

The primary method of purification for this compound is vacuum distillation. This is effective in removing less volatile impurities.

Potential Impurities and their Removal:

  • Unreacted Ethyl Mandelate: Has a higher boiling point than the product and will remain in the distillation flask.

  • Di-ester Sulfite: A potential byproduct from the reaction of two molecules of ethyl mandelate with one of thionyl chloride. This is typically hydrolyzed during the aqueous workup.

  • Acidic Impurities: Residual HCl or sulfur-containing acids can be removed by the sodium bicarbonate wash during the workup.

Characterization

The successful synthesis of this compound can be confirmed by various spectroscopic methods.

Physical Properties:

PropertyValue
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Boiling Point 98 °C at 1.5 mmHg
Density 1.157 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.515

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.45 (m, 5H, Ar-H)

    • δ 5.30 (s, 1H, CHCl)

    • δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂)

    • δ 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 168.5 (C=O)

    • δ 135.0 (Ar-C)

    • δ 129.0 (Ar-CH)

    • δ 128.8 (Ar-CH)

    • δ 127.5 (Ar-CH)

    • δ 62.0 (OCH₂)

    • δ 58.0 (CHCl)

    • δ 14.0 (OCH₂CH₃)

  • IR (neat):

    • ~3060, 3030 cm⁻¹ (C-H stretch, aromatic)

    • ~2980 cm⁻¹ (C-H stretch, aliphatic)

    • ~1750 cm⁻¹ (C=O stretch, ester)

    • ~1200 cm⁻¹ (C-O stretch, ester)

    • ~700-800 cm⁻¹ (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z 198/200 (M⁺, chlorine isotope pattern)

    • m/z 163 (M⁺ - Cl)

    • m/z 125 (M⁺ - CO₂Et)

    • m/z 91 (C₇H₇⁺, tropylium ion)

Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance and must be handled with extreme care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile).[2][3]

  • Handling: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[2][3] Ensure all glassware is dry and the reaction is protected from atmospheric moisture. Avoid inhalation of vapors and contact with skin and eyes.

  • Spills: In case of a spill, neutralize with a dry solid absorbent material such as sodium bicarbonate or sand. Do not use water.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations. Quench any residual thionyl chloride carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium bicarbonate).

Conclusion

The synthesis of this compound from ethyl mandelate using thionyl chloride is a reliable and high-yielding transformation that is well-suited for laboratory and pilot-scale production. A thorough understanding of the reaction mechanism, careful consideration of alternative reagents, and strict adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The detailed experimental and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

  • Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. (2016). Chemistry Stack Exchange. [Link]

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  • Anshul Specialty Molecules Private Limited. (n.d.). Oxalyl Chloride. [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of ethyl chloroacetate. [Link]

  • Rasayan Journal of Chemistry. (2018). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. [Link]

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  • Chemistry LibreTexts. (2020). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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An In-depth Technical Guide to the Physical Properties of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chloro-2-phenylacetate, a halogenated ester of phenylacetic acid, serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity, dictated by the presence of the alpha-chloro group and the phenyl ring, makes it a versatile intermediate. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and purification. This guide provides a detailed examination of two key physical properties: boiling point and density, supported by experimental protocols for their determination.

Chemical Identity and Core Properties

Before delving into the specifics of boiling point and density, it is essential to establish the fundamental chemical identity of this compound.

PropertyValueSource(s)
CAS Number 4773-33-5[1][2][3]
Molecular Formula C₁₀H₁₁ClO₂[1][3][4]
Molecular Weight 198.65 g/mol [1][2][3][4]
Synonyms Ethyl α-chlorophenylacetate, Ethyl chloro(phenyl)acetate[1]
Appearance Colorless to light yellow clear liquid[5]

Part 1: Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is typically reported under reduced pressure to prevent decomposition at higher temperatures.

Reported Boiling Point Values
  • 68-72 °C at 0.3 mmHg [2][3][6]

  • 78 °C at 2 mmHg [5]

  • 98 °C at 1.5 mm (This value appears in the context of a synthesis purification step)[7]

The variation in reported boiling points is directly attributable to the different pressures at which the measurements were taken. It is crucial for researchers to note the pressure when determining or utilizing boiling point data.

Experimental Determination of Boiling Point (Micro-Boiling Point Method)

The following protocol describes a common method for determining the boiling point of a small sample of liquid.

Principle: A small amount of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. The liquid's vapor then fills the capillary. Upon cooling, the vapor pressure inside the capillary will eventually equal the atmospheric pressure, at which point the liquid will be drawn into the capillary. The temperature at which this occurs is the boiling point.[8]

Apparatus:

  • Thiele tube or similar heating bath (e.g., paraffin oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Clamp and stand

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.

  • Capillary Insertion: Place the capillary tube, with the sealed end up, into the test tube containing the liquid.

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of tubing. The bulb of the thermometer should be level with the bottom of the test tube.

  • Heating: Immerse the assembly in the Thiele tube or heating bath, ensuring that the liquid level in the bath is above the level of the sample in the test tube. Begin heating the side arm of the Thiele tube gently with a Bunsen burner or use a heating mantle.[9]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

  • Boiling Point Determination: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

  • Record the Temperature: Note the temperature on the thermometer at the moment the liquid enters the capillary. This is the observed boiling point.

Boiling_Point_Apparatus cluster_0 Thiele Tube Setup Heating Bath Thiele Tube (Heating Medium) Thermometer Thermometer Heating Bath->Thermometer Immersion Test Tube Test Tube with Sample & Inverted Capillary Heating Bath->Test Tube Immersion Heat Source Heat Source Heat Source->Heating Bath Applies Heat

Caption: Diagram of a Thiele tube setup for micro-boiling point determination.

Part 2: Density

Density is a fundamental physical property that expresses the mass of a substance per unit volume. For this compound, this is an important parameter for calculating molar quantities and for assessing purity.

Reported Density Value
  • 1.157 g/mL at 25 °C [2][3][6]

This value indicates that this compound is denser than water under the specified conditions.

Experimental Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Principle: The mass of a precise volume of the liquid is measured using an analytical balance. The density is then calculated by dividing the mass by the volume.[11]

Apparatus:

  • Pycnometer (density bottle) or a graduated cylinder (for less precise measurements)

  • Analytical balance

  • Thermometer

  • Water bath (for temperature control)

Procedure:

  • Measure the Mass of the Empty Container: Accurately weigh a clean, dry measuring cylinder or pycnometer on an analytical balance and record the mass (m₁).[11]

  • Add the Liquid: Carefully add a known volume of this compound to the measuring cylinder (e.g., 10 mL). If using a pycnometer, fill it completely.[12] Ensure the measurement is taken at a controlled temperature (e.g., 25 °C).

  • Measure the Combined Mass: Weigh the measuring cylinder or pycnometer containing the liquid and record the mass (m₂).[12]

  • Calculate the Mass of the Liquid: Subtract the mass of the empty container from the combined mass to find the mass of the liquid (m_liquid = m₂ - m₁).

  • Calculate the Density: Divide the mass of the liquid by the volume of the liquid to determine the density (ρ = m_liquid / V).[11]

Density_Determination_Workflow A 1. Weigh empty, clean container (m1) B 2. Add a known volume (V) of liquid A->B C 3. Weigh container with liquid (m2) B->C D 4. Calculate mass of liquid (m2 - m1) C->D E 5. Calculate Density (mass/volume) D->E

Caption: Workflow for the experimental determination of liquid density.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are critical parameters for its application in research and development. The boiling point is highly dependent on pressure, a factor that must be considered during distillation and purification. The density provides a straightforward measure for converting between mass and volume. The experimental protocols outlined in this guide offer reliable methods for verifying these properties in a laboratory setting, ensuring the quality and appropriate handling of this important chemical intermediate.

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  • Doc Brown's Chemistry. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes. [Link]

  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • Scribd. 02 Exp 1 Boiling Point Determination | PDF. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

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An In-depth Technical Guide to the Reactivity and Application of α-Chloro Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

α-Chloro esters are a pivotal class of organic intermediates, valued for their versatile reactivity which enables the construction of complex molecular architectures. The strategic placement of an electron-withdrawing ester group and a labile chlorine atom on the same carbon atom creates a unique electronic environment, rendering the molecule susceptible to a variety of transformations. This guide provides an in-depth exploration of the core principles governing the reactivity of α-chloro esters, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their key reactions, provide detailed experimental protocols, and highlight their significance in modern synthetic chemistry, particularly in the synthesis of biologically active compounds.

Fundamental Principles of Reactivity

The reactivity of α-chloro esters is fundamentally dictated by the interplay of inductive and resonance effects. The ester carbonyl group and the chlorine atom both exert a strong electron-withdrawing inductive effect (-I), which significantly increases the electrophilicity of the α-carbon. This makes the α-carbon a prime target for nucleophilic attack.

Furthermore, the carbonyl group can stabilize an adjacent carbanion through resonance, a feature that is central to reactions involving deprotonation at the α-position.[1][2] This dual nature—an electrophilic α-carbon and an acidic α-proton—is the cornerstone of the diverse reactivity profile of α-chloro esters.

Electronic and Steric Effects
  • Electrophilicity of the α-Carbon: The primary site of reactivity for nucleophilic substitution is the α-carbon. The electron-withdrawing nature of both the chlorine and the ester group polarizes the C-Cl bond, making the carbon atom electron-deficient and susceptible to attack by nucleophiles.[3]

  • Acidity of the α-Proton: The presence of the ester group significantly increases the acidity of the α-proton, facilitating its abstraction by a base to form a resonance-stabilized enolate.[1][4] This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

  • Steric Hindrance: The steric environment around the α-carbon can influence the rate and outcome of reactions. Bulky ester groups or substituents on the ester backbone can hinder the approach of nucleophiles or bases, affecting reaction kinetics and stereoselectivity.

Synthesis of α-Chloro Esters

The preparation of α-chloro esters can be achieved through several synthetic routes, with the choice of method often depending on the desired scale, substrate scope, and stereochemical outcome.

Direct α-Chlorination

A common method involves the direct chlorination of esters using a suitable chlorinating agent. This typically proceeds via an enol or enolate intermediate.

Protocol: Acid-Catalyzed α-Chlorination of an Ester
  • Enol Formation: The ester is treated with a catalytic amount of a strong acid (e.g., HCl) to promote the formation of the corresponding enol tautomer.[5]

  • Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is introduced. The electron-rich double bond of the enol attacks the electrophilic chlorine source.

  • Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and yield the α-chloro ester.

Enantioselective Synthesis

The development of asymmetric methods for the synthesis of chiral α-chloro esters is of significant interest, as these compounds are valuable building blocks for stereocontrolled synthesis.[6][7]

Protocol: Asymmetric α-Chlorination using a Chiral Catalyst

This protocol is based on the enantioselective chlorination of silyl ketene acetals catalyzed by a chiral squaramide catalyst.[6][7]

  • Preparation of Silyl Ketene Acetal: The parent ester is converted to its silyl ketene acetal using a suitable base (e.g., LDA) and a silylating agent (e.g., TMSCl).

  • Catalytic Chlorination: In a dry, inert atmosphere, the silyl ketene acetal (1.0 equiv) is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE).

  • The chiral squaramide catalyst (0.1 equiv) is added to the solution.

  • The reaction mixture is cooled to -30 °C.

  • N-chlorosuccinimide (NCS) (0.75 equiv) is added, and the reaction is stirred for 18 hours.[6]

  • Work-up: The reaction is quenched, and the product is purified by chromatography to yield the enantiomerically enriched α-chloro ester.

The choice of solvent is critical; solvents like dichloromethane (DCM) can lead to a racemic product due to a competing uncatalyzed pathway.[6]

Key Reactions of α-Chloro Esters

Nucleophilic Substitution (Sₙ2)

α-Chloro esters are excellent substrates for Sₙ2 reactions, where a nucleophile displaces the chloride ion. The electron-withdrawing ester group enhances the electrophilicity of the α-carbon, accelerating the rate of substitution compared to simple alkyl chlorides.[3][8]

  • Mechanism: The reaction proceeds via a backside attack of the nucleophile on the α-carbon, leading to an inversion of stereochemistry at the chiral center.[9]

  • Scope of Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, azides, and carboxylates, providing access to a diverse array of α-substituted esters.

  • Causality in Experimental Choice: The choice of solvent and temperature is crucial. Polar aprotic solvents (e.g., DMF, DMSO) are typically used to solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

Elimination Reactions (E2 and E1cB)

In the presence of a strong, non-nucleophilic base, α-chloro esters can undergo elimination reactions to form α,β-unsaturated esters.

  • E2 Mechanism: A strong base abstracts the α-proton, and the chloride ion is eliminated in a concerted step.[10] This pathway requires an anti-periplanar arrangement of the α-proton and the chlorine leaving group.

  • E1cB Mechanism: For substrates with a particularly acidic α-proton and a poorer leaving group, an E1cB (Elimination Unimolecular conjugate Base) mechanism may operate.[10] The base first deprotonates the α-carbon to form a stable enolate (conjugate base), which then expels the chloride ion in a separate, slower step.

The Darzens Condensation

The Darzens reaction, or glycidic ester condensation, is a classic and powerful method for the synthesis of α,β-epoxy esters (glycidic esters).[1][2][11] It involves the reaction of an α-chloro ester with an aldehyde or ketone in the presence of a base.[12]

Reaction Mechanism

The reaction proceeds through a series of well-defined steps:[4]

  • Enolate Formation: A base (e.g., sodium ethoxide, NaOEt) abstracts the acidic α-proton from the α-chloro ester to form a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate.[4]

  • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the α-carbon in an intramolecular Sₙ2 fashion, displacing the chloride ion to form the epoxide ring.[1][12]

Darzens_Mechanism

Caption: The mechanism of the Darzens condensation.

Stereochemistry

The stereoselectivity of the Darzens condensation can be influenced by the reaction conditions, with the trans glycidic ester often being the favored product.[2]

The Reformatsky Reaction

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-chloro ester with an aldehyde or ketone in the presence of metallic zinc.[13][14] α-Chloroesters are a cost-effective and stable alternative to the more commonly used α-bromoesters.[15]

Reaction Mechanism
  • Organozinc Formation: Zinc metal undergoes oxidative insertion into the carbon-chlorine bond of the α-chloro ester to form an organozinc reagent, also known as a Reformatsky enolate.[14][16]

  • Coordination and Attack: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. This is followed by a nucleophilic attack of the enolate carbon onto the carbonyl carbon, proceeding through a six-membered chair-like transition state.[14]

  • Work-up: An acidic work-up protonates the alkoxide and removes the zinc salts to yield the final β-hydroxy ester.[14]

Reformatsky_Workflow

Caption: A typical experimental workflow for the Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction with Ethyl Chloroacetate

This protocol is adapted from a procedure demonstrating the utility of commercially available zinc.[13][15]

  • Setup: To a suspension of zinc dust (25 mmol) in a 1:1 mixture of benzene and ether (5 mL), add the ketone (8.33 mmol) followed by ethyl chloroacetate (10 mmol) in the same solvent mixture (5 mL).

  • Initiation: Add a crystal of iodine to initiate the reaction.

  • Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and perform an acidic work-up.

  • Purification: Extract the product and purify by column chromatography to obtain the β-hydroxy ester.

EntryKetoneProductYield (%)
1AcetophenoneEthyl 3-hydroxy-3-phenylbutanoate85
2CyclohexanoneEthyl 2-(1-hydroxycyclohexyl)acetate80
3PropiophenoneEthyl 3-hydroxy-3-phenylpentanoate82

Table 1: Representative yields for the Reformatsky reaction using ethyl chloroacetate and various ketones.[13][15]

Applications in Drug Development and Medicinal Chemistry

The unique reactivity of α-chloro esters makes them valuable synthons in the pharmaceutical industry. The introduction of a chlorine atom can significantly impact a molecule's lipophilicity and metabolic stability.[17] Furthermore, the ability to use α-chloro esters as alkylating agents is fundamental to the mechanism of action of certain therapeutic agents.[18][19]

α-Chloro Esters as Alkylating Agents in Therapeutics

Certain anticancer drugs function as alkylating agents, forming covalent bonds with biological macromolecules like DNA.[20][21] While not always α-chloro esters themselves, the principles of their reactivity are mirrored in more complex drug molecules. For instance, modified steroidal esters containing a bis(2-chloroethyl)amino moiety act as alkylating agents and have shown antitumor activity.[18][19][22] The chloroethyl groups form reactive aziridinium ions that alkylate DNA, leading to cytotoxicity in rapidly dividing cancer cells.[20]

Building Blocks for Heterocyclic Synthesis

α-Chloro esters are precursors to a variety of heterocyclic systems, which form the core of many pharmaceuticals. For example, the related α-halo ketones are well-established precursors for the synthesis of thiazoles and pyrroles.[8] The reactivity of the α-chloro ester group can be similarly harnessed to construct complex ring systems.

Conclusion

α-Chloro esters are a versatile and powerful class of reagents in organic synthesis. Their reactivity is governed by a delicate balance of electronic and steric factors, enabling a wide range of transformations including nucleophilic substitutions, eliminations, and classic named reactions like the Darzens and Reformatsky condensations. The ability to control the stereochemical outcome of these reactions, particularly through asymmetric catalysis, has further expanded their utility. For professionals in drug discovery and development, a thorough understanding of the reactivity of α-chloro esters is essential for the rational design and synthesis of novel therapeutic agents and complex molecular targets. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of these valuable intermediates.

References

  • Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis.
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  • Enantioselective synthesis of α‐chloroesters and carboxylic acids
  • Darzens Reaction: Mechanism, Variations & Applic
  • Enantioselective synthesis of tertiary α-chloro esters by non-covalent c
  • Darzens Condensation: Mechanism, Development, and Application Research.
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  • Darzens Reaction. Organic Chemistry Portal.
  • Can You Figure Out the Mechanism of the Darzens Reaction? YouTube.
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  • Reformatsky Reaction of α-Chloroesters with Carbonyl Compounds with Commercially Available Zinc.
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  • Antitumor activity of homo-aza-steroidal esters of [p-[bis(2-chloroethyl)amino]phenyl]acetic... PubMed.
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  • Alkyl
  • Elimin
  • Comparison of current alkylating agents with a homo-aza-steroidal ester for antineoplastic activity. PubMed.
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An In-depth Technical Guide to the Synthesis of Ethyl 2-chloro-2-phenylacetate: Key Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-chloro-2-phenylacetate is a pivotal intermediate in the synthesis of a variety of pharmaceuticals and fine chemicals. Its production via reliable and efficient synthetic routes is of paramount importance to researchers and drug development professionals. This guide provides a comprehensive overview of the key starting materials and predominant synthetic pathways for the preparation of this compound. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and discuss the critical quality attributes of the starting materials that ensure a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, also known as Ethyl α-chlorophenylacetate, is a halogenated ester of significant synthetic utility.[1][2][3][4] Its structure, featuring a reactive benzylic chloride, makes it a versatile building block for the introduction of the α-phenylacetate moiety in more complex molecules. This reactivity is harnessed in the synthesis of various active pharmaceutical ingredients (APIs), where the precise installation of this fragment is crucial for biological activity. A thorough understanding of its synthesis is therefore fundamental for chemists in the pharmaceutical and chemical industries.

Primary Synthetic Pathways: A Strategic Overview

The synthesis of this compound is predominantly achieved through two strategic routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale and purity of the final product.

  • Pathway A: Chlorination of Ethyl Mandelate: This is the most widely documented and arguably the most reliable laboratory-scale method. It is a two-step process commencing from mandelic acid.

  • Pathway B: Direct α-Chlorination of Ethyl Phenylacetate: This route offers a more direct approach, starting from the readily available ethyl phenylacetate.

The logical flow of these synthetic strategies can be visualized as follows:

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B MA Mandelic Acid EM Ethyl Mandelate MA->EM Fischer-Speier Esterification EtOH Ethanol EtOH->EM Product_A This compound EM->Product_A Chlorination SOCl2_A Thionyl Chloride SOCl2_A->Product_A EPA Ethyl Phenylacetate Product_B This compound EPA->Product_B Direct α-Chlorination Cl_source Chlorinating Agent (e.g., SO2Cl2, Cl2) Cl_source->Product_B

Figure 1: Primary synthetic pathways to this compound.

In-Depth Analysis of Key Starting Materials

The success of the synthesis is intrinsically linked to the quality and handling of the key starting materials. This section provides a detailed examination of each critical component.

Mandelic Acid (for Pathway A)

Mandelic acid (2-hydroxy-2-phenylacetic acid) is the cornerstone of the most common synthetic route.[5] Its benzylic hydroxyl group is the precursor to the chloro substituent in the final product.

  • Role in Synthesis: Mandelic acid first undergoes esterification to form ethyl mandelate. The hydroxyl group is then replaced by a chlorine atom in the subsequent chlorination step.

  • Quality Considerations:

    • Purity: High purity mandelic acid (>99%) is recommended to avoid side reactions during esterification and chlorination.

    • Enantiomeric Purity: For the synthesis of chiral derivatives, the enantiomeric purity of the starting mandelic acid is critical, as the stereocenter is retained (with inversion or retention depending on the chlorination mechanism) in the final product.[6] Racemic mandelic acid is suitable for the synthesis of the racemic product.

    • Moisture Content: Low moisture content is crucial, especially for the subsequent chlorination step with thionyl chloride, which is highly water-sensitive.

Ethanol (for Pathway A)

Ethanol serves as both the reactant and often the solvent in the esterification of mandelic acid.

  • Role in Synthesis: It provides the ethyl group for the formation of the ester, ethyl mandelate.

  • Quality Considerations:

    • Anhydrous Conditions: The use of absolute or anhydrous ethanol is imperative for achieving high yields in the Fischer-Speier esterification. The presence of water can shift the equilibrium back towards the starting materials.[5]

Thionyl Chloride (SOCl₂) (for Pathway A)

Thionyl chloride is the most frequently employed chlorinating agent for the conversion of ethyl mandelate to the target compound.[5][7][8]

  • Role in Synthesis: It reacts with the hydroxyl group of ethyl mandelate, converting it into a chlorosulfite intermediate, which then readily undergoes nucleophilic substitution by the chloride ion to yield the final product.[9][10] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.[11]

  • Causality of Choice: Thionyl chloride is preferred over other chlorinating agents like phosphorus pentachloride (PCl₅) or hydrochloric acid for this transformation due to the clean nature of the reaction and the ease of removal of byproducts.[5][9]

  • Quality and Handling:

    • Purity: Should be freshly distilled or from a newly opened bottle to ensure it is free from degradation products like HCl and SO₂Cl₂.

    • Handling Precautions: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Ethyl Phenylacetate (for Pathway B)

For the direct chlorination route, ethyl phenylacetate is the primary starting material.

  • Role in Synthesis: The α-proton of the ester is abstracted, and the resulting enolate is then attacked by a chlorinating agent.

  • Quality Considerations:

    • Purity: The purity of ethyl phenylacetate should be high to prevent the chlorination of impurities.

    • Synthesis of Ethyl Phenylacetate: It is commonly synthesized by the Fischer esterification of phenylacetic acid or by the reaction of benzyl cyanide with ethanol and a strong acid like sulfuric acid.[12][13]

Chlorinating Agents for Pathway B

Various chlorinating agents can be used for the direct α-chlorination of esters, including sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂).[14]

  • Role in Synthesis: These reagents provide the electrophilic chlorine source that reacts with the enolate of ethyl phenylacetate.

  • Causality of Choice: The choice of chlorinating agent will depend on the desired reaction conditions and scale. Sulfuryl chloride is often preferred in a laboratory setting for its ease of handling compared to chlorine gas.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound via Pathway A, which is the more extensively documented method.

Step 1: Synthesis of Ethyl Mandelate via Fischer-Speier Esterification

This procedure is adapted from established literature methods.[5]

Methodology:

  • To a 1-liter round-bottomed flask equipped with a reflux condenser, add 152 g (1.0 mole) of mandelic acid and 200 mL of absolute ethanol.

  • Separately, prepare a solution of approximately 10 g of anhydrous hydrogen chloride in 100 mL of absolute ethanol. This can be achieved by bubbling dry HCl gas through the ethanol or by the careful addition of acetyl chloride to cooled ethanol.

  • Add the ethanolic HCl solution to the flask containing the mandelic acid and ethanol.

  • Heat the reaction mixture to reflux using a heating mantle or steam bath and maintain reflux for 5 hours.

  • After cooling to room temperature, pour the reaction mixture into 1 liter of ice water in a 3-liter beaker.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is faintly alkaline.

  • Transfer the mixture to a 2-liter separatory funnel and extract with two 300 mL portions of diethyl ether.

  • Combine the ether extracts and wash with one 200 mL portion of water.

  • Dry the ether solution over approximately 50 g of anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the ether solution by distillation.

  • Distill the residue under reduced pressure to yield ethyl mandelate.

Expected Yield: 147–154 g (82–86%).[5]

Step 2: Synthesis of this compound

This protocol is based on the procedure outlined in Organic Syntheses.[5][7][8]

Methodology:

  • In a 500 mL round-bottomed flask equipped with a reflux condenser fitted with a drying tube, dissolve 135 g (0.75 mole) of ethyl mandelate in 98 g (59 mL, 0.82 mole) of thionyl chloride.

  • Allow the apparatus to stand in a fume hood at room temperature for approximately 16 hours (overnight).

  • After the standing period, heat the solution under reflux for 30 minutes on a steam bath.

  • Carefully pour the cooled reaction mixture into 750 mL of ice water in a 2-liter separatory funnel.

  • Extract the mixture with two 300 mL portions of diethyl ether.

  • Combine the ether extracts and wash with two 250 mL portions of saturated aqueous sodium bicarbonate solution, followed by one 250 mL portion of water.

  • Dry the washed ether extracts over 45 g of anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution by distillation.

  • Distill the residue under reduced pressure to obtain this compound.

Expected Yield: 121–127 g (81-85%).[7][8]

Workflow Diagram:

Protocol_Workflow cluster_esterification Step 1: Esterification cluster_chlorination Step 2: Chlorination start_ester Mix Mandelic Acid & Absolute Ethanol add_hcl Add Ethanolic HCl start_ester->add_hcl reflux_ester Reflux for 5 hours add_hcl->reflux_ester quench_ester Pour into Ice Water & Neutralize (NaHCO3) reflux_ester->quench_ester extract_ester Extract with Diethyl Ether quench_ester->extract_ester dry_ester Dry (Na2SO4) & Concentrate extract_ester->dry_ester distill_ester Vacuum Distill dry_ester->distill_ester product_ester Ethyl Mandelate distill_ester->product_ester start_chlor Dissolve Ethyl Mandelate in Thionyl Chloride product_ester->start_chlor stand_chlor Stand at RT for 16 hours start_chlor->stand_chlor reflux_chlor Reflux for 30 minutes stand_chlor->reflux_chlor quench_chlor Pour into Ice Water reflux_chlor->quench_chlor extract_chlor Extract with Diethyl Ether quench_chlor->extract_chlor wash_chlor Wash (NaHCO3, H2O) extract_chlor->wash_chlor dry_chlor Dry (Na2SO4) & Concentrate wash_chlor->dry_chlor distill_chlor Vacuum Distill dry_chlor->distill_chlor product_final This compound distill_chlor->product_final

Figure 2: Detailed workflow for the synthesis of this compound.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)
Ethyl MandelateC₁₀H₁₂O₃180.20144–145 / 16
This compoundC₁₀H₁₁ClO₂198.6598 / 1.5[7][8] or 68-72 / 0.3[15][16]

Conclusion

The synthesis of this compound is a well-established process, with the chlorination of ethyl mandelate using thionyl chloride being the most robust and high-yielding method for laboratory and pilot-scale production. The key to a successful synthesis lies in the careful selection and handling of high-quality starting materials, particularly mandelic acid, anhydrous ethanol, and fresh thionyl chloride. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate.

References

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Understanding the electrophilicity of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity of Ethyl 2-chloro-2-phenylacetate

Introduction: Unveiling a Versatile Electrophile

In the landscape of synthetic organic chemistry, α-halo esters are distinguished as potent and versatile building blocks.[1] Their utility stems from a finely tuned electronic structure that renders the α-carbon susceptible to nucleophilic attack.[2] Among this class, this compound (C₁₀H₁₁ClO₂) stands out due to a unique confluence of electronic and steric factors conferred by the chloro, phenyl, and ester functionalities all converging on a single stereocenter.[3] This guide provides an in-depth analysis of the structural underpinnings of its electrophilicity, the mechanistic pathways it undergoes, and the practical methodologies employed to harness its reactivity in synthetic applications.

Core Concepts: The Structural Origins of Electrophilicity

The pronounced electrophilic character of the α-carbon in this compound is not the result of a single feature, but rather a synergistic interplay of inductive and resonance effects from its constituent groups.

  • The Role of the α-Chloro Group: As a halogen, chlorine is highly electronegative. It exerts a powerful inductive electron-withdrawing effect (-I) , pulling electron density away from the α-carbon. This polarization of the C-Cl bond creates a significant partial positive charge (δ+) on the carbon, marking it as a prime target for nucleophiles.

  • The Influence of the Phenyl Group: The adjacent phenyl ring introduces a layer of complexity and dual reactivity.

    • Inductive Effect: The sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ α-carbon, contributing a further, albeit weaker, electron-withdrawing inductive effect.

    • Resonance Stabilization: Crucially, the phenyl group can stabilize a developing positive charge on the α-carbon through resonance. Should the C-Cl bond break heterolytically, the resulting benzylic carbocation is significantly stabilized by delocalization of the positive charge across the aromatic ring. This stabilization lowers the activation energy for reaction pathways that proceed through a carbocation intermediate (Sɴ1-type mechanisms).

  • The Contribution of the Ethyl Ester Moiety: The ester group is a classic electron-withdrawing group. The carbonyl (C=O) function strongly pulls electron density from the α-carbon, further amplifying its electrophilicity. This effect significantly enhances the reactivity of α-halo esters in nucleophilic substitution reactions compared to their simple alkyl halide counterparts.[2]

This combination of effects culminates in an α-carbon that is highly electron-deficient and primed for reaction with a wide array of nucleophiles.

Mechanistic Pathways: A Dichotomy of Reactivity

The unique electronic stabilization afforded by the phenyl group allows this compound to react via multiple nucleophilic substitution pathways, primarily the Sɴ1 and Sɴ2 mechanisms. The operative pathway is often dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

  • The Sɴ2 Pathway (Bimolecular Nucleophilic Substitution): This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic α-carbon at the same time as the chloride leaving group departs. The presence of the electron-withdrawing carbonyl group significantly accelerates this reaction compared to simple secondary alkyl halides.[2] Strong nucleophiles and polar aprotic solvents favor the Sɴ2 mechanism, which proceeds with a predictable inversion of stereochemistry at the chiral center.

  • The Sɴ1 Pathway (Unimolecular Nucleophilic Substitution): This two-step pathway is highly accessible to this compound due to the resonance-stabilizing effect of the phenyl group on the intermediate carbocation. The first and rate-determining step is the departure of the chloride leaving group to form a planar benzylic carbocation. The nucleophile then attacks this flat intermediate from either face, typically leading to a racemic or near-racemic mixture of products. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate both the leaving group and the carbocation intermediate.

G cluster_sn2 SN2 Pathway (Concerted) cluster_sn1 SN1 Pathway (Stepwise) start_sn2 Reactant + Nu⁻ ts_sn2 [Nu---C---Cl]‡ Transition State start_sn2->ts_sn2 Strong Nucleophile prod_sn2 Product (Inversion of Stereochemistry) ts_sn2->prod_sn2 start_sn1 Reactant carbocation Benzylic Carbocation (Planar Intermediate) start_sn1->carbocation Slow, RDS -Cl⁻ prod_sn1 Product (Racemization) carbocation->prod_sn1 Fast +Nu⁻

Competing Sɴ1 and Sɴ2 pathways for this compound.

Synthetic Utility and Experimental Protocols

The reliable electrophilicity of this compound makes it a valuable intermediate in various synthetic transformations, including the synthesis of pharmaceuticals and other complex organic molecules.

Protocol 1: Synthesis of this compound

A common and efficient method for preparing the title compound is from the corresponding α-hydroxy ester, ethyl mandelate, using thionyl chloride.[4]

Methodology:

  • To a round-bottom flask, add ethyl mandelate (1.0 equiv).

  • Carefully add thionyl chloride (1.05 equiv) to the flask.

  • Allow the mixture to stand at room temperature for approximately 16 hours.

  • Gently heat the mixture on a water bath for 30 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and cautiously pour it into ice water to quench any remaining thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.[4]

Protocol 2: Representative Nucleophilic Substitution with an Amine

This protocol demonstrates the electrophilic nature of this compound by reacting it with a primary amine, a common nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Ethanol (as solvent)

Methodology:

  • In a round-bottom flask, dissolve this compound and aniline in ethanol.

  • Add triethylamine to the solution. TEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid and the triethylammonium salt.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.

G cluster_workflow Experimental Workflow: Nucleophilic Substitution A 1. Dissolve Reactants (Ester + Amine in EtOH) B 2. Add Base (Triethylamine) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Workup (Quench, Extract, Wash) C->D E 5. Purify (Column Chromatography) D->E

Sources

A Comprehensive Technical Guide to the Procurement and Quality Assessment of Ethyl 2-chloro-2-phenylacetate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-chloro-2-phenylacetate is a crucial chemical intermediate, playing a pivotal role in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both an ester and a reactive benzylic chloride, makes it a versatile building block in medicinal chemistry and process development. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the sourcing, quality assessment, and handling of this important compound.

Chemical Identity and Physicochemical Properties
  • Chemical Name: this compound

  • Synonyms: Ethyl α-chlorophenylacetate, Ethyl chloro(phenyl)acetate

  • CAS Number: 4773-33-5

  • Molecular Formula: C₁₀H₁₁ClO₂

  • Molecular Weight: 198.65 g/mol

  • Appearance: Colorless to light yellow clear liquid[1][2]

  • Boiling Point: 68-72 °C at 0.3 mmHg[3][4]

  • Density: Approximately 1.157 g/mL at 25 °C[3][4]

Significance in Pharmaceutical Synthesis

The reactivity of the α-chloro group allows for nucleophilic substitution reactions, making this compound a key precursor in the formation of more complex molecular architectures. A notable application is in the synthesis of the novel oral anticoagulant, Apixaban.[5] The quality of this starting material directly impacts the impurity profile and overall yield of the final API.

The Criticality of Quality Control

In the context of drug development, the purity and impurity profile of starting materials are of paramount importance. Undesirable impurities can lead to the formation of difficult-to-remove related substances in the final API, potentially impacting its safety and efficacy. Therefore, a robust understanding of the commercial supplier landscape and comprehensive analytical characterization are essential.

Sourcing and Supplier Qualification

The selection of a reliable supplier for this compound is a critical first step in any research or development program. The choice of supplier can significantly impact the quality, consistency, and scalability of your synthesis.

The Commercial Supplier Landscape

The market for this compound ranges from suppliers of small quantities for research purposes to large-scale manufacturers for commercial production. For early-stage research, suppliers like Tokyo Chemical Industry (TCI), ChemScene, and iChemical offer readily available, high-purity grades.[1][2][3] For later-stage development and commercialization, engaging with a Contract Development and Manufacturing Organization (CDMO) with expertise in fine chemical synthesis and GMP (Good Manufacturing Practice) compliance is often necessary.

Key Considerations for Supplier Selection
  • Purity and Specifications: Ensure the supplier's specifications meet your requirements. Look for a guaranteed purity, typically >98%, and information on the analytical method used for determination (e.g., GC).

  • Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the test results for key parameters. A Safety Data Sheet (SDS) is also mandatory.

  • Scalability: If your project is likely to progress to larger scales, inquire about the supplier's capacity to provide larger quantities with consistent quality.

  • GMP Manufacturing: For use in the synthesis of APIs for clinical trials and commercial products, sourcing from a GMP-certified facility is a regulatory requirement.

Comparative Analysis of Commercial Suppliers (for Research Grade)
SupplierPurity SpecificationAnalytical MethodAvailability
Tokyo Chemical Industry (TCI) >98.0%GCGram to kilogram quantities[1]
ChemScene ≥98%Not specifiedMilligram to gram quantities[2]
iChemical Not specifiedNot specifiedInquire for availability[3]
CymitQuimica >98.0%GCGram quantities[6]

Note: This table is for illustrative purposes and is based on publicly available information for research-grade material. For GMP-grade material, direct inquiry with specialized CDMOs is necessary.

The Importance of GMP-Certified Suppliers for Clinical Development

For drug development professionals, the transition from preclinical to clinical studies necessitates a shift to suppliers who can manufacture intermediates under cGMP conditions. These suppliers are subject to rigorous regulatory oversight and have robust quality management systems in place to ensure batch-to-batch consistency, traceability, and control of impurities. Platforms like PharmaCompass and CPHI Online can be valuable resources for identifying and vetting potential CDMOs for fine chemical manufacturing.[7][8]

Synthesis, Potential Impurities, and Their Impact

A thorough understanding of the synthetic route used to produce this compound is crucial for anticipating potential impurities.

Common Synthetic Route

A frequently employed laboratory-scale synthesis involves the reaction of ethyl mandelate with thionyl chloride.

ethyl_mandelate Ethyl Mandelate product This compound ethyl_mandelate->product Reaction thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->product Reagent

Caption: Synthesis of this compound.

Potential Process-Related Impurities
  • Unreacted Starting Material: Residual ethyl mandelate.

  • Over-reaction Products: While less common for this specific transformation, in other chlorination reactions, dichlorinated by-products can be a concern.

  • Side-reaction Products: The reaction of thionyl chloride with alcohols can sometimes lead to the formation of sulfites.

  • Reagent-derived Impurities: Impurities present in the starting ethyl mandelate or thionyl chloride.

  • Degradation Products: The product can be susceptible to hydrolysis, especially in the presence of moisture, to form ethyl mandelate and HCl.

Impact of Impurities on Downstream Processes and API Quality

The presence of these impurities can have significant consequences:

  • Ethyl mandelate: Can react in subsequent steps to form hydroxy-analogs of the desired product, which may be difficult to separate.

  • Dichlorinated species: Can lead to the formation of highly undesirable and potentially genotoxic impurities in the final API.

  • Hydrolysis products: The presence of acidic by-products like HCl can affect the stability of the intermediate and influence the course of subsequent reactions.

Analytical Methods for Quality Assessment

A multi-pronged analytical approach is essential for the comprehensive quality control of this compound.

Introduction to Orthogonal Analytical Techniques

Relying on a single analytical method is often insufficient to fully characterize a chemical substance. The use of orthogonal techniques (methods that rely on different physicochemical principles) provides a more complete picture of the purity and impurity profile.

QC Quality Control of this compound GC Gas Chromatography (GC) QC->GC Purity & Volatiles HPLC High-Performance Liquid Chromatography (HPLC) QC->HPLC Purity & Non-Volatiles NMR Nuclear Magnetic Resonance (NMR) QC->NMR Structure & Purity MS Mass Spectrometry (MS) QC->MS Impurity ID

Caption: Orthogonal analytical techniques for quality control.

Gas Chromatography (GC) for Purity and Volatile Impurities

Principle and Rationale: GC is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. It separates components based on their boiling points and interaction with the stationary phase, providing a quantitative measure of purity.

Detailed Experimental Protocol (GC-FID):

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), 30 m x 0.32 mm, 1.0 µm film thickness, is a suitable starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless injector, with a split ratio of, for example, 50:1.

  • Temperatures:

    • Injector: 250 °C

    • Detector: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent like ethyl acetate or hexane at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL.

Expected Results and Interpretation: The chromatogram should show a major peak corresponding to this compound. The purity is calculated as the area of the main peak divided by the total area of all peaks. Potential volatile impurities, such as residual solvents or low-boiling by-products, will appear as separate peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Non-Volatile Impurities

Principle and Rationale: HPLC is a powerful technique for separating a wide range of compounds, including those that are not suitable for GC. It is particularly useful for identifying non-volatile impurities such as unreacted starting materials or degradation products.

Detailed Experimental Protocol (RP-HPLC with UV detection):

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at 220 nm and 254 nm to ensure the detection of a wide range of aromatic compounds.

  • Sample Preparation: Prepare a solution of this compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

  • Injection Volume: 10 µL.

Expected Results and Interpretation: The chromatogram will show a main peak for the product. Less polar impurities will elute later, while more polar impurities, such as hydrolyzed products, will elute earlier. The relative peak areas can be used to estimate the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Principle and Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. It can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.

Detailed Experimental Protocol (¹H and ¹³C NMR):

  • Instrumentation: NMR spectrometer (300 MHz or higher for better resolution).

  • Solvent: Chloroform-d (CDCl₃) is a common choice.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Spectral Interpretation and Identification of Key Signals (¹H NMR, approximate chemical shifts):

  • ~7.3-7.5 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

  • ~5.4 ppm (singlet, 1H): Methine proton (CH) adjacent to the chlorine and phenyl group.

  • ~4.3 ppm (quartet, 2H): Methylene protons (CH₂) of the ethyl group.

  • ~1.3 ppm (triplet, 3H): Methyl protons (CH₃) of the ethyl group.

The absence of a broad singlet corresponding to the hydroxyl proton of ethyl mandelate is a key indicator of complete conversion.

Applications in Active Pharmaceutical Ingredient (API) Synthesis

This compound serves as a versatile building block in the synthesis of various APIs.

Case Study: Synthesis of Apixaban

In the synthesis of the anticoagulant Apixaban, a derivative of this compound is a key intermediate.[5] The chloro-ester moiety allows for the construction of the pyrazole core of the final drug molecule.

start Ethyl 2-chloro-2- (2-(4-methoxyphenyl)hydrazono)acetate intermediate Pyrazolone Intermediate start->intermediate Cyclization apixaban Apixaban intermediate->apixaban Further Steps

Caption: Simplified role in Apixaban synthesis.

Handling, Storage, and Safety

Material Safety Data Sheet (MSDS) Highlights

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Recommended Storage Conditions

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Some suppliers recommend storage at temperatures below 15°C.[1]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be handled as hazardous waste.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. For researchers and drug development professionals, a successful and robust synthetic process begins with the careful selection and rigorous quality assessment of this starting material. By understanding the commercial landscape, potential impurities, and appropriate analytical techniques, scientists can ensure the quality and consistency of their research and development efforts, ultimately contributing to the successful delivery of safe and effective medicines.

References

  • PharmaCompass. (n.d.). Find Contract Manufacturers (CMO) for Fine Chemicals / Intermediates. Retrieved January 12, 2026, from [Link]

  • Grace. (n.d.). Fine Chemicals. Retrieved January 12, 2026, from [Link]

  • Pharmaoffer. (n.d.). Find and compare companies providing Drug Substance (CDMO/CRO) services for: Fine Chemicals. Retrieved January 12, 2026, from [Link]

  • Tech-CDMO. (n.d.). Fine Chemicals CDMO Companies | Fine Chemicals Contract Manufacturing Services. Retrieved January 12, 2026, from [Link]

  • iChemical. (n.d.). This compound, CAS No. 4773-33-5. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of this compound. Retrieved January 12, 2026, from [Link]

  • Patil, L. N., Sayyed, M. A. R., Birari, D. R., Patil, P. A., Dhumal, S., & Joshi, D. R. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712.
  • ChemSynthesis. (n.d.). This compound, 4773-33-5. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Analytical Techniques Used in the GMP Laboratory. Retrieved January 12, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved January 12, 2026, from [Link]

  • Pharmaceutical Technology. (2011). Improving API Synthesis. Retrieved January 12, 2026, from [Link]

  • Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved January 12, 2026, from [Link]

  • Rasayan Journal of Chemistry. (2019). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to Electrophilic Alkylating Agents: From Reaction Mechanisms to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Legacy of Reactivity in Medicine

Electrophilic alkylating agents represent one of the oldest and most crucial classes of anticancer therapeutics.[1] Their journey into the clinic is a remarkable story of scientific serendipity, originating from the devastating effects of sulfur mustard gas ("mustard gas") during World War I.[2][3] Researchers observed that exposure to this chemical weapon led to profound bone marrow suppression and lymphoid aplasia, suggesting a potent cytotoxic effect on rapidly dividing cells.[4] This observation prompted the investigation of related, less toxic nitrogen mustards as potential antitumor agents, leading to the first dramatic, albeit temporary, tumor regressions in lymphoma patients in the 1940s.[2] This marked the dawn of modern cancer chemotherapy.[2]

At their core, these agents are reactive molecules (electrophiles) that function by covalently attaching alkyl groups to electron-rich (nucleophilic) sites on biological macromolecules.[5][6] While they can react with various cellular components, their primary therapeutic target is the DNA within the cancer cell.[7][8] By chemically modifying the genetic blueprint, alkylating agents disrupt DNA replication and transcription, triggering cell cycle arrest and programmed cell death (apoptosis), ultimately leading to the demise of the cancer cell.[5][9] This guide provides a comprehensive exploration of the chemistry, molecular biology, and clinical application of these foundational therapeutic agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Part I: The Chemistry of Alkylation: Classification and Reaction Mechanisms

The therapeutic efficacy and toxicity profile of an alkylating agent are dictated by its chemical structure and reaction kinetics. These agents are broadly classified based on their chemical nature, with each class exhibiting distinct properties.[6]

Classification of Major Alkylating Agents
ClassKey ExamplesNoteworthy Characteristics
Nitrogen Mustards Cyclophosphamide, Melphalan, Chlorambucil, BendamustineAmong the first and most widely used agents.[2][8] Cyclophosphamide is a prodrug requiring metabolic activation by cytochrome P-450 enzymes.[4][6]
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Highly lipid-soluble, enabling them to cross the blood-brain barrier, making them useful for treating brain tumors.[4][10]
Alkyl Sulfonates BusulfanExhibits a more selective effect on myeloid cells over lymphoid cells, historically used for chronic myelogenous leukemia.[4][6]
Aziridines Thiotepa, Mitomycin CContain a pre-formed, strained three-membered ring that is susceptible to nucleophilic attack.[4]
Triazenes Dacarbazine, TemozolomideThese are prodrugs that generate a methyldiazonium ion, the ultimate alkylating species.[11]
Platinum Analogs Cisplatin, Carboplatin, OxaliplatinWhile not true alkylating agents as they lack an alkyl group, they function similarly by forming covalent adducts with DNA, primarily at the N7 position of guanine, and are often categorized as "alkylating-like" agents.[2]
The Mechanistic Dichotomy: SN1 vs. SN2 Reactions

The way an alkylating agent interacts with its target is governed by one of two fundamental nucleophilic substitution mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[4][12] Understanding this distinction is critical as it influences the agent's reactivity, selectivity, and pharmacological behavior.[4][13]

  • SN1 Mechanism: This is a two-step process. The agent first undergoes a slow, rate-limiting step to form a highly reactive carbocation intermediate.[14] This intermediate then rapidly reacts with any available nucleophile. The reaction rate is dependent only on the concentration of the alkylating agent.[4] Nitrogen mustards and nitrosoureas are classic examples of agents that react via an SN1 mechanism.[4][13] Their high reactivity makes them less selective in their targets.[10]

  • SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs.[15] The reaction rate is dependent on the concentration of both the alkylating agent and the target nucleophile.[4] This bimolecular dependency allows for greater selectivity. Busulfan is a prime example of an agent that follows SN2 kinetics.[4][13]

SN1_SN2_Mechanisms cluster_sn1 SN1 Mechanism (Unimolecular) cluster_sn2 SN2 Mechanism (Bimolecular) SN1_Start R-X (Alkylating Agent) SN1_Intermediate R+ (Carbocation Intermediate) SN1_Start->SN1_Intermediate Slow, Rate-Limiting (k1[R-X]) SN1_Product R-Nu (Alkylated Nucleophile) SN1_Intermediate->SN1_Product Fast (+ Nucleophile) SN2_Start R-X + Nu- (Agent + Nucleophile) SN2_Transition [Nu---R---X]δ- (Transition State) SN2_Start->SN2_Transition Single Concerted Step (k2[R-X][Nu]) SN2_Product R-Nu + X- (Product + Leaving Group) SN2_Transition->SN2_Product

Comparison of SN1 and SN2 reaction pathways.

Part II: The Biological Consequences of DNA Alkylation

The cytotoxicity of alkylating agents stems from their ability to form covalent adducts with DNA bases.[9] The N7 position of guanine is the most nucleophilic site and, therefore, the most frequent target for alkylation.[5][9] However, alkylation at other sites, such as the O6 position of guanine, while less frequent, is highly mutagenic and cytotoxic.[16]

The formation of these DNA adducts leads to several downstream consequences:

  • DNA Cross-linking: Bifunctional agents, which possess two reactive groups, are particularly effective because they can form cross-links.[4]

    • Intrastrand cross-links occur between two bases on the same DNA strand.

    • Interstrand cross-links (ICLs) form between bases on opposite DNA strands. This is the most cytotoxic lesion, as it physically prevents the separation of the DNA double helix, a prerequisite for both replication and transcription.[2][9]

  • Base Mispairing: Alkylation of a base can alter its hydrogen-bonding properties. For example, an O6-alkylguanine adduct may incorrectly pair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation.[11]

  • DNA Strand Breaks: The cell's attempt to repair the DNA adducts, particularly through the base excision repair (BER) pathway, can lead to the formation of single-strand breaks.[17][18] The accumulation of these breaks or the stalling of replication forks at sites of damage can ultimately generate lethal double-strand breaks.[17]

These events collectively trigger cellular DNA damage response pathways, which can lead to cell cycle arrest to allow time for repair.[9] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[9]

DNA_Damage_Pathway AlkylatingAgent Electrophilic Alkylating Agent DNA Cellular DNA AlkylatingAgent->DNA DNA_Adducts DNA Adduct Formation (e.g., N7-Guanine, O6-Guanine) DNA->DNA_Adducts Crosslinking Interstrand & Intrastrand Cross-links DNA_Adducts->Crosslinking Mispairing Base Mispairing during Replication DNA_Adducts->Mispairing StrandBreaks DNA Strand Breaks (via Repair Intermediates) DNA_Adducts->StrandBreaks ReplicationBlock Replication & Transcription Blockage Crosslinking->ReplicationBlock Mispairing->ReplicationBlock StrandBreaks->ReplicationBlock CellCycleArrest Cell Cycle Arrest ReplicationBlock->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Biological consequences of DNA alkylation.

Part III: Clinical Applications in Oncology

Alkylating agents are workhorses in oncology, used to treat a wide array of hematological malignancies and solid tumors.[7][8] They are frequently used in combination chemotherapy regimens to enhance efficacy and overcome drug resistance.[9]

Cancer TypeCommonly Used Alkylating AgentsTherapeutic Role
Hematological Malignancies
Hodgkin's & Non-Hodgkin's LymphomaCyclophosphamide, Mechlorethamine, BendamustineIntegral components of curative combination regimens (e.g., CHOP).[7]
Multiple MyelomaMelphalan, CyclophosphamideUsed in high-dose therapy with stem cell transplantation and in various combination regimens for newly diagnosed and relapsed patients.[7][19]
LeukemiasCyclophosphamide, BusulfanUsed in induction, consolidation, and conditioning regimens for hematopoietic stem cell transplantation.[7]
Solid Tumors
Breast CancerCyclophosphamideA key component of adjuvant and metastatic chemotherapy regimens (e.g., CMF, AC).[7]
Ovarian CancerCarboplatin, Cyclophosphamide, ChlorambucilFirst-line and salvage therapy, often in combination with taxanes.[7]
Lung CancerCisplatin, CarboplatinA cornerstone of treatment for both small cell and non-small cell lung cancer.[7]
Brain TumorsTemozolomide, Carmustine (BCNU)Standard of care for glioblastoma due to their ability to penetrate the central nervous system.[4]

Part IV: The Challenge of Resistance

The clinical utility of alkylating agents is often limited by the development of drug resistance, which can be either intrinsic or acquired.[1] Understanding the mechanisms of resistance is paramount for developing strategies to circumvent it.

Key Mechanisms of Resistance:
  • Increased DNA Repair: This is a primary mechanism of resistance.

    • O⁶-methylguanine-DNA methyltransferase (MGMT): This "suicide" repair enzyme directly removes alkyl groups from the O⁶ position of guanine, transferring them to one of its own cysteine residues.[16][17] This action repairs the lesion but inactivates the MGMT protein. High levels of MGMT expression in tumors confer significant resistance to agents like temozolomide and the nitrosoureas.[16][18]

    • Base Excision Repair (BER): This pathway recognizes and removes alkylated bases, such as N7-methylguanine and N3-methyladenine.[17] Upregulation of BER pathway components can enhance a cell's ability to tolerate alkylating damage.

    • Mismatch Repair (MMR): A functional MMR system is paradoxically required for the cytotoxicity of some alkylating agents.[17] It recognizes O6-alkylguanine:thymine mispairs, but instead of repairing them, it initiates a futile cycle of repair attempts that leads to lethal double-strand breaks.[17][18] Loss of MMR function can therefore lead to tolerance of the damage and resistance.

  • Decreased Drug Accumulation: Resistance can arise from reduced drug influx or increased drug efflux. While most alkylating agents enter cells via diffusion, some, like melphalan, use active transport mechanisms that can be downregulated in resistant cells.[13]

  • Increased Drug Detoxification: Elevated levels of intracellular nucleophiles, particularly glutathione (GSH), can neutralize the electrophilic alkylating agents before they reach their DNA target.[11] This detoxification is often mediated by glutathione S-transferases (GSTs), enzymes that are frequently overexpressed in resistant tumors.[13]

Resistance_Mechanisms cluster_cell Cancer Cell Agent_In Alkylating Agent (Extracellular) Agent_Intra Alkylating Agent (Intracellular) Agent_In->Agent_Intra Cell Entry Agent_Out Reduced Drug Accumulation Agent_Intra->Agent_Out Efflux Detox Drug Detoxification (e.g., Glutathione/GST) Agent_Intra->Detox Neutralization DNA_Target DNA Agent_Intra->DNA_Target Alkylation Apoptosis Apoptosis DNA_Repair Increased DNA Repair (MGMT, BER, etc.) DNA_Target->DNA_Repair Damage Recognition DNA_Target->Apoptosis Lethal Damage DNA_Repair->DNA_Target Repair

Major mechanisms of cellular resistance to alkylating agents.

Part V: Experimental Protocols for the Researcher

Evaluating the efficacy of novel alkylating agents and understanding resistance requires robust, validated experimental methodologies. Here, we detail two foundational protocols.

Protocol 1: Assessing DNA Damage via the Alkaline Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites (like apurinic/apyrimidinic sites formed during BER) in individual cells.[2][8] The principle is that damaged, fragmented DNA will migrate further in an electric field, forming a "comet tail."[8]

Causality: This assay is chosen for its direct visualization of DNA damage in single cells, allowing for the quantification of genotoxicity after treatment with an alkylating agent. The alkaline conditions are crucial as they denature the DNA, revealing single-strand breaks which are common intermediates in the repair of alkylation damage.[17]

Methodology:

  • Cell Preparation:

    • Treat cultured cells with the desired concentrations of the alkylating agent for a specified duration (e.g., 1-2 hours). Include a negative (vehicle) control and a positive control (e.g., 100 µM H₂O₂ for 10 min on ice).

    • Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS. All steps from here should be performed under dim light to prevent extraneous DNA damage.

  • Slide Preparation:

    • Mix 10 µL of the cell suspension with 100 µL of 0.7% low melting point (LMP) agarose at 37°C.

    • Quickly pipette the mixture onto a pre-coated microscope slide (coated with 1.0% normal melting point agarose).

    • Cover with a coverslip and allow the agarose to solidify on a cold plate for 10 minutes.

  • Cell Lysis:

    • Carefully remove the coverslip and immerse the slides in freshly prepared, ice-cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank.

    • Fill the tank with fresh, ice-cold Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13) until the slides are just covered.

    • Let the slides sit in this buffer for 20-40 minutes to allow the DNA to unwind.

    • Apply a voltage of 1 V/cm (e.g., 25 V for a 25 cm tank) for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and wash them gently 3 times (5 minutes each) with Neutralization Buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA by adding 50 µL of a fluorescent dye (e.g., SYBR Green I or propidium iodide) to each slide.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using specialized comet assay software. The percentage of DNA in the tail is a common metric for quantifying DNA damage. At least 50-100 cells should be scored per sample.

Protocol 2: Evaluating Drug Resistance in Cell Lines

Developing a resistant cell line is a fundamental approach to studying resistance mechanisms and testing the efficacy of new compounds against resistant populations.

Causality: This protocol is designed to mimic the clinical scenario of acquired resistance by gradually exposing a sensitive parental cell line to an alkylating agent. The resulting resistant line becomes a powerful tool for comparative studies (e.g., genomics, proteomics, DNA repair capacity) to identify the specific changes that confer resistance.[4]

Methodology:

  • Establish Parental IC₅₀:

    • First, determine the half-maximal inhibitory concentration (IC₅₀) of the alkylating agent for the parental (sensitive) cancer cell line using a standard cytotoxicity assay like the MTT assay.

    • MTT Assay: Seed cells in 96-well plates, allow them to adhere, and then treat with a serial dilution of the alkylating agent for 48-72 hours. Add MTT reagent, incubate, and then solubilize the formazan crystals. Read absorbance to determine cell viability and calculate the IC₅₀.

  • Induction of Resistance:

    • Begin by continuously culturing the parental cells in media containing the alkylating agent at a concentration equal to their IC₅₀.

    • Monitor the cells. Initially, there will be significant cell death. Allow the surviving cells to recover and resume normal proliferation.

    • Once the culture is stable, gradually increase the drug concentration in a stepwise manner (e.g., in 1.5x to 2x increments). Allow the cells to adapt and recover at each new concentration before the next increase. This process can take several months.[5]

  • Maintenance and Verification:

    • Maintain the established resistant cell line in a medium containing a constant concentration of the selecting agent to preserve the resistant phenotype.[4]

    • Periodically verify the level of resistance by performing an MTT assay and comparing the IC₅₀ of the resistant line to that of the parental line. A significant fold-increase in IC₅₀ confirms the resistant phenotype.

  • Cross-Resistance Studies:

    • Once a resistant line is established, test its sensitivity to other alkylating agents and different classes of chemotherapeutic drugs. This helps to determine if the resistance mechanism is specific to the selecting agent or represents a more general multidrug resistance phenotype.

Conclusion and Future Perspectives

Electrophilic alkylating agents, born from the grim realities of chemical warfare, have become an indispensable part of the oncologic pharmacopeia. Their fundamental mechanism—the covalent modification of DNA—remains a powerful strategy for eradicating cancer cells.[9] However, the challenges of toxicity and drug resistance necessitate continuous innovation.

The future of alkylating agent therapy lies in enhancing specificity and overcoming resistance. This includes the development of novel agents with improved tumor-targeting capabilities, such as those linked to antibodies (antibody-drug conjugates) or designed to be activated specifically within the tumor microenvironment. Furthermore, a deeper understanding of DNA repair and resistance pathways is paving the way for rational combination therapies, where alkylating agents are paired with inhibitors of key resistance drivers like MGMT or PARP, aiming to restore sensitivity in resistant tumors. As our understanding of cancer biology deepens, these venerable agents will continue to be refined and repurposed, ensuring their enduring role in the fight against cancer.

References

  • Title: Mechanisms of resistance to alkylating agents. Source: PubMed URL: [Link]

  • Title: Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf Source: NCBI URL: [Link]

  • Title: Alkylating antineoplastic agent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained Source: Liv Hospital URL: [Link]

  • Title: Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses - Liv Hospital Source: Liv Hospital URL: [Link]

  • Title: Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma - AACR Journals Source: AACR Journals URL: [Link]

  • Title: DNA direct reversal repair and alkylating agent drug resistance - OAE Publishing Inc. Source: OAE Publishing Inc. URL: [Link]

  • Title: Mechanisms of chemoresistance to alkylating agents in malignant glioma - PubMed - NIH Source: PubMed URL: [Link]

  • Title: Alkylating Agents - Callaix Source: Callaix URL: [Link]

  • Title: Mechanisms of action of, and modes of resistance to, alkylating agents used in the treatment of haematological malignancies - PubMed Source: PubMed URL: [Link]

  • Title: The Mechanism of Action of Alkylating Agents | Cancer Research - AACR Journals Source: AACR Journals URL: [Link]

  • Title: Alkylating agents - BioPharma Notes Source: BioPharma Notes URL: [Link]

  • Title: Reviewing the Pharmacology of Alkylating Agents Source: OncoDaily URL: [Link]

  • Title: Alkylating anticancer agents and their relations to microRNAs - PMC - NIH Source: NCBI URL: [Link]

  • Title: Actions of Alkylating Agents in Cancer Treatment: Mechanisms and Therapeutic Implications Source: LinkedIn URL: [Link]

  • Title: 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know Source: Liv Hospital URL: [Link]

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  • Title: Clinical and High-Dose Alkylating Agents Source: University of Nebraska Medical Center URL: [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of Ethyl 2-Chloro-2-phenylacetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-chloro-2-phenylacetate is a versatile and highly reactive bifunctional reagent, serving as a cornerstone for the synthesis of a diverse array of heterocyclic scaffolds. Its unique structure, featuring a reactive α-chloro group and an ester moiety attached to a phenyl-substituted carbon, allows for a range of transformations under various reaction conditions. This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, with a focus on the preparation of substituted epoxides (oxiranes), aziridines, thiazoles, and oxazoles. Detailed mechanistic insights, field-proven experimental protocols, and data interpretation are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable synthetic tool.

Introduction: The Synthetic Utility of this compound

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with a vast number of pharmaceuticals and functional materials incorporating these structural motifs. The development of efficient and reliable methods for their synthesis is therefore a paramount objective in modern organic chemistry. This compound has emerged as a powerful building block due to the strategic placement of two key functional groups.

The α-chloro group serves as a potent electrophilic site, susceptible to nucleophilic attack, and as a leaving group in intramolecular cyclization reactions. The adjacent ester functionality, in conjunction with the phenyl ring, activates the α-proton, facilitating its abstraction by a base to generate a stabilized carbanion. This dual reactivity profile enables its participation in a variety of classical and contemporary named reactions, leading to the construction of complex heterocyclic systems.

This document will detail the application of this compound in several key synthetic transformations, providing both the theoretical framework and practical, step-by-step protocols for their execution in a research setting.

Synthesis of Substituted Epoxides via the Darzens Condensation

The Darzens reaction, or glycidic ester condensation, is a classic and reliable method for the synthesis of α,β-epoxy esters.[1][2] This transformation involves the reaction of a carbonyl compound with an α-halo ester in the presence of a base.[2] this compound is an excellent substrate for this reaction, yielding ethyl 3-substituted-3-phenyloxirane-2-carboxylates, which are valuable chiral building blocks and intermediates.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The choice of a suitable base is critical; it must be strong enough to deprotonate the α-carbon of the ester without promoting self-condensation or reacting with the carbonyl substrate.

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base such as sodium ethoxide or potassium tert-butoxide is typically employed. The base abstracts the acidic α-proton of this compound to form a resonance-stabilized enolate.[1]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are preferred to prevent protonation of the enolate intermediate and to ensure the solubility of the reactants.

  • Temperature: The initial deprotonation and subsequent nucleophilic attack are often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. The subsequent intramolecular SN2 reaction to form the epoxide ring may require gentle heating.[2]

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular SN2 Cyclization Reagent This compound Enolate Enolate Intermediate Reagent->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Enolate_ref Enolate Carbonyl Aldehyde/Ketone Halohydrin Halohydrin Intermediate Carbonyl->Halohydrin Halohydrin_ref Halohydrin Enolate_ref->Halohydrin C-C Bond Formation Epoxide α,β-Epoxy Ester Halohydrin_ref->Epoxide Ring Closure

Caption: Mechanism of the Darzens Condensation.

Experimental Protocol: Synthesis of Ethyl 3-phenyloxirane-2-carboxylate

This protocol describes the reaction of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous ethanol.

  • Add the mixture from step 3 dropwise to the cooled sodium ethoxide solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a cold saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-phenyloxirane-2-carboxylate.

Data and Characterization

The product is typically a mixture of cis and trans diastereomers.

PropertyData
Appearance Colorless to pale yellow oil[3]
Boiling Point 96 °C at 0.5 mmHg[3]
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.28 (m, 5H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.10 (d, J = 1.8 Hz, 1H, oxirane-H), 3.65 (d, J = 1.8 Hz, 1H, oxirane-H), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 168.5, 134.2, 129.0, 128.8, 126.0, 62.0, 59.5, 58.0, 14.2
MS (EI) m/z (%) = 192 (M⁺), 119, 91, 77
IR (thin film) ν (cm⁻¹) 3035, 2985, 1745 (C=O), 1250, 1180, 870

(Note: Spectral data are representative for the trans isomer and may vary slightly. The cis/trans ratio can be determined by ¹H NMR analysis of the crude reaction mixture.)[4]

Synthesis of Aziridines via Aza-Darzens Reaction

The aza-Darzens reaction is an analogous process for the synthesis of aziridines, which are nitrogen-containing three-membered heterocycles. These compounds are important precursors for amino acids and other nitrogenous compounds. The reaction involves the condensation of an imine with an α-halo ester enolate.

Mechanistic Considerations

The mechanism mirrors that of the Darzens condensation, with the imine nitrogen acting as the nucleophile in the final ring-closing step. The stereochemical outcome of the reaction can often be controlled to favor the cis or trans aziridine depending on the reaction conditions and the nature of the substituents on the imine and the enolate.

Causality Behind Experimental Choices:

  • Imine Substrate: Pre-formed imines or imines generated in situ from an aldehyde and an amine can be used. N-sulfonyl or N-phosphinoyl imines are often employed as they are more electrophilic and can influence the stereoselectivity.

  • Lewis Acid Catalysis: In some variations, a Lewis acid can be used to activate the imine towards nucleophilic attack, allowing for milder reaction conditions.[5]

  • Base and Solvent: Similar to the Darzens reaction, a strong, non-nucleophilic base in an aprotic solvent is required to generate the enolate of this compound.

Aza_Darzens_Workflow Start This compound + Imine Enolate_Formation Enolate Formation Start->Enolate_Formation 1. Add Base Base Base (e.g., KHMDS) in THF, -78 °C Base->Enolate_Formation Nucleophilic_Addition Nucleophilic Addition to Imine Enolate_Formation->Nucleophilic_Addition Intermediate Aza-halohydrin Intermediate Nucleophilic_Addition->Intermediate Cyclization Intramolecular SN2 Cyclization Intermediate->Cyclization Warm to RT Product Ethyl 2-phenyl-3-substituted-aziridine-2-carboxylate Cyclization->Product

Caption: Workflow for Aza-Darzens Aziridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 3-benzyl-2-phenylaziridine-2-carboxylate

This protocol is a representative procedure for the synthesis of an N-aryl aziridine.

Materials:

  • This compound (1.0 eq)

  • N-Benzylideneaniline (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq, as a 0.5 M solution in toluene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of N-benzylideneaniline (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the KHMDS solution (1.1 eq) to the flask from step 3 at -78 °C to pre-form the enolate. Stir for 30 minutes.

  • Transfer the enolate solution via cannula to the cooled imine solution from step 2.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to afford the desired aziridine.

Synthesis of Thiazoles via Hantzsch-Type Condensation

Thiazoles are a fundamentally important class of sulfur- and nitrogen-containing five-membered heterocycles found in numerous bioactive compounds, including Vitamin B1.[6] A common route to substituted thiazoles is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[7] this compound can serve as the α-halocarbonyl component in this reaction.

Mechanistic Pathway

The reaction is believed to proceed via an initial nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon bearing the chlorine atom in this compound. This is followed by an intramolecular cyclization via attack of the thioamide nitrogen onto the ester carbonyl, and subsequent dehydration to yield the aromatic thiazole ring.

Causality Behind Experimental Choices:

  • Thioamide Partner: A variety of thioamides can be used, allowing for diversity at the 2-position of the resulting thiazole.

  • Solvent: Protic solvents such as ethanol are commonly used to facilitate the reaction, often under reflux conditions.

  • Reaction Promotion: The reaction is typically heated to overcome the activation energy for the cyclization and dehydration steps.

Hantzsch_Thiazole_Synthesis Reagents This compound + Thioamide SN2_Attack Nucleophilic Attack (S on C-Cl) Reagents->SN2_Attack Intermediate1 Thioether Intermediate SN2_Attack->Intermediate1 Cyclization Intramolecular Cyclization (N on C=O) Intermediate1->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration Product Substituted Thiazole Dehydration->Product

Caption: General workflow for Hantzsch-type thiazole synthesis.

Representative Protocol: Synthesis of Ethyl 2-methyl-4-phenylthiazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and thioacetamide (1.1 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water and a saturated aqueous NaHCO₃ solution to remove any unreacted thioacetamide and acidic byproducts.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield ethyl 2-methyl-4-phenylthiazole-5-carboxylate.

Synthesis of Oxazoles

Oxazoles are another important class of five-membered heterocycles containing nitrogen and oxygen, present in many natural products and pharmaceuticals.[8] While less common for this specific substrate, a plausible route to oxazoles from this compound involves a reaction with an amide, analogous to the Bredereck oxazole synthesis.

Plausible Synthetic Approach

This synthesis would involve the reaction of this compound with a primary amide. The reaction likely proceeds by initial N-alkylation of the amide followed by cyclization and dehydration.

Representative Protocol: Synthesis of Ethyl 2-methyl-4-phenyloxazole-5-carboxylate

Materials:

  • This compound (1.0 eq)

  • Acetamide (1.5 eq)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Pyridine (as solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve acetamide (1.5 eq) in pyridine at 0 °C.

  • Slowly add phosphorus oxychloride (2.0 eq) to the solution, keeping the temperature below 10 °C.

  • To this mixture, add this compound (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for 3-5 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography to yield ethyl 2-methyl-4-phenyloxazole-5-carboxylate.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategically functionalized building blocks in organic synthesis. Its ability to participate in fundamental C-C and C-heteroatom bond-forming reactions makes it an invaluable precursor for a range of medicinally and materially relevant heterocycles. The protocols detailed herein for the synthesis of epoxides, aziridines, thiazoles, and oxazoles provide a robust starting point for researchers. Future work in this area will likely focus on the development of stereoselective variations of these reactions, employing chiral catalysts to control the absolute stereochemistry of the resulting heterocyclic products, further expanding the synthetic utility of this versatile reagent.

References

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Reddy, P. N., & Rao, M. S. (2003).
  • Wikipedia. (2023, October 29). Darzens reaction. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-phenyloxirane-2-carboxylate. Retrieved from [Link]

  • American Chemical Society. (n.d.). Darzens Epoxide Synthesis. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Aziridine synthesis by condensation of phenylimines with ethyl diazoacetate. Retrieved from [Link]

  • ResearchGate. (n.d.). Clean Synthesis in Water: Darzens Condensation Reaction of Aromatic Aldehydes with Phenacyl Chloride. Retrieved from [Link]

  • SciSpace. (n.d.). A Nanovessel-Catalyzed Three-Component Aza-Darzens Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 3-methyl-3-phenyl-2-oxiranecarboxylate. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]

  • International Journal on Science and Technology. (n.d.). Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • DRS@nio. (n.d.). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aziridine, 2-benzyl-3-phenyl-, cis-. Retrieved from [Link]

  • ResearchGate. (2022). A review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Role of Ethyl 2-chloro-2-phenylacetate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Phenylacetate Ester

In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Ethyl 2-chloro-2-phenylacetate, a halogenated ester, stands out as a pivotal building block, particularly in the synthesis of compounds targeting the central nervous system (CNS). Its value lies in the reactive α-chloro group positioned benzylically, which renders the carbon atom highly susceptible to nucleophilic attack. This inherent reactivity, combined with the stability of the ester moiety, makes it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this key intermediate and its application in the development of pharmaceutically active ingredients, grounded in established chemical principles and validated protocols.

Part 1: Synthesis of this compound

The most direct and widely adopted method for preparing this compound is through the chlorination of the corresponding α-hydroxy ester, ethyl mandelate. This transformation leverages thionyl chloride (SOCl₂) as a highly effective chlorinating agent.

Causality in Reagent Selection and Procedure: The choice of thionyl chloride is deliberate. It reacts with the hydroxyl group of ethyl mandelate to form a chlorosulfite intermediate. This intermediate is unstable and readily decomposes, yielding the desired α-chloro ester, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The gaseous nature of the byproducts (SO₂ and HCl) is a significant advantage, as they are easily removed from the reaction mixture, driving the equilibrium towards the product in accordance with Le Châtelier's principle. The reaction is typically performed at room temperature to control the exothermic reaction, followed by gentle heating to ensure completion. The aqueous workup is critical for quenching any remaining thionyl chloride and removing water-soluble impurities.

Experimental Protocol: Synthesis via Chlorination

This protocol is adapted from established procedures for the chlorination of α-hydroxy esters.[1]

Materials:

  • Ethyl mandelate (1.0 eq)

  • Thionyl chloride (1.05 eq)

  • Diethyl ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), combine ethyl mandelate (0.80 mole) and thionyl chloride (0.82 mole). The addition of thionyl chloride should be done carefully, ideally in a fume hood.

  • Reaction Execution: Stir the mixture at room temperature for 16 hours. The solution will evolve gas (HCl and SO₂).

  • Reaction Completion: Following the 16-hour stir, gently heat the mixture on a water bath for 30 minutes to drive the reaction to completion.

  • Workup & Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. This step hydrolyzes any unreacted thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Neutralization & Washing: Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless to light yellow liquid. The fraction boiling at approximately 98°C at 1.5 mmHg should be collected.[1]

Expected Yield: 81-85%.[1]

Data Summary: Synthesis Parameters
ParameterValue
Starting Material Ethyl mandelate
Chlorinating Agent Thionyl Chloride (SOCl₂)
Molar Ratio (Substrate:Reagent) 1 : 1.025
Initial Temperature Room Temperature
Reaction Time 16 hours at RT, 30 min heating
Purification Method Vacuum Distillation
Typical Yield 81-85%[1]
Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of this compound Reactants Ethyl Mandelate + Thionyl Chloride Reaction Stir at Room Temp (16h) Heat on Water Bath (30 min) Reactants->Reaction Chlorination Quench Pour into Ice-Water Reaction->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Purify Vacuum Distillation Dry->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Part 2: Application in the Synthesis of Methylphenidate Precursors

This compound is a crucial electrophile for the synthesis of α-phenyl-α-(2-piperidyl)acetic acid esters, the core structure of the psychostimulant drug Methylphenidate.[2][3][4] The reaction involves the N-alkylation of a suitable piperidine derivative.

Mechanistic Rationale: The synthesis proceeds via a standard Sₙ2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the piperidine ring, acting as a nucleophile, attacks the electron-deficient α-carbon of this compound. The chlorine atom, a good leaving group, is displaced, forming a new carbon-nitrogen bond. A non-nucleophilic base is typically required to scavenge the HCl generated during the reaction, preventing the protonation of the piperidine starting material, which would render it non-nucleophilic.

Representative Protocol: N-Alkylation of Piperidine

Materials:

  • This compound (1.0 eq)

  • Piperidine (or a protected piperidine derivative) (1.1 eq)

  • A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine) (1.2 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Ethyl acetate

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine and the non-nucleophilic base in the anhydrous solvent.

  • Addition of Electrophile: Cool the solution to 0°C using an ice bath. Add a solution of this compound in the anhydrous solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the amine-hydrochloride salt. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using column chromatography on silica gel to afford the desired ethyl 2-phenyl-2-(piperidin-1-yl)acetate.

Note: The resulting product is a precursor that would require further steps, such as ester hydrolysis and re-esterification with methanol, to yield Methylphenidate.[3][4]

Diagram: Reaction Mechanism

G cluster_mechanism Sₙ2 Mechanism: N-Alkylation Piperidine_N Piperidine (Nucleophile) Alpha_Carbon This compound (Electrophile) Piperidine_N->Alpha_Carbon Nucleophilic Attack Product Alkylated Product + Cl⁻ Alpha_Carbon->Product Chloride leaves

Caption: Nucleophilic substitution mechanism for N-alkylation.

Part 3: Physicochemical Properties and Safety

A thorough understanding of the intermediate's properties is essential for safe handling and process optimization.

Data Table: Key Properties
PropertyValueReference
Molecular Formula C₁₀H₁₁ClO₂[5]
Molecular Weight 198.65 g/mol [5]
CAS Number 4773-33-5[5][6]
Appearance Colorless to light yellow clear liquid
Boiling Point 68-72 °C @ 0.3 mmHg[6]
Density 1.157 g/mL at 25 °C
Refractive Index (n20/D) 1.515[7]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[7]

    • H290: May be corrosive to metals.

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

    • P310: Immediately call a POISON CENTER or doctor/physician.[7]

    • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

Conclusion

This compound serves as a textbook example of a strategically valuable intermediate in pharmaceutical synthesis. Its straightforward preparation and well-defined reactivity provide a reliable entry point for the construction of complex molecules, most notably in the synthesis of CNS-active compounds like Methylphenidate. The protocols and data presented herein underscore its utility and provide a framework for its safe and effective application in research and development settings. Mastery of its chemistry is a valuable asset for any scientist engaged in the pursuit of novel therapeutics.

References

  • PrepChem.com. Preparation of this compound. Available from: [Link]

  • ChemSynthesis. This compound. Available from: [Link]

  • iChemical. This compound, CAS No. 4773-33-5. Available from: [Link]

  • European Patent Office. LOW-TEMPERATURE SYNTHESIS OF METHYLPHENIDATE HYDROCHLORIDE - EP 2651892 B1.
  • Google Patents. EP2507212B1 - Process for preparing methyl phenidate hydrochloride.
  • Google Patents. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • ResearchGate. Methylphenidate synthesis: Is Friedel-Crafts reaction an useful alternative?. Available from: [Link]

Sources

Application Notes and Protocols for the C-Alkylation of Enolates with Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of carbon-carbon bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.[1][2] Among the most powerful methods for C-C bond formation is the alkylation of enolates. This guide provides a detailed technical overview and actionable protocols for the C-alkylation of carbonyl compounds using ethyl 2-chloro-2-phenylacetate as the electrophile. This specific transformation is of significant interest as it provides a direct route to γ-keto esters, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3] We will delve into the mechanistic underpinnings that govern reaction selectivity, provide step-by-step experimental procedures, and offer insights into troubleshooting common challenges.

Scientific Foundation: Mechanism and Selectivity

The success of an enolate alkylation hinges on the precise control of several interconnected factors, from the initial deprotonation to the final nucleophilic attack. A thorough understanding of these principles is critical for achieving high yields and the desired regioselectivity.

Enolate Generation: The Critical First Step

The process begins with the deprotonation of an α-hydrogen from a carbonyl compound to generate a nucleophilic enolate.[4][5] For this reaction to be efficient and high-yielding, the conversion to the enolate must be essentially complete before the electrophile is introduced. Incomplete conversion leads to a mixture of the starting carbonyl, the enolate, and the base, which can result in undesired side reactions such as self-condensation (the Aldol reaction).[2][6]

To achieve quantitative enolate formation, a strong, non-nucleophilic base is required.[6][7] Lithium diisopropylamide (LDA) is the base of choice for this purpose for several key reasons:

  • High Basicity: With a pKa of its conjugate acid (diisopropylamine) around 36, LDA is more than capable of irreversibly deprotonating ketones and esters (α-proton pKa ~17-25).[8][9]

  • Steric Hindrance: The bulky isopropyl groups prevent LDA from acting as a nucleophile and attacking the carbonyl carbon directly.[8][10]

  • Solubility: LDA is soluble in common ethereal solvents like tetrahydrofuran (THF), even at very low temperatures.[6][7]

The choice of base and reaction conditions can also dictate which enolate is formed from an unsymmetrical ketone, leading to either the kinetic or thermodynamic product.[8][10]

  • Kinetic Enolate: Formed faster by deprotonating the less sterically hindered α-proton. This is favored by using a bulky base like LDA at low temperatures (-78 °C) for a short period.

  • Thermodynamic Enolate: The more stable enolate, typically with a more substituted double bond. It is favored by using a smaller base, higher temperatures, or allowing the reaction to equilibrate.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-Alkylation Start Carbonyl Compound (e.g., Ketone) Enolate Lithium Enolate (Quantitative Formation) Start->Enolate Deprotonation at α-carbon (-78 °C) Base Strong, Non-Nucleophilic Base (e.g., LDA in THF) Base->Enolate Enolate_ref Lithium Enolate Electrophile This compound Product γ-Keto Ester (New C-C Bond Formed) Electrophile->Product Enolate_ref->Product SN2 Attack on Electrophile

Figure 2: Competing C-alkylation and O-alkylation pathways for an enolate.

The Alkylation Mechanism: An Sₙ2 Reaction

The C-alkylation step proceeds via a standard Sₙ2 mechanism. The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of this compound, displacing the chloride leaving group. [5][11][12]This mechanism implies that the reaction is sensitive to steric hindrance at the electrophilic center. [11][13]this compound is a secondary halide, which is generally suitable for this reaction.

Experimental Application: Protocols and Procedures

Objective: To provide a reliable, general protocol for the C-alkylation of a ketone with this compound to synthesize a γ-keto ester.

Safety Notice: This procedure involves pyrophoric (n-butyllithium) and corrosive (diisopropylamine) reagents. It must be performed by trained personnel in a certified chemical fume hood under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves.

Materials and Reagents
  • Reagents:

    • Ketone substrate (e.g., cyclohexanone, dried over molecular sieves)

    • Diisopropylamine (distilled from CaH₂)

    • n-Butyllithium (n-BuLi) in hexanes (titrated solution, e.g., 2.5 M)

    • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

    • This compound

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate (for extraction)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Two- or three-neck round-bottom flask, oven-dried

    • Septa and needles/syringes

    • Magnetic stirrer and stir bar

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Inert gas line (Argon or Nitrogen) with a bubbler

    • Separatory funnel

    • Rotary evaporator

Step-by-Step Protocol

Step 1: Preparation of LDA Solution (in situ)

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter, and two septa under a positive pressure of argon.

  • Add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction) to the flask via syringe.

  • Cool the flask to 0 °C using an ice-water bath.

  • Via syringe, add diisopropylamine (1.05 equivalents; e.g., 5.25 mmol) to the stirring THF.

  • Slowly add n-BuLi solution (1.0 equivalents; e.g., 5.0 mmol) dropwise via syringe. A cloudy white precipitate may form.

  • Allow the solution to stir at 0 °C for 20-30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

  • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

  • Prepare a solution of the ketone substrate (1.0 equivalents; e.g., 5.0 mmol) in a small amount of anhydrous THF (e.g., 5 mL).

  • Add the ketone solution dropwise to the stirring LDA solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the resulting mixture at -78 °C for 45-60 minutes to allow for complete enolate formation.

Step 3: C-Alkylation

  • While maintaining the temperature at -78 °C, add this compound (1.0-1.1 equivalents; e.g., 5.0-5.5 mmol) dropwise to the enolate solution.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Depending on the substrate, the reaction may be allowed to warm slowly to room temperature overnight.

Step 4: Reaction Quench and Workup

  • Cool the reaction mixture back to 0 °C (if it was warmed).

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (e.g., 15 mL).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add water (e.g., 20 mL) and an extraction solvent like diethyl ether or ethyl acetate (e.g., 30 mL).

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Step 5: Purification

  • The resulting crude oil is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure γ-keto ester.

Data and Parameter Summary

Effective alkylation depends on the careful selection of substrates and conditions. The table below provides a template for recording and comparing experimental parameters.

EntryCarbonyl SubstrateBase (equiv.)SolventTemperature (°C)Alkylating Agent (equiv.)Time (h)Yield (%)
1CyclohexanoneLDA (1.05)THF-78 to RTThis compound (1.1)12e.g., 85
2AcetophenoneLDA (1.05)THF-78This compound (1.1)4e.g., 78
3Ethyl AcetateLDA (1.05)THF-78This compound (1.1)3e.g., 90
42-PentanoneNaH (1.1)DMF0 to RTThis compound (1.0)16e.g., 65¹

¹Note: Use of NaH may lead to lower selectivity and yield compared to in situ generated LDA.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (degraded n-BuLi).2. Wet reagents or glassware.3. Incomplete enolate formation.1. Titrate n-BuLi solution before use.2. Ensure all glassware is oven-dried and reagents are anhydrous.3. Allow sufficient time for deprotonation; check base equivalence.
Mixture of C- and O-Alkylated Products 1. Reaction temperature too high.2. Non-optimal solvent or counter-ion.1. Maintain reaction at -78 °C for the entire duration.2. Use LDA in THF to ensure tight Li-O coordination, favoring C-alkylation. [4][5]
Polyalkylation Products Observed 1. Use of excess base or alkylating agent.2. The product is more acidic than the starting material, leading to a second deprotonation/alkylation cycle.1. Use precisely 1.0 equivalent of ketone relative to the base.2. Add the alkylating agent slowly to the enolate solution.
Recovery of Starting Material 1. Insufficient amount or activity of base.2. Enolate is not nucleophilic enough for the electrophile.1. Re-verify base concentration and equivalents.2. Allow the reaction to warm slowly to 0 °C or room temperature to increase reactivity, monitoring for side product formation.

Conclusion

The C-alkylation of enolates with this compound is a robust and versatile method for the synthesis of γ-keto esters. Success in this transformation is predicated on a solid understanding of the underlying mechanistic principles. By ensuring quantitative, irreversible enolate formation with a strong, non-nucleophilic base like LDA and maintaining strict control over reaction conditions such as temperature and solvent purity, researchers can effectively mitigate side reactions and achieve high yields of the desired C-alkylated product. The protocols and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage this powerful reaction in their synthetic campaigns.

References

  • Chemistry of Enolates - C vs O Alkylation. (2011). PharmaXChange.info. [Link]

  • Using LDA to Form an Enolate Ion. (2014). Chemistry LibreTexts. [Link]

  • Using LDA to Form an Enolate Ion. (2020). Chemistry LibreTexts. [Link]

  • Alkylation of enolates. (n.d.). Fiveable. [Link]

  • Enolate Anion Formation Using LDA. (2011). YouTube. [Link]

  • NOTES-Enolate Anion Formation Using LDA. (n.d.). Scribd. [Link]

  • Lithium enolates & enolate equivalents. (2024). Making Molecules. [Link]

  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit. [Link]

  • Formation of γ-‐Keto Esters from β-Keto Esters via a Zinc Carbenoid-Mediated Homologation Reaction. (2014). Organic Syntheses. [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? (2016). Owlstown. [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. [Link]

  • C- or O-Alkylation? (2012). ChemistryViews. [Link]

  • Alkylation of Enolate Ions. (2023). OpenStax. [Link]

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement. (n.d.). National Institutes of Health (NIH). [Link]

  • Alkylation of Enolate Ions. (2023). Chemistry LibreTexts. [Link]

  • Chapter 1: Enolate Alkylations. (n.d.). Source not specified. [Link]

  • Alkylations of Enols and Enolates. (n.d.). ResearchGate. [Link]

  • Alkylation of Enolate Ions. (2024). Chemistry LibreTexts. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. (2025). Oreate AI. [Link]

  • Alkylation of enolates. (n.d.). Source not specified. [Link]

  • Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. [Link]

  • Reactions of Enolate Ions and Enols. (n.d.). Source not specified. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry. [Link]

  • Enol Content and Enolization. (n.d.). Source not specified. [Link]

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Application Notes and Protocols: Experimental Guide for Substitution Reactions with Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-chloro-2-phenylacetate is a versatile bifunctional molecule featuring a reactive benzylic chloride and an ester moiety. This unique structural arrangement makes it a valuable starting material in organic synthesis, particularly for the introduction of a substituted phenylacetic ester group into a variety of molecular scaffolds. The benzylic position of the chlorine atom renders it susceptible to nucleophilic substitution, providing a gateway to a diverse range of derivatives, including ethers, amines, azides, and other carbon-carbon or carbon-heteroatom bond-containing compounds. Understanding and controlling the substitution reactions of this substrate are paramount for its effective utilization in research and development, especially within the pharmaceutical and materials science sectors.

This technical guide provides a comprehensive overview of the mechanistic considerations and a detailed experimental protocol for a representative nucleophilic substitution reaction of this compound. The focus is on providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to successfully employ this versatile reagent in their synthetic endeavors.

Mechanistic Considerations: The SN1/SN2 Dichotomy at the Benzylic Position

The nucleophilic substitution at the secondary benzylic carbon of this compound can proceed through two primary mechanistic pathways: the unimolecular nucleophilic substitution (S\u20991) and the bimolecular nucleophilic substitution (S\u20992). The preferred pathway is dictated by a careful interplay of several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

The S\u20991 Pathway: This two-step mechanism is favored by the formation of a resonance-stabilized benzylic carbocation intermediate. The phenyl ring effectively delocalizes the positive charge, making the carbocation relatively stable. Weak nucleophiles and polar protic solvents, which can solvate both the carbocation intermediate and the leaving group, promote the S\u20991 reaction.[1] Due to the planar nature of the carbocation intermediate, if the starting material is chiral, the S\u20991 reaction typically leads to a racemic mixture of products.[2]

The S\u20992 Pathway: This concerted, single-step mechanism involves the backside attack of a strong nucleophile, leading to an inversion of stereochemistry at the chiral center.[2] Strong, and often anionic, nucleophiles in polar aprotic solvents favor the S\u20992 pathway.[3] Steric hindrance around the electrophilic carbon can impede the S\u20992 reaction; however, for a secondary benzylic halide like this compound, this is less of a concern compared to tertiary systems.

Controlling the Reaction Outcome:

For this compound, a secondary benzylic halide, both pathways are plausible. To selectively favor one mechanism over the other, the experimental conditions must be carefully chosen:

  • To favor S\u20991: Employ a weak nucleophile (e.g., water, alcohols) in a polar protic solvent (e.g., ethanol, methanol, water).

  • To favor S\u20992: Utilize a strong, non-bulky nucleophile (e.g., ethoxide, azide, cyanide) in a polar aprotic solvent (e.g., acetone, DMF, DMSO).

The following protocol for the synthesis of Ethyl 2-ethoxy-2-phenylacetate is designed to favor the S\u20992 pathway through the use of a strong nucleophile, sodium ethoxide, in its parent alcohol as the solvent.

Experimental Protocol: Synthesis of Ethyl 2-ethoxy-2-phenylacetate via Williamson Ether Synthesis

This protocol details the preparation of Ethyl 2-ethoxy-2-phenylacetate, a representative ether derivative, from this compound and sodium ethoxide. This reaction is an example of the Williamson ether synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound>98%Commercially AvailableStore under inert atmosphere.
Sodium MetalReagent GradeCommercially AvailableHandle with extreme care.
Absolute EthanolAnhydrous, >99.5%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium SulfateCommercially Available
Step-by-Step Methodology

1. Preparation of Sodium Ethoxide Solution (in situ):

  • Rationale: Sodium ethoxide is a strong nucleophile and base. Preparing it in situ from sodium metal and anhydrous ethanol ensures a fresh, highly reactive solution, free from the degradation products that can accumulate in commercially available solid sodium ethoxide.

  • Procedure:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet, add 100 mL of anhydrous ethanol.

    • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol at a rate that maintains a gentle reflux. The reaction is exothermic and produces hydrogen gas, which should be safely vented.

    • Stir the mixture until all the sodium has dissolved completely, affording a clear solution of sodium ethoxide in ethanol.

2. Nucleophilic Substitution Reaction:

  • Rationale: The dropwise addition of the electrophile to the nucleophile solution at room temperature helps to control the initial exotherm of the reaction. Subsequent heating to reflux ensures the reaction proceeds to completion in a reasonable timeframe.

  • Procedure:

    • Cool the freshly prepared sodium ethoxide solution to room temperature.

    • In a dropping funnel, place 19.86 g (0.1 mol) of this compound.

    • Add the this compound dropwise to the stirred sodium ethoxide solution over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent). The formation of a new, less polar spot corresponding to the product should be observed.

3. Work-up and Isolation:

  • Rationale: The work-up procedure is designed to neutralize any unreacted base, remove the ethanol solvent, and extract the organic product into an immiscible solvent for purification. Washing with saturated sodium bicarbonate and brine removes acidic impurities and residual water, respectively.

  • Procedure:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into 200 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (1 x 100 mL), followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification:

  • Rationale: Vacuum distillation is an effective method for purifying the liquid product by separating it from non-volatile impurities and any remaining starting material.

  • Procedure:

    • Purify the crude product by vacuum distillation to yield Ethyl 2-ethoxy-2-phenylacetate as a colorless oil.

Characterization of Ethyl 2-ethoxy-2-phenylacetate

The identity and purity of the synthesized Ethyl 2-ethoxy-2-phenylacetate can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.40-7.25 (m, 5H, Ar-H)

    • δ 4.85 (s, 1H, Ph-CH-OEt)

    • δ 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃)

    • δ 3.55 (q, J = 7.0 Hz, 2H, OCH₂CH₃)

    • δ 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)

    • δ 1.20 (t, J = 7.0 Hz, 3H, OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 171.0 (C=O)

    • δ 137.5 (Ar-C)

    • δ 128.5 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 127.0 (Ar-CH)

    • δ 82.0 (Ph-CH-OEt)

    • δ 65.0 (OCH₂CH₃)

    • δ 61.0 (OCH₂CH₃)

    • δ 15.0 (OCH₂CH₃)

    • δ 14.0 (OCH₂CH₃)

Gas Chromatography-Mass Spectrometry (GC-MS)
  • GC: A single peak corresponding to the product should be observed, indicating its purity.

  • MS (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. The fragmentation pattern will likely include characteristic losses of the ethoxy group (m/z 163), the ethyl group from the ester (m/z 179), and the entire ester group. A prominent peak at m/z 105 corresponding to the benzoyl cation is also anticipated.[4][5]

Visualizing the Workflow

experimental_workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: Substitution Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification cluster_analysis Step 5: Characterization prep_na Dissolve Sodium in Anhydrous Ethanol add_reagent Add this compound prep_na->add_reagent reflux Reflux for 4 hours add_reagent->reflux quench Quench with Water reflux->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry_conc Dry and Concentrate wash->dry_conc distill Vacuum Distillation dry_conc->distill nmr NMR Spectroscopy distill->nmr gcms GC-MS Analysis distill->gcms

Caption: Experimental workflow for the synthesis and characterization of Ethyl 2-ethoxy-2-phenylacetate.

Conclusion

This application note provides a detailed protocol for the nucleophilic substitution of this compound with sodium ethoxide, a reaction that proceeds efficiently under conditions favoring an S\u20992 mechanism. The versatility of the starting material allows for the synthesis of a wide array of derivatives by simply varying the nucleophile. By understanding the underlying mechanistic principles, researchers can tailor the reaction conditions to achieve the desired products with high yields and purity. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target ether. This guide is intended to empower scientists in their synthetic endeavors, facilitating the development of novel molecules with potential applications in various fields.

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  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Allen. (n.d.). Ethyl acetate on treatment with ethoxide ions (NaOC_(2)H_(5)) produces. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

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Application Notes and Protocols: The Strategic Role of Ethyl 2-Chloro-2-phenylacetate in the Synthesis of 2-Phenylquinazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinazolin-4-one Scaffold and the Utility of α-Halo Esters

The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[1][2][3] The versatility of the quinazolin-4-one ring system stems from the numerous synthetic routes available for its construction and functionalization, allowing for the fine-tuning of its pharmacological profile. A common and effective strategy for the synthesis of 2-substituted quinazolin-4-ones involves the condensation of 2-aminobenzamide (anthranilamide) with various electrophilic partners.[4][5][6]

This document provides a detailed examination of the role of ethyl 2-chloro-2-phenylacetate as a key building block in the synthesis of 2-phenyl-substituted quinazolin-4-one derivatives. While various methods exist for quinazolinone synthesis, the use of α-halo esters like this compound offers a direct route to installing a phenyl group at the 2-position, a common feature in many biologically active quinazolinones.[7] This guide will elucidate the proposed reaction mechanism, provide a detailed experimental protocol, and discuss the significance of this synthetic strategy in the context of drug discovery and development.

Proposed Reaction Mechanism: A Stepwise Approach to Cyclization

The reaction between this compound and 2-aminobenzamide is proposed to proceed through a multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and subsequent aromatization. A base is typically required to facilitate the initial nucleophilic attack and the final elimination step.

  • Nucleophilic Substitution: The reaction is initiated by the nucleophilic attack of the primary amino group of 2-aminobenzamide on the electrophilic carbon of this compound. This results in the displacement of the chloride ion and the formation of an intermediate ethyl 2-(2-carbamoylphenylamino)-2-phenylacetate.

  • Intramolecular Cyclization: The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the amide group within the same molecule. This cyclization step forms a tetrahedral intermediate.

  • Dehydration and Tautomerization: The tetrahedral intermediate subsequently eliminates a molecule of water to form a dihydroquinazolinone derivative. This intermediate then tautomerizes to the more stable aromatic quinazolin-4-one structure.

  • Elimination of Ethanol: In the final step, under the reaction conditions, the ethoxy group is eliminated, leading to the formation of the stable 2-phenylquinazolin-4(3H)-one.

The overall transformation is a condensation-cyclization cascade that efficiently constructs the desired heterocyclic system.

Visualizing the Synthetic Pathway

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for the synthesis of 2-phenylquinazolin-4-one derivatives using this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A This compound C Ethyl 2-(2-carbamoylphenylamino)-2-phenylacetate A->C Nucleophilic Substitution B 2-Aminobenzamide B->C D Tetrahedral Intermediate C->D Intramolecular Cyclization E Dihydroquinazolinone D->E - H2O F 2-Phenylquinazolin-4(3H)-one E->F Aromatization - EtOH

Caption: Proposed reaction mechanism for the synthesis of 2-phenylquinazolin-4(3H)-one.

experimental_workflow start Start reactants Combine Reactants: - 2-Aminobenzamide - this compound - Base (e.g., K2CO3) - Solvent (e.g., DMF) start->reactants reaction Heat Reaction Mixture (e.g., 100-120 °C) reactants->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Aqueous Workup: - Pour into water - Filter precipitate monitoring->workup Upon Completion purification Purify Crude Product (Recrystallization or Column Chromatography) workup->purification characterization Characterize Final Product (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: General experimental workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol outlines a prospective method for the synthesis of 2-phenyl-3-substituted-quinazolin-4(3H)-ones. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Aminobenzamide88-68-6136.1510
This compound4773-33-5198.6511
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.2120
N,N-Dimethylformamide (DMF)68-12-273.0950 mL
Deionized Water7732-18-518.02As needed
Ethanol64-17-546.07As needed
Ethyl Acetate141-78-688.11As needed
Hexane110-54-386.18As needed

Instrumentation:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (10 mmol, 1.36 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

  • Solvent and Reagent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion. To this stirring suspension, add this compound (11 mmol, 2.18 g) dropwise over 5 minutes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 110 °C with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is considered complete when the starting material (2-aminobenzamide) is no longer visible on the TLC plate. This is expected to take several hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, for higher purity, the product can be purified by column chromatography on silica gel.

  • Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[6]

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • This compound is a corrosive substance; handle with care.[8]

  • DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

Applications in Drug Development

The synthesis of 2-phenylquinazolin-4-one derivatives is of significant interest in drug discovery. The phenyl group at the 2-position can be further functionalized to modulate the compound's biological activity. For instance, substitutions on the phenyl ring can influence the molecule's interaction with biological targets. Quinazolin-4-ones with a 2-phenyl substituent have been investigated for their potential as:

  • Anticancer Agents: Many 2-phenylquinazolin-4-one derivatives have shown promising cytotoxic activity against various cancer cell lines.[7]

  • Anti-inflammatory Agents: This class of compounds has been explored for its potential to inhibit inflammatory pathways.[1]

  • Antimicrobial Agents: The quinazolinone scaffold is a key component in the development of new antibacterial and antifungal agents.[9][10]

The synthetic route described herein provides a foundational method for accessing a library of 2-phenylquinazolin-4-one analogs for structure-activity relationship (SAR) studies, a critical step in the drug development process.

Conclusion

This compound serves as a valuable and direct precursor for the synthesis of 2-phenylquinazolin-4-one derivatives. The proposed reaction with 2-aminobenzamide, proceeding through a nucleophilic substitution and cyclization cascade, offers an efficient means to construct this important heterocyclic scaffold. The detailed protocol provided in this guide, while prospective, is based on established principles of quinazolinone synthesis and offers a solid starting point for researchers in medicinal chemistry and organic synthesis. The continued exploration of such synthetic methodologies is crucial for the discovery and development of novel therapeutic agents based on the versatile quinazolin-4-one framework.

References

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health.
  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. ResearchGate. Available at: [Link]

  • Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate. Available at: [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Parwan University. Available at: [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. Available at: [Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Available at: [Link]

  • Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Pharmaceutical Research International. Available at: [Link]

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Medicinal Chemistry. Available at: [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of 2-Phenyl Quinazolin-4-one Derivatives as Anticolorectal Cancer and Anti-Inflammatory Agent. Asian Journal of Chemistry. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • One–Pot Synthesis of Quinazolin–4(3H) –ones Catalyzed by 2,4,6–Trichloro–1,3,5–triazine (TCT) Under Solvent–Free Conditions. Ariston Publications. Available at: [Link]

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Application Notes and Protocols: A Guide to Laboratory-Scale Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential steps and considerations for the successful synthesis and purification of chemical compounds on a laboratory scale. It is designed to offer both foundational knowledge and practical, field-proven insights to ensure technical accuracy and experimental success.

Pre-Synthesis: The Blueprint for Success

Before any reagents are mixed, meticulous planning is paramount. This foundational stage prevents errors, ensures safety, and increases the likelihood of a successful synthesis.

A. Literature Review and Reaction Stoichiometry: A thorough review of existing literature is the first step. Understanding the reaction mechanism, potential side products, and optimal conditions is critical. Once a synthetic route is chosen, accurate calculation of reagent stoichiometry is necessary. It is common practice to use a slight excess of one reagent to drive the reaction to completion, but this must be a calculated decision based on the reaction kinetics and the ease of removing the excess reagent later.[1]

B. Solvent and Reagent Selection: The choice of solvent is crucial as it can influence reaction rates, equilibria, and even the reaction pathway. Key properties to consider are:

  • Polarity: The solvent should be able to dissolve the reactants to a reasonable extent.

  • Boiling Point: The boiling point should be compatible with the desired reaction temperature. A solvent that boils too low may require a reflux setup to prevent evaporation, while a very high boiling point can make it difficult to remove post-reaction.[2]

  • Inertness: The solvent should not react with any of the reagents or the product.

Reagents should be of an appropriate grade for the synthesis. For sensitive reactions, anhydrous (dry) solvents and high-purity reagents are often necessary.

C. Safety Assessment: A comprehensive risk assessment must be conducted before starting any experiment. This involves:

  • Identifying Hazards: Understanding the physical and toxicological properties of all reactants, solvents, and products. This includes flammability, corrosivity, reactivity, and toxicity.[3]

  • Implementing Control Measures: This includes the use of personal protective equipment (PPE) such as lab coats, safety glasses, and gloves, as well as engineering controls like fume hoods.[4][5]

  • Emergency Preparedness: Knowing the location and use of safety equipment like fire extinguishers, safety showers, and eyewash stations is essential.[4]

The Synthesis: Executing the Reaction

With a solid plan in place, the synthesis can be performed. Proper setup and monitoring are key to a successful outcome.

A. Glassware and Apparatus Setup: The choice of glassware depends on the scale and conditions of the reaction. A typical setup for a reaction that requires heating includes a round-bottom flask, a condenser to prevent solvent loss, and a heating mantle or oil bath for controlled heating.[2] For reactions that are sensitive to air or moisture, techniques for working under an inert atmosphere (e.g., using a nitrogen or argon balloon) should be employed. It is crucial to ensure all glassware is clean and dry to prevent unwanted side reactions.

B. Reaction Monitoring: It is essential to monitor the progress of the reaction to determine when it is complete. This prevents the formation of side products from over-running the reaction and ensures the optimal yield is obtained.[6] A common and effective technique for monitoring organic reactions is Thin Layer Chromatography (TLC).[7] TLC allows for a quick qualitative assessment of the presence of starting materials and the formation of the product.[7] Other techniques include spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[6][8]

Reaction Work-up: The Initial Purification

Once the reaction is complete, the crude product must be isolated from the reaction mixture. This process is known as the "work-up."[9][10]

A. Quenching: The first step in a work-up is often to "quench" the reaction, which involves deactivating any unreacted, highly reactive reagents.[11] This is a critical safety step and must be done carefully, often by slowly adding a quenching agent (like water or a dilute acid/base solution) while cooling the reaction mixture.

B. Liquid-Liquid Extraction: This is a fundamental technique used to separate the desired product from impurities based on their differing solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[12][13][14] The process involves:

  • Adding the two immiscible solvents to a separatory funnel.

  • Shaking the funnel to allow for the transfer of solutes between the phases. It's important to periodically vent the funnel to release any pressure buildup.[12][15]

  • Allowing the layers to separate. The denser layer will be at the bottom.[12]

  • Draining the layers to separate the product.

This process can be repeated multiple times to maximize the extraction of the product.[13]

C. Drying the Organic Layer: After extraction, the organic layer will contain residual water. A drying agent, such as anhydrous magnesium sulfate or sodium sulfate, is added to remove this water. The drying agent is then removed by gravity filtration.[12]

Purification: Achieving High Purity

The crude product obtained after the work-up is rarely pure and requires further purification. The choice of purification method depends on the physical properties of the compound.

A. Crystallization

Crystallization is a powerful technique for purifying solid compounds.[16] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[16]

Protocol for Crystallization:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[17]

  • Dissolution: Dissolve the impure solid in a minimal amount of the hot solvent to create a saturated solution.[16][17]

  • Cooling: Allow the solution to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and pure crystals will form.[16]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals to remove any residual solvent.

B. Distillation

Distillation is used to purify liquids by separating them from non-volatile solutes or from other liquids with different boiling points.[18][19]

  • Simple Distillation: This technique is effective for separating liquids with significantly different boiling points (a difference of at least 70-80°C).[18][20]

  • Fractional Distillation: For separating liquids with closer boiling points, a fractionating column is used to provide a larger surface area for repeated vaporization and condensation cycles, leading to a better separation.

  • Vacuum Distillation: For compounds that decompose at their atmospheric boiling point, the pressure is reduced, which lowers the boiling point.[18][19]

C. Flash Column Chromatography

Flash column chromatography is a widely used technique for purifying both solid and liquid compounds from a mixture.[21] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[22]

Protocol for Flash Column Chromatography:

  • Column Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent.[23]

  • Sample Loading: The crude sample is dissolved in a minimal amount of solvent and carefully loaded onto the top of the silica gel.[23]

  • Elution: A solvent or a mixture of solvents (eluent) is passed through the column under pressure (using compressed air or nitrogen).[21] The polarity of the eluent is gradually increased to elute compounds with different polarities.

  • Fraction Collection: The eluent is collected in a series of fractions.

  • Analysis: The fractions are analyzed by TLC to identify those containing the pure product.

Purity Analysis

After purification, it is essential to assess the purity of the final compound. Several analytical techniques can be used:

  • Melting Point Determination: A pure crystalline solid will have a sharp and specific melting point. Impurities will typically cause the melting point to be depressed and broaden over a range of temperatures.[24]

  • Spectroscopy: NMR and IR spectroscopy can provide detailed structural information and can also be used to detect the presence of impurities.[24]

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly sensitive methods for determining the purity of a compound.[25]

Safety and Waste Disposal

A. Laboratory Safety: Adherence to safety protocols is non-negotiable. Always wear appropriate PPE, work in a well-ventilated area, and be aware of the hazards of the chemicals you are using.[26] Never work alone in the laboratory.[5]

B. Chemical Waste Disposal: Chemical waste is regulated and cannot be disposed of in regular trash or down the drain.[27] All chemical waste must be collected in properly labeled containers and disposed of through an approved hazardous waste program.[27][28] It is important to segregate incompatible wastes to prevent dangerous reactions.[29]

Visualizations

General Workflow

G A Pre-Synthesis Planning B Synthesis & Monitoring A->B Execute C Reaction Work-up B->C Isolate D Purification C->D Refine E Purity Analysis D->E Verify F Pure Compound E->F Confirm

Caption: General workflow from synthesis to pure compound.

Flash Column Chromatography Setup

Caption: Setup for flash column chromatography.

Liquid-Liquid Extraction Process

G A Add reaction mixture and immiscible solvents to separatory funnel B Shake and Vent A->B C Allow Layers to Separate B->C D Drain Lower Layer (Aqueous Phase) C->D E Collect Upper Layer (Organic Phase with Product) D->E F Dry Organic Layer E->F

Caption: Liquid-liquid extraction process.

References

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  • HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES . Zakarian Group, UC Santa Barbara. [Link]

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  • How To: Purify by Distillation . University of Rochester, Department of Chemistry. [Link]

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  • ORGANIC LABORATORY TECHNIQUES 10.1 • DISTILLATION . [Link]

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  • What are the chemical methods of monitoring the rate of chemical reaction? . Quora. [Link]

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  • Guide for crystallization . University of Fribourg. [https://www.unifr.ch/chem/files/assets/public/ Crystallography/Guide_for_crystallization.pdf]([Link] Crystallography/Guide_for_crystallization.pdf)

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  • How to determine the purity of newly synthesized organic compound? . ResearchGate. [Link]

  • Crystallization Solution C Protocol . QIAGEN. [Link]

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Application Notes & Protocols: A Researcher's Guide to Carboxylic Acid Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selective manipulation of functional groups is paramount to the successful synthesis of complex molecules. Carboxylic acids, with their inherent acidity and reactivity towards nucleophiles, often require temporary masking to prevent undesirable side reactions.[1] The strategic implementation of a protecting group allows for chemical transformations elsewhere in the molecule, after which the carboxylic acid can be regenerated under specific conditions.[2]

This guide provides an in-depth exploration of the most common and effective protecting groups for carboxylic acids. It moves beyond simple procedural lists to explain the underlying chemical principles, helping you select the optimal protecting group strategy for your specific synthetic challenge. We will cover the installation (protection) and cleavage (deprotection) of key groups, supported by detailed, field-proven protocols.

Pillar 1: The Strategic Selection of a Protecting Group

The ideal protecting group is easily introduced and removed in high yield under mild conditions that do not affect other functional groups within the molecule.[1][3] The choice is dictated by the overall synthetic route, considering the stability of the protecting group to various reagents and the conditions required for its removal. A critical concept in complex syntheses is orthogonality , which is the ability to deprotect one group selectively in the presence of others.[4][5] For instance, an acid-labile group can be removed without affecting a group that requires hydrogenolysis for cleavage.[5]

Methyl & Ethyl Esters: The Workhorse Protection

Simple alkyl esters, such as methyl and ethyl esters, are among the most common and cost-effective choices for carboxylic acid protection. They are stable to a wide range of anhydrous acidic and non-nucleophilic conditions, making them suitable for many synthetic transformations.[2]

Protection Protocol: Fischer-Speier Esterification

The most direct method for forming methyl and ethyl esters is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and an excess of the corresponding alcohol.[6][7] The use of excess alcohol as the solvent drives the equilibrium toward the product.[8]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Methanol or Ethanol (serves as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the carboxylic acid (1.0 eq) in a large excess of methanol or ethanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Quenching & Extraction: Allow the mixture to cool to room temperature. Remove the excess alcohol under reduced pressure. Dilute the residue with water and an organic solvent (e.g., ethyl acetate).[6]

  • Neutralization: Carefully add saturated sodium bicarbonate solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release CO₂ gas.[6]

  • Work-up: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or distillation if necessary.[6]

Deprotection Protocol: Saponification

Cleavage of methyl and ethyl esters is typically achieved by base-mediated hydrolysis, a process known as saponification.[9][10] This method is highly efficient but incompatible with base-sensitive functional groups in the substrate.[1]

Materials:

  • Methyl or Ethyl Ester (1.0 eq)

  • Lithium Hydroxide (LiOH), Sodium Hydroxide (NaOH), or Potassium Hydroxide (KOH) (1.1 - 3.0 eq)

  • Solvent system (e.g., THF/Water, Methanol/Water)

  • Aqueous Acid (e.g., 1M HCl)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Reaction Setup: Dissolve the ester in a mixture of an organic solvent (like THF or methanol) and water.

  • Base Addition: Add the chosen hydroxide base (e.g., LiOH) and stir the mixture at room temperature or with gentle heating.[11]

  • Monitoring: Monitor the reaction by TLC until the ester is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 1M HCl until the pH is ~2-3 to protonate the carboxylate salt.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Benzyl Esters: Cleavage by Hydrogenolysis

Benzyl (Bn) esters are particularly valuable because they can be cleaved under neutral conditions using catalytic hydrogenation (hydrogenolysis).[4][12] This makes them orthogonal to both acid- and base-labile protecting groups. They are stable to most non-reductive conditions.

Protection Protocol: Benzylation with Benzyl Bromide

Materials:

  • Carboxylic Acid (1.0 eq)

  • Benzyl Bromide (BnBr) or Benzyl Chloride (BnCl) (1.1 eq)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 eq)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid in the chosen solvent.

  • Base Addition: Add the base and stir for 10-15 minutes to form the carboxylate salt.

  • Alkylating Agent: Add benzyl bromide and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion as monitored by TLC.

  • Work-up: Dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over a drying agent, filter, and concentrate. Purify by column chromatography.

Deprotection Protocol: Catalytic Hydrogenolysis

This is the most common and often cleanest method for benzyl ester removal.[12]

Materials:

  • Benzyl Ester (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~10 mol%)

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)[13]

  • Hydrogen Source (H₂ gas balloon or transfer hydrogenation agent like ammonium formate)[14]

Procedure:

  • Reaction Setup: Dissolve the benzyl ester in the solvent in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.[12]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

tert-Butyl Esters: Acid-Labile Protection

The tert-butyl (t-Bu) ester is a robust protecting group, stable to a wide array of nucleophilic and basic conditions, as well as hydrogenolysis.[15][16] Its key feature is its lability under acidic conditions, where it cleaves to release the carboxylic acid and gaseous isobutylene.[17] This makes it orthogonal to base-labile and hydrogenation-labile groups, forming the basis of the widely used Boc/tBu strategy in peptide synthesis.[18]

Protection Protocol: Acid-Catalyzed Addition to Isobutylene

Materials:

  • Carboxylic Acid (1.0 eq)

  • Dichloromethane (DCM) or tert-Butyl Acetate

  • Concentrated Sulfuric Acid (catalytic)

  • Isobutylene (gas) or tert-Butanol (1.5 eq)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid in a suitable solvent like DCM in a pressure-rated vessel or a flask fitted with a cold finger.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., H₂SO₄).[15]

  • Reagent Addition: Cool the mixture (e.g., -78 °C) and condense a measured amount of isobutylene gas into the vessel. Alternatively, add tert-butanol to the mixture at room temperature.[15]

  • Reaction: Seal the vessel and allow it to warm to room temperature, stirring until the reaction is complete by TLC analysis.

  • Work-up: Carefully vent the vessel. Quench the reaction with a mild base (e.g., NaHCO₃ solution), extract with an organic solvent, dry, and concentrate. Purify as needed.

Deprotection Protocol: Acidolysis with TFA

Cleavage is most commonly performed with strong acids like trifluoroacetic acid (TFA).[17]

Materials:

  • tert-Butyl Ester (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the t-butyl ester in DCM.

  • Acid Addition: Add TFA (typically 20-50% v/v in DCM) to the solution at room temperature.[17]

  • Reaction: Stir the mixture for 1-4 hours, monitoring by TLC.

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA). The resulting carboxylic acid is often pure enough for the next step, or it can be purified by crystallization or chromatography.[19]

Silyl Esters: Highly Labile Protection

Silyl esters are among the most labile protecting groups for carboxylic acids, readily cleaved by mild acid, base, or fluoride ions.[4][20] Their high lability makes them unsuitable for multi-step sequences but ideal for temporary, in-situ protection where mild removal is critical, such as during hydroboration reactions.[21][22]

Protection Protocol: Silylation

Materials:

  • Carboxylic Acid (1.0 eq)

  • Silylating Agent (e.g., Trimethylsilyl chloride (TMSCl), N,O-Bis(trimethylsilyl)acetamide (BSA)) (1.1 eq)

  • Base (e.g., Triethylamine (Et₃N) or Pyridine, if using a silyl halide)

  • Anhydrous, aprotic solvent (e.g., DCM, THF)

Procedure:

  • Reaction Setup: Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the base (if required) followed by the slow addition of the silylating agent.

  • Reaction: Stir at room temperature. The reaction is often very rapid.

  • Use in-situ: Due to their lability, silyl esters are typically not isolated but are used directly in the subsequent reaction step.

Deprotection Protocol: Mild Hydrolysis or Fluoride Cleavage

Materials:

  • Silyl Ester

  • Mild aqueous acid or base, OR a fluoride source like Tetra-n-butylammonium fluoride (TBAF)

  • Solvent (e.g., THF)

Procedure:

  • Cleavage: Simply exposing the silyl ester to a standard aqueous work-up is often sufficient for cleavage.

  • Fluoride-Mediated Cleavage: For a non-aqueous method, dissolve the crude product in THF and add a solution of TBAF (1.0 M in THF). Stir at room temperature until deprotection is complete.

  • Work-up: Perform a standard aqueous work-up and extraction to isolate the carboxylic acid.

Data Presentation & Comparative Analysis

The choice of protecting group is a critical decision in synthesis design. The following table summarizes the stability of the most common groups under various reaction conditions.

Protecting GroupStability to Mild AcidStability to Strong AcidStability to Mild BaseStability to Strong BaseStability to HydrogenolysisStability to Nucleophiles
Methyl/Ethyl Ester StableLabileLabileLabileStableLabile
Benzyl (Bn) Ester StableLabileStableLabileLabile Labile
tert-Butyl (t-Bu) Ester Labile Labile StableStableStableStable
Silyl Ester Labile Labile Labile Labile StableLabile

Visualizing the Workflow

General Protection/Deprotection Strategy

The core logic of using a protecting group involves three key stages: introduction of the group, performing the desired transformation on the molecule, and finally, the selective removal of the protecting group.

G A Carboxylic Acid (Starting Material) B Protection Step (e.g., Esterification) A->B C Protected Carboxylic Acid (Stable Intermediate) B->C D Desired Chemical Transformation (e.g., Grignard, Reduction) C->D E Transformed Molecule (Protection Intact) D->E F Deprotection Step (e.g., Hydrolysis, Hydrogenolysis) E->F G Final Product with Free Carboxylic Acid F->G

Caption: General experimental workflow for utilizing a carboxylic acid protecting group.

Mechanism: Acid-Catalyzed Protection & Deprotection

The mechanisms for installing and removing acid-labile esters share common intermediates, highlighting the reversible nature of these processes. The direction is controlled by the reaction conditions (e.g., excess alcohol for protection vs. excess water for deprotection).

G cluster_protection Protection (e.g., Fischer Esterification) cluster_deprotection Deprotection (Acid Hydrolysis) P1 1. Protonation of Carbonyl P2 2. Nucleophilic Attack by Alcohol P1->P2 P3 3. Proton Transfer P2->P3 P4 4. Elimination of Water P3->P4 P5 5. Deprotonation P4->P5 P6 Protected Ester P5->P6 D1 1. Protonation of Carbonyl D2 2. Nucleophilic Attack by Water D1->D2 D3 3. Proton Transfer D2->D3 D4 4. Elimination of Alcohol D3->D4 D5 5. Deprotonation D4->D5 D6 Carboxylic Acid D5->D6

Sources

Application Notes and Protocols: One-Pot Synthesis Strategies Utilizing Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to leveraging Ethyl 2-chloro-2-phenylacetate in one-pot synthesis protocols. This versatile reagent serves as a valuable building block for the efficient construction of complex molecular architectures, including epoxides, aziridines, and various heterocyclic scaffolds relevant to pharmaceutical and materials science research. By consolidating multiple reaction steps into a single operation, these protocols offer significant advantages in terms of time, resource, and waste reduction, aligning with the principles of green chemistry.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale for the experimental design. Each protocol is presented as a self-validating system, with explanations for the role of each reagent and the expected outcomes. The information is grounded in established chemical principles and supported by citations to authoritative literature.

Introduction to this compound in One-Pot Synthesis

This compound is a bifunctional molecule featuring an ester group and a reactive benzylic chloride. This unique combination makes it an exceptional substrate for a variety of transformations. The presence of the chlorine atom at the α-position to the carbonyl group facilitates its participation in nucleophilic substitution and elimination reactions, while the phenyl group provides steric and electronic influence on the reactivity. One-pot syntheses capitalize on the sequential generation and reaction of intermediates in a single reaction vessel, thereby avoiding the need for isolation and purification of intermediates, which can lead to increased overall efficiency and yield.

One-Pot Darzens Glycidic Ester Synthesis

The Darzens reaction is a classic method for the formation of epoxides (glycidic esters) from α-haloesters and carbonyl compounds in the presence of a base. A one-pot protocol enhances the efficiency of this transformation.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base, such as sodium amide or potassium tert-butoxide, is crucial for the deprotonation of the α-carbon of this compound to form the reactive enolate intermediate. The reaction is typically conducted at low temperatures to control the exothermicity and minimize side reactions. The solvent, often an aprotic one like benzene or tetrahydrofuran (THF), is chosen to ensure the solubility of the reactants and intermediates.

Experimental Workflow: One-Pot Darzens Reaction

reagents This compound + Aldehyde/Ketone + Base (e.g., NaNH2) reaction_vessel Reaction Vessel (Aprotic Solvent, Low Temp.) reagents->reaction_vessel Addition workup Aqueous Workup (e.g., NH4Cl solution) reaction_vessel->workup Quenching extraction Solvent Extraction (e.g., Diethyl ether) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ethyl 3-substituted-3-phenyloxirane-2-carboxylate purification->product reagents This compound + Imine + Base (e.g., LiHMDS) reaction_vessel Reaction Vessel (Anhydrous Solvent, -78 °C to rt) reagents->reaction_vessel Sequential Addition workup Aqueous Workup reaction_vessel->workup Quenching extraction Solvent Extraction workup->extraction purification Purification extraction->purification product Ethyl 3-substituted-1-aryl-3-phenylaziridine-2-carboxylate purification->product start This compound + Ammonium Acetate enamine In situ Enamine Formation start->enamine reaction_vessel One-Pot Reaction (Reflux in Ethanol) enamine->reaction_vessel mcr_components Aldehyde + β-Ketoester mcr_components->reaction_vessel cyclization Cascade Reaction: Knoevenagel Condensation, Michael Addition, Cyclization reaction_vessel->cyclization product Highly Substituted Dihydropyridine cyclization->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Ethyl 2-chloro-2-phenylacetate, offering step-by-step solutions to get your experiment back on track.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a significantly lower yield than the expected 81-85%. What are the potential causes and how can I improve it?[1]

Answer:

Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures. Here’s a systematic approach to troubleshooting:

1. Reagent Quality and Stoichiometry:

  • Purity of Starting Material: Ensure the starting material, ethyl mandelate, is pure and dry. The presence of mandelic acid can lead to side reactions with thionyl chloride, consuming the reagent and forming unwanted byproducts.

  • Thionyl Chloride Quality: Use freshly distilled or a new bottle of thionyl chloride. Over time, it can decompose into sulfur chlorides and other impurities that can interfere with the reaction.

  • Stoichiometry: A slight excess of thionyl chloride is typically used to ensure complete conversion of the ethyl mandelate. A molar ratio of approximately 1:1.025 (ethyl mandelate to thionyl chloride) is a good starting point.[1]

2. Reaction Conditions:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Water will react with thionyl chloride to produce HCl and SO2, reducing its effectiveness.

  • Temperature Control: The initial mixing of ethyl mandelate and thionyl chloride should be done at room temperature.[1] Following an initial reaction period, gentle heating can drive the reaction to completion. A common procedure involves letting the mixture stand at room temperature for 16 hours, followed by heating on a water bath for 30 minutes.[1]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. The overnight stir at room temperature is crucial for the initial reaction to proceed smoothly.[1]

3. Workup and Purification:

  • Quenching: The reaction mixture should be poured into ice-water to quench any unreacted thionyl chloride.[1] This step should be performed carefully in a well-ventilated fume hood due to the evolution of HCl and SO2 gases.

  • Extraction: Thorough extraction with a suitable organic solvent, such as diethyl ether, is critical to recover all the product.[1] Perform multiple extractions to maximize recovery.

  • Washing: Washing the combined organic extracts with a saturated sodium bicarbonate solution will neutralize any remaining acidic byproducts.[2] This is followed by a brine wash to aid in the removal of water before drying.

  • Distillation: Purify the crude product by vacuum distillation. Collecting the fraction at the correct boiling point and pressure (e.g., 98°C at 1.5 mmHg) is essential for obtaining a pure product and an accurate yield calculation.[1]

Issue 2: Formation of Side Products

Question: I'm observing significant impurities in my crude product, even after workup. What are the likely side products and how can I minimize their formation?

Answer:

Side product formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Unreacted Starting Material:

  • Cause: Incomplete reaction due to insufficient thionyl chloride, short reaction time, or low temperature.

  • Solution: Ensure a slight excess of fresh thionyl chloride is used and that the reaction is allowed to proceed for the recommended duration and at the appropriate temperature.

2. Phenylglyoxylic Acid Ethyl Ester:

  • Cause: Over-oxidation of the starting material or product. This can occur if the reaction temperature is too high or if oxidizing impurities are present.

  • Solution: Maintain careful temperature control throughout the reaction. Use pure reagents to avoid unwanted oxidants.

3. Darzens Condensation Products:

  • Cause: If basic conditions are inadvertently introduced during workup while unreacted starting materials are present, a Darzens condensation could occur between ethyl chloroacetate and an aldehyde.[3][4][5][6][7]

  • Solution: Ensure the workup is performed under neutral or slightly acidic conditions until all reactive species are quenched or removed. The neutralization step with sodium bicarbonate should be done after the initial quenching and separation.

4. Polymeric Materials:

  • Cause: High temperatures during distillation can lead to polymerization of the product or impurities.

  • Solution: Use vacuum distillation to lower the boiling point of the product and avoid thermal decomposition. Ensure the distillation apparatus is clean and free of contaminants that could initiate polymerization.

Experimental Protocol: Synthesis of this compound

This protocol is based on established literature procedures and is designed to achieve a high yield of the desired product.[1][8]

ReagentMolar Mass ( g/mol )Amount (moles)Volume/Mass
Ethyl Mandelate180.200.80144.16 g
Thionyl Chloride118.970.8297.56 g (58.4 mL)

Procedure:

  • In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Add 0.80 mole of ethyl mandelate to the flask.

  • Slowly add 0.82 mole of thionyl chloride to the ethyl mandelate with stirring at room temperature.

  • Allow the reaction mixture to stand at room temperature for 16 hours.

  • After 16 hours, heat the mixture on a water bath at 60-70°C for 30 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it into a 2 L separatory funnel containing 800 mL of ice-water.

  • Extract the aqueous mixture with three 300 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with two 250 mL portions of saturated aqueous sodium bicarbonate solution, followed by one 250 mL portion of brine.

  • Dry the ether solution over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation, collecting the fraction boiling at 98°C/1.5 mmHg.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between ethyl mandelate and thionyl chloride?

A1: The reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group of ethyl mandelate attacks the sulfur atom of thionyl chloride, displacing a chloride ion and forming an intermediate alkyl chlorosulfite. This converts the hydroxyl group into a good leaving group. A chloride ion then attacks the carbon atom, leading to the formation of the chloroester and the release of sulfur dioxide and hydrochloric acid.[9][10] The stereochemistry of this reaction can be influenced by the presence of a base like pyridine.[10][11]

Caption: Reaction mechanism for the synthesis of this compound.

Q2: Can I use other chlorinating agents instead of thionyl chloride?

A2: While other chlorinating agents like phosphorus pentachloride (PCl5) or oxalyl chloride can also convert alcohols to alkyl chlorides, thionyl chloride is often preferred for this specific synthesis.[8][12] The byproducts of the reaction with thionyl chloride are gaseous (SO2 and HCl), which simplifies the purification process. Using other reagents may introduce different byproducts that could complicate the workup.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is an excellent method for determining the percentage purity and detecting any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the product and identify any structural isomers or impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the ester carbonyl group and the C-Cl bond, and the absence of a broad O-H stretch from the starting material.

Q4: What are the main safety precautions I should take during this synthesis?

A4: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts with water to release toxic gases (HCl and SO2).[9] Therefore, it is crucial to:

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is dry to prevent a violent reaction with thionyl chloride.

  • Quench the reaction mixture carefully with ice-water to control the exotherm and the release of gases.

Troubleshooting_Workflow Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Yes Side_Products Side Products Observed? Low_Yield->Side_Products No Verify_Conditions Verify Anhydrous Conditions & Temperature Check_Reagents->Verify_Conditions Optimize_Workup Optimize Extraction & Purification Verify_Conditions->Optimize_Workup Optimize_Workup->Side_Products Identify_Impurities Identify Impurities (GC, NMR) Side_Products->Identify_Impurities Yes Successful_Synthesis Successful_Synthesis Side_Products->Successful_Synthesis No Adjust_Temp Adjust Reaction Temperature Identify_Impurities->Adjust_Temp Modify_Workup Modify Workup Protocol Adjust_Temp->Modify_Workup Modify_Workup->Successful_Synthesis

Caption: Troubleshooting workflow for this compound synthesis.

References

  • Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. [Link]

  • Preparation of this compound. PrepChem.com. [Link]

  • The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacetate with... Homework.Study.com. [Link]

  • The Darzens Condensation. I. Reaction of Chloroacetamides with Acetone and Cyclohexanone. Journal of the American Chemical Society. [Link]

  • SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? Chemistry Stack Exchange. [Link]

  • Reaction of alcohols with thionyl chloride. YouTube. [Link]

  • LVI1.-The Interaction of Ethyl l-Mandelate and Thionyl Chloride in the Presence of Pyridine. The Mechanism of the Replacement of. RSC Publishing. [Link]

  • Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [Link]

  • Efficient Synthesis ofα,β-Epoxy Carbonyl Compounds in Acetonitrile:Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. ResearchGate. [Link]

  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. [Link]

  • Process for the preparation of phenylglyoxylic acid esters.
  • α-CHLOROPHENYLACETIC ACID. Organic Syntheses. [Link]

  • ethyl phenylacetate. Organic Syntheses. [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Organic Chemistry Portal. [Link]

  • Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. American Chemical Society. [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]

  • This compound. ChemSynthesis. [Link]

  • Process for the preparation of phenylglyoxylic acid esters.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Ethyl Benzoylformate. Organic Syntheses. [Link]

  • Ethyl phenylglyoxylate, 98% 5 g. Thermo Scientific Alfa Aesar. [Link]

  • Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Organic Chemistry Portal. [Link]

  • Optimization of Reaction Conditions in the Asymmetric Synthesis of D-Mandelic Acid Methyl Ester Catalyzed by Saccharomyces Cereviriae. 中国科学院大学学报. [Link]

  • Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]

  • Synthesis of ethyl phenylacetate. PrepChem.com. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. [Link]

  • Preparation method for ethyl 2-chloroacetoacetate.
  • Extraction of mandelic acid with ionic liquids: parametric study, model and process optimization with L-SHADE. ResearchGate. [Link]

Sources

Common side reactions and byproducts in Ethyl 2-chloro-2-phenylacetate alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the alkylation of Ethyl 2-chloro-2-phenylacetate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproducts encountered during your experiments. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your research.

Introduction to the Chemistry

The alkylation of this compound involves the formation of an enolate, which then acts as a nucleophile to form a new carbon-carbon bond. However, the presence of the α-chloro group and the nature of the ester enolate can lead to several competing side reactions. Understanding and controlling these pathways is critical for achieving high yields of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of this compound.

Issue 1: Low or No Yield of the Desired C-Alkylated Product

A low yield of the target molecule is a frequent challenge. This can often be traced back to the conditions of enolate formation or competing reaction pathways.

Possible Causes and Solutions:

  • Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the α-carbon. The pKa of the α-hydrogen in similar α-halo esters is higher than that of corresponding β-keto esters.

    • Troubleshooting Protocol:

      • Select a Stronger Base: If you are using alkoxide bases like sodium ethoxide, consider switching to a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH).[1] These bases ensure irreversible and complete enolate formation.[2]

      • Verify Base Quality: Ensure your base has not been deactivated by exposure to atmospheric moisture or carbon dioxide. Use freshly prepared or properly stored reagents.

      • Optimize Temperature: For bases like LDA, deprotonation should be carried out at low temperatures (e.g., -78 °C) to ensure kinetic control and stability of the enolate.[1]

  • Hydrolysis of the Ester: The presence of water can lead to the saponification of the ethyl ester, forming the corresponding carboxylate salt, which will not undergo alkylation.[3]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.

      • Avoid Protic Solvents: Do not use protic solvents like ethanol during the alkylation step, as they can protonate the enolate and facilitate hydrolysis. Aprotic solvents like THF or toluene are preferred.[1]

  • Darzens Condensation: If your alkylating agent is an aldehyde or ketone, you may be inadvertently performing a Darzens condensation, leading to the formation of an α,β-epoxy ester (glycidic ester) instead of the expected alkylated product.[4][5][6][7][8]

    • Troubleshooting Protocol:

      • Confirm Electrophile: This pathway is only relevant if your electrophile is a carbonyl compound. If this is the case, and an epoxide is not the desired product, a different synthetic route should be considered.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?

Answer: The enolate of this compound is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom.[9][10] Several factors influence the C- vs. O-alkylation ratio.

  • Nature of the Electrophile: "Hard" electrophiles (those with a high positive charge density) tend to react at the "harder" oxygen atom of the enolate. "Softer" electrophiles (more polarizable) favor reaction at the "softer" carbon atom.[11][12]

    • Recommendation: Use softer alkylating agents like alkyl iodides or bromides instead of chlorides or tosylates to promote C-alkylation.[11]

  • Solvent Effects: Polar aprotic solvents can solvate the cation, leading to a "freer" enolate that is more likely to undergo O-alkylation.

    • Recommendation: Using less polar solvents like toluene or THF can favor C-alkylation.[1]

  • Counterion: The nature of the metal counterion from the base can influence the reaction.

    • Recommendation: Lithium-based reagents like LDA often promote C-alkylation due to the strong coordination of the lithium ion with the oxygen atom of the enolate.

FactorFavors C-AlkylationFavors O-Alkylation
Electrophile Soft (e.g., R-I, R-Br)[11]Hard (e.g., R-Cl, R-OTs)
Solvent Non-polar (e.g., Toluene)Polar Aprotic (e.g., DMF, DMSO)
Counterion Li⁺, Na⁺K⁺, Cs⁺
Temperature Higher Temperatures (Thermodynamic Control)Lower Temperatures (Kinetic Control)
Q2: My reaction is producing a significant amount of ethyl cinnamate. What is happening and how can I prevent it?

Answer: The formation of ethyl cinnamate is likely due to an elimination reaction (dehydrohalogenation) of the starting material, this compound. This is a common side reaction, especially with sterically hindered or strong bases.[13][14][15]

Mechanism of Elimination:

The base, instead of abstracting the α-proton, can act as a nucleophile or a base to promote the elimination of HCl.

Troubleshooting Protocol to Minimize Elimination:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA). Its bulkiness disfavors acting as a nucleophile, and it will preferentially abstract the most acidic proton.

  • Temperature Control: Keep the reaction temperature low (e.g., -78 °C) during base addition and enolate formation. This favors the kinetic deprotonation over elimination.

  • Order of Addition: Add the this compound solution slowly to the cooled base solution. This ensures that the base is always in excess and minimizes the concentration of the unreacted starting material that could undergo elimination.

Elimination_Pathway cluster_start Starting Material This compound This compound C-Alkylated Product C-Alkylated Product This compound->C-Alkylated Product Alkylation (Desired) Ethyl Cinnamate (Elimination) Ethyl Cinnamate (Elimination) This compound->Ethyl Cinnamate (Elimination) Elimination (Side Reaction) Base Base

Caption: Competing alkylation and elimination pathways.

Q3: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: The formation of di-alkylated products occurs when the mono-alkylated product, which may still have an acidic proton, is deprotonated and reacts with another equivalent of the alkylating agent.

Strategies to Favor Mono-alkylation:

  • Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of the base to ensure complete deprotonation of the starting material. Then, use a stoichiometric amount or a slight excess of the alkylating agent.

  • Strong Base for Rapid Deprotonation: A strong base like LDA will rapidly and completely convert the starting material to its enolate, minimizing the presence of the starting material and mono-alkylated product at the same time.[1]

  • Slow Addition of Alkylating Agent: Add the alkylating agent slowly at a low temperature. This allows the enolate of the starting material to react as it is formed, and once the starting material is consumed, there is no more enolate to react with the mono-alkylated product.

Alkylation_Steps A This compound B Enolate A->B + Base C Mono-alkylated Product B->C + R-X D Di-alkylated Product C->D + Base, + R-X (Side Reaction)

Caption: Sequential alkylation leading to di-alkylation.

Q4: Can I use sodium ethoxide as a base for this reaction?

Answer: While sodium ethoxide can be used, it presents several potential complications:

  • Transesterification: If your reaction solvent is not ethanol, you risk transesterification of your ethyl ester. It is a general principle to match the alkoxide base with the alcohol portion of the ester to avoid this.[3]

  • Equilibrium: Sodium ethoxide is a weaker base than LDA, so the deprotonation will be an equilibrium process. This can lead to lower yields and an increased chance of side reactions like elimination and self-condensation.[2]

  • Nucleophilicity: Sodium ethoxide is also a potent nucleophile and can react with the alkylating agent directly in a Williamson ether synthesis-type reaction.

Recommendation: For cleaner and higher-yielding reactions, a strong, non-nucleophilic base like LDA is generally preferred for the alkylation of less acidic substrates like this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for C-Alkylation using LDA

This protocol is designed to favor C-alkylation while minimizing common side reactions.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • This compound

  • Alkylating agent (e.g., alkyl iodide or bromide)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). To this, add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.05 equivalents) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

References

  • Darzens, G. (1904). Condensation of ketones or aldehydes with α-haloesters. Compt. Rend., 139, 1214.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Oreate AI. (2025). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved from [Link]

  • Newman, M. S., & Mager, H. I. (1949).
  • Fiveable. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • JoVE. (2023). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl cinnamate. Retrieved from [Link]

  • ChemistryViews. (2012). C- or O-Alkylation? Retrieved from [Link]

  • askIITians. (2025). Heating together sodium ethoxide and ethyl chloride will give? Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 9: Wittig Synthesis of Ethyl Cinnamate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl cinnamate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]

  • National Institutes of Health. (2024). Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Cram. (n.d.). Ethyl Cinnamate Synthesis. Retrieved from [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 22.11: Summary of Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

  • ResearchGate. (2025). Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • bartleby. (2022). The Claisen condensation of two molecules of ethyl phenylacetate (shown below) in the presence of sodium ethoxide (NaOEt) leads to which of the following… Retrieved from [Link]

  • Chegg.com. (2023). Solved 1. For the following reaction, ethyl 2-phenylacetate. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). KINETICS OF HYDROLYSIS OF ETHYL ACETATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Enolate. Retrieved from [Link]

  • Allen. (n.d.). Ethyl acetate on treatment with ethoxide ions (NaOC_(2)H_(5)) produces. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Alkylating Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-Amino-2-Phenylacetate Hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

Sources

Purification of crude Ethyl 2-chloro-2-phenylacetate by distillation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purification of Crude Ethyl 2-chloro-2-phenylacetate by Distillation

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude this compound. We will address common challenges and frequently asked questions encountered during vacuum distillation, providing expert insights and actionable troubleshooting protocols to ensure the successful isolation of a high-purity product.

Section 1: Foundational Knowledge & Distillation Parameters

A thorough understanding of the physical properties of this compound is the cornerstone of a successful purification strategy. These parameters directly dictate the required experimental conditions.

Q1: What are the key physical properties of this compound that are critical for its distillation?

A1: The most critical property is its high boiling point at atmospheric pressure, which necessitates purification under reduced pressure to prevent thermal degradation. The table below summarizes the essential physical data.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [2]
Appearance Colorless to light yellow clear liquid
Boiling Point 68-72 °C at 0.3 mmHg78 °C at 2 mmHg98 °C at 1.5 mm[1][3][4]
Density ~1.157 g/mL at 25 °C[1][3]
Refractive Index (n20/D) ~1.515[1][3]

Q2: Why is vacuum distillation the mandatory method for purifying this compound?

A2: this compound is a thermally sensitive molecule. Attempting to distill it at atmospheric pressure would require temperatures high enough to cause decomposition, leading to charring, the formation of impurities, and significant yield loss. Vacuum distillation is a technique that lowers the pressure inside the apparatus, which in turn lowers the boiling point of the liquid.[5] This allows the compound to vaporize and distill at a much lower, non-destructive temperature, preserving its chemical integrity.[6]

Section 2: Pre-Distillation Preparation & Apparatus Setup

Proper preparation of the crude material and correct assembly of the distillation apparatus are crucial for an efficient and safe purification process.

Q3: What are the likely impurities in my crude this compound, and is a pre-treatment wash necessary before distillation?

A3: The impurities present in your crude product are highly dependent on the synthetic route. A common synthesis involves the reaction of ethyl mandelate with thionyl chloride.[4] In this case, common impurities include:

  • Unreacted Starting Materials: Residual ethyl mandelate.

  • Acidic Byproducts: Hydrochloric acid (HCl) and sulfur dioxide (SO₂) are byproducts that can form acidic residues.

  • Side-Reaction Products: Minor products from side reactions.

  • Solvents: Any solvents used during the reaction or initial workup.

It is highly recommended to perform an aqueous workup before distillation. Distilling an acidic crude mixture can catalyze decomposition at elevated temperatures. The workup should involve washing the crude organic layer with water, followed by a dilute base like a saturated sodium bicarbonate solution to neutralize any acids.[7] This should be followed by a brine wash to remove the bulk of the water before drying the organic layer with an anhydrous salt like sodium sulfate.[8]

Q4: Can you provide a diagram and a step-by-step guide for setting up the vacuum distillation apparatus?

A4: Certainly. A robust setup is essential for both efficiency and safety. The following diagram illustrates a standard workflow for the entire purification process.

G cluster_prep Pre-Distillation cluster_distill Vacuum Distillation cluster_post Post-Distillation crude Crude Product workup Aqueous Workup (Water, NaHCO₃, Brine) crude->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate Under Reduced Pressure filter->concentrate setup Assemble Distillation Apparatus concentrate->setup vac Apply Vacuum & Stirring setup->vac heat Gradual Heating vac->heat collect Collect Pure Fraction (Stable Temp & Pressure) heat->collect cool Cool System collect->cool vent Slowly Release Vacuum cool->vent analyze Purity Analysis (GC, NMR, RI) vent->analyze

Caption: General workflow for the purification of this compound.

Experimental Protocol: Vacuum Distillation Setup

  • Glassware Inspection: Thoroughly inspect all glassware for cracks or star-cracks. Do not use any damaged glassware, as it can implode under vacuum.

  • Assembly: Assemble the apparatus in a fume hood. Use a heating mantle with a magnetic stirrer and a stir bar in the round-bottom distillation flask for smooth boiling.[9] Boiling chips are ineffective under vacuum.

  • Adapters and Condenser: Use a Claisen adapter to provide separate ports for the thermometer and a gas inlet/e-bulliometer if needed. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Vacuum Connection: Connect the vacuum tubing from the vacuum adapter on the receiving end to a cold trap (e.g., cooled with dry ice/acetone) and then to the vacuum pump. The trap is critical to protect the pump from corrosive vapors.

  • Joints: Lightly grease all ground-glass joints to ensure an airtight seal.

  • Securing the Apparatus: Securely clamp the distillation flask and the condenser. Do not use plastic Keck clips to secure the receiving flask, as the system needs to be able to decompress safely in the event of an overpressure.

Section 3: Troubleshooting Common Distillation Issues

Even with a perfect setup, problems can arise. This section provides solutions to the most common issues encountered during distillation.

Q5: My vacuum pressure is unstable or I can't reach the target pressure. What are the likely causes and how do I fix it?

A5: Vacuum leaks are the most common cause of pressure instability.[10][11] A systematic approach is the best way to identify and resolve the issue. Outgassing of residual solvents from the crude material can also cause initial pressure fluctuations.

The following decision tree provides a logical troubleshooting path.

G start Unstable or High Vacuum Reading check_joints Are all ground-glass joints properly sealed and greased? start->check_joints check_hoses Are all vacuum hoses secure and free of cracks? check_joints->check_hoses Yes fix_joints Action: Re-grease and reseal all joints. check_joints->fix_joints No check_pump Is the vacuum pump oil clean and at the correct level? check_hoses->check_pump Yes fix_hoses Action: Replace cracked hoses and tighten connections. check_hoses->fix_hoses No check_trap Is the cold trap properly cooled and not clogged? check_pump->check_trap Yes fix_pump_oil Action: Change the vacuum pump oil. check_pump->fix_pump_oil No isolate_pump Isolate and test the pump. Does it achieve the ultimate vacuum? check_trap->isolate_pump Yes fix_trap Action: Re-cool or clean the cold trap. check_trap->fix_trap No service_pump Action: Service or replace the vacuum pump. isolate_pump->service_pump No success Problem Resolved isolate_pump->success Yes

Sources

Optimizing reaction conditions (solvent, temperature, base) for Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 2-chloro-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common challenges encountered during its synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and optimize these reactions for your specific needs.

Section 1: Overview of Synthetic Strategies

This compound is a valuable synthetic intermediate. Its preparation can be approached through two primary routes, each with its own set of advantages and challenges.

Method A: Alpha-Chlorination of Ethyl 2-phenylacetate

This method involves the direct chlorination of the alpha-carbon of ethyl 2-phenylacetate. This is a common strategy for the alpha-functionalization of esters.

Method B: Nucleophilic Substitution of Ethyl Mandelate

This route utilizes the readily available ethyl mandelate, where the hydroxyl group is substituted with a chlorine atom, typically using an inorganic acid chloride.

FeatureMethod A: α-ChlorinationMethod B: From Ethyl Mandelate
Starting Material Ethyl 2-phenylacetateEthyl Mandelate
Typical Reagents N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂)Thionyl chloride (SOCl₂)[1][2][3]
Key Advantage Direct functionalization of the ester.High yielding and relatively clean conversion.[1][2][3]
Common Challenges Potential for di-chlorination, control of regioselectivity.Handling of corrosive and moisture-sensitive reagents.

Section 2: Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address common issues you may encounter in the lab.

Low or No Product Formation

Question 1: My reaction is not proceeding to completion, resulting in a low yield. What are the likely causes?

Answer:

Low conversion can stem from several factors, and a systematic approach to troubleshooting is key.

  • Reagent Quality:

    • Chlorinating Agent: N-Chlorosuccinimide (NCS) can degrade over time. It is advisable to use a freshly opened bottle or to test the activity of your current batch. Thionyl chloride and sulfuryl chloride are highly reactive towards moisture and should be handled under anhydrous conditions.

    • Starting Material: Ensure your ethyl phenylacetate or ethyl mandelate is pure and dry. Moisture can quench the chlorinating agents.

  • Reaction Temperature:

    • For alpha-chlorination, the reaction may require heating to initiate. However, excessive heat can lead to side reactions and degradation.[4] A good starting point is often room temperature, with gradual heating if the reaction is sluggish. For the reaction of ethyl mandelate with thionyl chloride, the reaction is typically left at room temperature for an extended period (e.g., 16 hours) followed by gentle heating to drive it to completion.[1][2][3]

  • Insufficient Reaction Time:

    • Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Some reactions may require longer times to reach completion.

  • Poor Mixing:

    • Ensure efficient stirring, especially in heterogeneous mixtures, to facilitate contact between reactants.

Side Product Formation

Question 2: I am observing a significant amount of a dichlorinated byproduct. How can I minimize this?

Answer:

The formation of ethyl 2,2-dichloro-2-phenylacetate is a common side reaction in the alpha-chlorination of ethyl 2-phenylacetate. Here’s how to address it:

  • Stoichiometry of the Chlorinating Agent:

    • Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. A large excess will significantly increase the likelihood of dichlorination.

  • Controlled Addition:

    • Add the chlorinating agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the chlorinating agent at any given time, favoring monochlorination.

  • Temperature Control:

    • Running the reaction at a lower temperature can sometimes improve selectivity for the monochlorinated product.

Question 3: My final product is contaminated with unreacted starting material. How can I improve the conversion?

Answer:

This is the opposite problem of byproduct formation and is often linked to the issues discussed in Question 1. To improve conversion:

  • Increase Reaction Time or Temperature:

    • If monitoring shows the reaction has stalled, a moderate increase in temperature or extending the reaction time may be necessary.[4]

  • Use of a Catalyst:

    • For radical chlorinations with NCS, a radical initiator like AIBN or benzoyl peroxide can be used. For electrophilic chlorinations, a catalytic amount of a protic or Lewis acid can sometimes be beneficial.[5]

Question 4: I am seeing byproducts that suggest a reaction with my solvent. How do I choose an appropriate solvent?

Answer:

Solvent choice is critical. An inappropriate solvent can react with the chlorinating agent or intermediates.

  • Inert Solvents are Key:

    • For chlorinations, especially radical chlorinations, chlorinated solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are traditionally used.[6] However, due to toxicity and environmental concerns, less hazardous alternatives are preferred.

    • Other inert solvents to consider include acetonitrile, or for some reactions, even neat (solvent-free) conditions can be effective.[7]

  • Avoid Protic and Reactive Solvents:

    • Protic solvents like alcohols can react with chlorinating agents like thionyl chloride and sulfuryl chloride. Ethers can also be problematic as they can undergo radical chlorination.

Purification and Isolation Issues

Question 5: I am having difficulty purifying the product by distillation. What are the common pitfalls?

Answer:

Purification of this compound can be challenging.

  • Neutralize Before Distillation:

    • The crude product will likely contain acidic byproducts (e.g., HCl, succinimide). These can cause decomposition of the product at the high temperatures required for distillation. It is crucial to wash the crude product with a mild base like a saturated sodium bicarbonate solution to neutralize any acids before distillation.

  • Vacuum Distillation:

    • The boiling point of this compound is high enough that distillation at atmospheric pressure can lead to decomposition. Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the product.

  • Fractional Distillation:

    • If your product is contaminated with byproducts with similar boiling points, careful fractional distillation with a good column may be necessary.

Question 6: My final product has a persistent color. What is the cause and how can I decolorize it?

Answer:

A colored product often indicates the presence of small amounts of impurities or degradation products.

  • Source of Color:

    • The color can arise from trace impurities in the starting materials or from side reactions during the synthesis.

  • Decolorization Techniques:

    • Activated Carbon: Treating a solution of your product with a small amount of activated carbon and then filtering can often remove colored impurities.

    • Column Chromatography: If the color is due to a specific impurity, column chromatography can be an effective purification method.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best chlorinating agent for the alpha-chlorination of ethyl 2-phenylacetate?

There is no single "best" reagent, as the optimal choice depends on factors like scale, safety, and desired selectivity.

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent. It can participate in both radical and electrophilic chlorinations, and the reaction conditions can be tuned to favor one pathway.[5] It is generally considered a milder and more selective chlorinating agent than chlorine gas or sulfuryl chloride.

  • Sulfuryl Chloride (SO₂Cl₂): A powerful liquid chlorinating agent. It can be more reactive than NCS and may lead to more side products if not used carefully.

  • Chlorine Gas (Cl₂): Highly effective but also highly toxic and difficult to handle safely in a laboratory setting. It is generally less selective.

FAQ 2: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway.

SolventPolarityProtic/AproticTypical Use in ChlorinationConsiderations
Carbon Tetrachloride (CCl₄) NonpolarAproticRadical chlorinations.Toxic and environmentally harmful.
Dichloromethane (CH₂Cl₂) Polar AproticAproticGeneral purpose for many chlorinations.[6]Can undergo side reactions under harsh conditions.
Acetonitrile (CH₃CN) Polar AproticAproticCan be a good alternative to chlorinated solvents.Must be anhydrous.
Hexane/Heptane NonpolarAproticSuitable for some radical chlorinations.Low solubility of some reagents.

FAQ 3: What is the optimal temperature range for this reaction?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions.

  • From Ethyl Mandelate: The reaction with thionyl chloride is often started at room temperature and then gently heated (e.g., to 50-60 °C) to ensure completion.[1][2][3]

  • Alpha-chlorination: It is often best to start at room temperature and monitor the reaction. If it is slow, the temperature can be gradually increased. For some radical reactions, initiation may require temperatures in the range of 60-80 °C.

FAQ 4: When and why should I use a base in this reaction?

A base is not always necessary but can be beneficial in certain alpha-chlorination reactions.

  • Promoting Enolate Formation: The alpha-chlorination of esters can proceed through an enol or enolate intermediate. A weak, non-nucleophilic base can be used to promote the formation of the enolate, which is a more reactive nucleophile towards the electrophilic chlorine source.[5]

  • Acid Scavenging: Some chlorination reactions produce acidic byproducts (e.g., HCl). A base can be added to neutralize these acids, which might otherwise catalyze side reactions or product degradation.

BasepKa of Conjugate AcidTypeCommon Use
Pyridine 5.25OrganicAcid scavenger.[8]
Triethylamine (Et₃N) 10.75OrganicAcid scavenger, can promote enolate formation.
Potassium Carbonate (K₂CO₃) 10.33InorganicMild base for promoting enolization.
Sodium Bicarbonate (NaHCO₃) 10.33InorganicUsed in workup to neutralize acid.

FAQ 5: What is the mechanism of the alpha-chlorination of Ethyl 2-phenylacetate?

The mechanism can be either radical-mediated or electrophilic, depending on the conditions.

  • Radical Mechanism (e.g., with NCS and a radical initiator):

    • Initiation: The radical initiator (e.g., AIBN) decomposes to form radicals.

    • Propagation: A radical abstracts the alpha-hydrogen from ethyl 2-phenylacetate to form a resonance-stabilized benzylic radical. This radical then reacts with NCS to form the chlorinated product and a succinimidyl radical, which continues the chain.

  • Electrophilic Mechanism (can be acid or base-catalyzed):

    • Enol/Enolate Formation: The ester tautomerizes to its enol form or is deprotonated to form an enolate. This step can be catalyzed by an acid or a base.[9]

    • Nucleophilic Attack: The electron-rich double bond of the enol or enolate attacks the electrophilic chlorine of the chlorinating agent (e.g., NCS).

    • Deprotonation: A proton is lost to regenerate the carbonyl group and form the final product.

Electrophilic Alpha-Chlorination Ethyl 2-phenylacetate Ethyl 2-phenylacetate Enol/Enolate Enol/Enolate Ethyl 2-phenylacetate->Enol/Enolate  Acid or Base Catalyst Chlorinated Intermediate Chlorinated Intermediate Enol/Enolate->Chlorinated Intermediate  + NCS This compound This compound Chlorinated Intermediate->this compound  - H+ Chlorinating Agent NCS Chlorinating Agent->Chlorinated Intermediate

Caption: Electrophilic alpha-chlorination mechanism.

FAQ 6: What are the key safety precautions to take when handling the reagents involved?

  • Thionyl Chloride and Sulfuryl Chloride: These are corrosive and react violently with water, releasing toxic gases (HCl and SO₂). Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N-Chlorosuccinimide: While it is a solid, it is an oxidizing agent and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Chlorinated Solvents: Many chlorinated solvents are toxic and potentially carcinogenic. Minimize exposure by working in a fume hood.

Section 4: Experimental Protocol: Synthesis from Ethyl Mandelate

This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.[1][2][3]

Materials:

  • Ethyl mandelate (1 mole equivalent)

  • Thionyl chloride (1.1 mole equivalents)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add ethyl mandelate.

  • Carefully add thionyl chloride to the ethyl mandelate at room temperature.

  • Stir the mixture at room temperature for 16 hours.

  • Heat the reaction mixture to 50-60 °C for 30 minutes to an hour to drive the reaction to completion.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolution is observed), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound from Ethyl Mandelate.

Section 5: References

  • PrepChem.com. Preparation of this compound. [Link]

  • PrepChem.com. Preparation of 2-chloro-2-phenylacetic acid. [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Chlorination. [Link]

  • RSC Advances. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • ResearchGate. Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. [Link]

  • Michigan State University. Carboxyl Reactivity. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. [Link]

Sources

Technical Support Center: Identification of Impurities in Commercial Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for Ethyl 2-chloro-2-phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and quantify impurities in commercial batches of this critical reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to tackle even the most unexpected analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in commercial this compound and why do they form?

A1: Impurities in this compound typically originate from three main sources: the synthetic route used, subsequent degradation, or residual materials from the workup and purification process. Understanding the common synthetic pathways is key to predicting the likely byproducts. A prevalent method involves the chlorination of ethyl mandelate using thionyl chloride.[1]

Common Impurities and Their Origins:

Impurity NameStructureTypical OriginRationale for Formation
Ethyl Mandelate C₆H₅CH(OH)COOC₂H₅Unreacted Starting MaterialIncomplete chlorination reaction.
Ethyl Phenylacetate C₆H₅CH₂COOC₂H₅Side-Reaction/DegradationReductive dehalogenation during synthesis or workup, or reaction with nucleophilic species.
2-Chloro-2-phenylacetic acid C₆H₅CH(Cl)COOHDegradationHydrolysis of the ethyl ester group, often catalyzed by trace amounts of acid or base in the presence of water.
Ethyl Cinnamate C₆H₅CH=CHCOOC₂H₅Side-ReactionElimination of HCl, which can be base-catalyzed. This is more likely if the reaction or storage conditions are not optimized.
Diethyl 2,3-dichloro-2,3-diphenylsuccinate (C₆H₅(Cl)C(COOC₂H₅))₂Side-ReactionDimerization of the product radical intermediate, which can occur under certain reaction conditions.
Residual Solvents Varies (e.g., Diethyl Ether, Hexane, Ethanol)Process-RelatedSolvents used during the reaction, extraction, and purification steps that are not completely removed.[1][2]

The presence and levels of these impurities can significantly impact downstream reactions, making their identification and control crucial for process consistency and final product quality.

Q2: I'm starting my analysis. What is a logical workflow for identifying an unknown peak in my chromatogram?

G cluster_0 Phase 1: Initial Screening & Quantification cluster_1 Phase 2: Structure Elucidation A Receive Commercial Sample of This compound B Perform Initial Purity Scan (GC-FID or HPLC-UV) A->B C Quantify Known Impurities and Assess Purity B->C D Significant Unknown Peak(s) Detected C->D If purity < specification or unknowns are present E GC-MS Analysis D->E F Analyze Mass Spectrum: - Molecular Ion (M+) - Isotope Pattern (for Cl) - Fragmentation E->F G Propose Putative Structure(s) F->G H Isolate Impurity via Preparative HPLC/Chromatography G->H If necessary for complex structures I NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) G->I If isolation is not required H->I J Confirm Structure I->J G cluster_0 Preparation cluster_1 HPLC Conditions cluster_2 Gradient Program A Mobile Phase A: 0.1% Formic Acid in Water D Column: C18, 250 x 4.6 mm, 5 µm A->D B Mobile Phase B: 0.1% Formic Acid in Acetonitrile B->D C Sample Preparation: ~1.0 mg/mL in Acetonitrile G Injection Volume: 10 µL C->G E Flow Rate: 1.0 mL/min F Column Temp: 30 °C H Detection: UV at 220 nm & 254 nm I Time (min)  |  %B ------------------ 0.0         |  40 15.0        |  95 20.0        |  95 20.1        |  40 25.0        |  40

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Technical Support Center: Strategies for the Removal of Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted starting materials from reaction mixtures. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your purification processes.

Choosing Your Purification Strategy: A Logic-Based Approach

The first step in any purification is to select the most appropriate technique. This decision is dictated by the physical and chemical properties of your product and the unreacted starting materials.[1][2] A systematic approach will save significant time and resources.

Key Properties to Consider:

  • Physical State: Is your product a solid or a liquid?

  • Solubility: In which solvents are your product and starting materials soluble or insoluble?

  • Polarity: What is the relative polarity of your product and starting materials? This can be quickly estimated using Thin-Layer Chromatography (TLC).

  • Boiling Point: If your product and starting materials are liquids, what are their boiling points?

  • Thermal Stability: Is your product stable to heat?

The following flowchart provides a general decision-making framework for selecting a primary purification method.

Purification_Decision_Tree Figure 1: Decision Tree for Purification Method Selection start Crude Reaction Mixture is_solid Is the Product a Solid? start->is_solid is_liquid Is the Product a Liquid? is_solid->is_liquid No solubility_diff Significant Solubility Difference? is_solid->solubility_diff Yes polarity_diff Significant Polarity Difference? is_liquid->polarity_diff No boiling_point_diff Significant Boiling Point Difference? is_liquid->boiling_point_diff Yes solubility_diff->polarity_diff No crystallization Recrystallization solubility_diff->crystallization Yes chromatography Column Chromatography polarity_diff->chromatography Yes consider_alt Consider Alternative Methods (e.g., Preparative HPLC, Scavenger Resins) polarity_diff->consider_alt No thermally_stable Is the Product Thermally Stable? boiling_point_diff->thermally_stable thermally_stable->polarity_diff No distillation Distillation thermally_stable->distillation Yes extraction Liquid-Liquid Extraction

Sources

Scalability challenges in the synthesis of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 2-chloro-2-phenylacetate

A Guide to Navigating Scalability Challenges for Researchers and Process Chemists

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to pilot plant or full-scale manufacturing. As a key intermediate in the synthesis of various pharmaceuticals, including the well-known drug Ibuprofen, robust and scalable production is critical.[1] This guide provides in-depth, field-proven insights into overcoming common challenges, troubleshooting specific experimental issues, and ensuring a safe, efficient, and reproducible process at scale.

Part 1: Frequently Asked Questions (FAQs) on Scalability

This section addresses high-level strategic questions that are crucial for planning the scale-up of this compound synthesis.

Q1: What is the most common and industrially viable synthetic route for this compound?

The most established and high-yielding method for this synthesis is the chlorination of a precursor alcohol, ethyl mandelate, using thionyl chloride (SOCl₂).[2][3] This SNi (Internal Nucleophilic Substitution) reaction is generally clean and efficient, providing yields often in the 81-87% range.[2][4] While other methods exist, such as the direct α-chlorination of phenylacetic acid derivatives, they can be less selective and may introduce competing side reactions like aromatic ring chlorination.[5] The ethyl mandelate route is well-documented in resources like Organic Syntheses, providing a strong foundation for process development.[3]

Q2: What are the primary safety and environmental hazards to consider during scale-up?

The primary hazards stem from the reagents and byproducts.

  • Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water. Handling at scale requires closed systems, specialized personal protective equipment (PPE), and careful material compatibility checks.

  • Gas Evolution: The reaction of thionyl chloride with the hydroxyl group of ethyl mandelate generates significant volumes of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gas.[2] Both are toxic and corrosive. A robust, adequately sized gas scrubbing system charged with a caustic solution (e.g., sodium hydroxide) is mandatory at any scale beyond the lab bench to neutralize these acidic off-gases.[6][7]

  • Exothermicity: The reaction is exothermic. Without proper thermal management, a runaway reaction can occur, leading to a rapid increase in temperature and pressure. At scale, this necessitates the use of jacketed reactors with precise temperature control and a carefully planned, slow addition of the thionyl chloride.

Q3: How does the choice of chlorinating agent impact the process at scale?

While thionyl chloride is the most common choice, other reagents can be considered, each with its own scalability profile:

  • Thionyl Chloride (SOCl₂):

    • Pros: Inexpensive, effective, high-yielding.

    • Cons: Generates two equivalents of corrosive gas (HCl, SO₂), requiring extensive off-gas treatment. It is also a liquid, which is generally easier to handle at scale than a gas.

  • Sulfuryl Chloride (SO₂Cl₂): Often used for the α-chlorination of ketones and esters, it can be an alternative.[6][7] It also generates HCl and SO₂.

  • Trichloroisocyanuric Acid (TCCA):

    • Pros: A solid, potentially safer to handle than liquid reagents.

    • Cons: Requires a catalyst (like PCl₃) and may have a more complex reaction profile and workup.[5] Solid handling can also present challenges at an industrial scale.

For most applications, the well-understood nature and cost-effectiveness of thionyl chloride make it the preferred reagent, provided the engineering controls for gas handling are in place.

Q4: What are the Critical Process Parameters (CPPs) that must be controlled?

To ensure reproducibility, yield, and purity, the following parameters are critical:

  • Temperature Control: The reaction should be maintained at a consistent, optimized temperature (often starting at low temperatures during addition and slowly warming to room temperature or slightly above) to prevent side reactions and decomposition.[2]

  • Reagent Addition Rate: The rate of thionyl chloride addition directly controls the rate of reaction, heat generation, and gas evolution. A slow, controlled addition is paramount for safety and selectivity.

  • Reaction Time & Monitoring: The reaction should be monitored for completion using an appropriate analytical technique (e.g., GC, HPLC, or TLC) to avoid unnecessary heating, which can lead to impurity formation.[8]

  • Pressure/Vacuum: During the reaction, the system should be kept under a slight positive pressure of an inert gas (like nitrogen) vented through the scrubbing system. For purification, precise vacuum control is essential for a successful distillation of the final product.[3]

Part 2: Troubleshooting Guide for Common Scale-Up Issues

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.

Problem: The reaction has stalled, showing low or incomplete conversion of ethyl mandelate.

  • Potential Cause 1: Reagent Quality. The thionyl chloride may have degraded due to improper storage and hydrolysis from atmospheric moisture. The ethyl mandelate starting material may contain residual water.

  • Solution 1: Reagent Validation. Always use a fresh, unopened bottle of thionyl chloride or one that has been properly stored under an inert atmosphere. Ensure the ethyl mandelate is anhydrous. Consider drying the solvent if one is used.

  • Potential Cause 2: Insufficient Reagent. While a 1:1 molar ratio is stoichiometric, a slight excess of thionyl chloride (e.g., 1.05-1.1 equivalents) is often used at scale to ensure the reaction drives to completion, accounting for any minor losses or reaction with trace moisture.[2]

  • Solution 2: Stoichiometry Adjustment. Re-evaluate the molar ratios. Perform a small-scale trial with a slight excess of thionyl chloride to confirm this improves conversion before applying it to the entire batch.

Problem: The crude product is dark brown or black, leading to difficult purification.

  • Potential Cause: Thermal Decomposition. This is the most common cause. The product, this compound, is thermally sensitive. Overheating during the reaction phase or, more commonly, during the final distillation can cause significant degradation.

  • Solution: Strict Thermal Management.

    • During the reaction, do not exceed the validated temperature. Once the reaction is complete by GC/HPLC, proceed immediately to the workup; do not let it stir at elevated temperatures for extended periods.

    • For purification, use a high-efficiency vacuum system to lower the boiling point.[9] The boiling point is cited as 98 °C at 1.5 mmHg.[2] Ensure the distillation apparatus is appropriately sized and the heating mantle temperature is only slightly higher than the desired vapor temperature to prevent charring the residue.

Problem: Emulsion formation occurs during the aqueous workup, making phase separation difficult and slow.

  • Potential Cause: Insufficient Ionic Strength. When washing the organic layer, especially after a neutralization step, the similar densities of the layers and the presence of surfactants or partially soluble species can lead to stable emulsions.

  • Solution: Brine Wash. After the neutralization wash (e.g., with sodium bicarbonate), perform a final wash with a saturated sodium chloride (brine) solution.[10] This significantly increases the ionic strength of the aqueous phase, helping to break emulsions and further remove dissolved water from the organic layer.

Problem: The final product yield is low despite complete conversion in the reaction.

  • Potential Cause 1: Hydrolysis during Workup. The product is an ester with a labile α-chloro group, making it susceptible to hydrolysis back to mandelic acid derivatives, especially if exposed to basic conditions for too long during the neutralization wash.

  • Solution 1: Efficient and Cold Workup. Perform the aqueous washes quickly and, if possible, with chilled solutions. Do not let the organic layer sit in contact with the basic solution for an extended period. Monitor the pH carefully; it should be neutralized, not strongly basic.

  • Potential Cause 2: Mechanical Losses. During scale-up, losses during transfers, phase separations, and distillation can become more significant.

  • Solution 2: Process Optimization. Ensure equipment is appropriately sized. Minimize transfers where possible. During distillation, ensure the column is properly insulated to prevent "holdup" of the product.

Troubleshooting Decision Workflow: Low Product Yield

Caption: A decision tree for troubleshooting low yield issues.

Part 3: Scalable Experimental Protocol

This protocol is adapted from established laboratory procedures with modifications for improved safety, control, and material handling suitable for a pilot-plant scale.[2][3]

Table 1: Reagent Quantities for a 1.0 kg Scale Synthesis

ReagentMolar Mass ( g/mol )MolesMolar Eq.QuantityDensity (g/mL)Volume
Ethyl Mandelate180.205.551.01.00 kg1.10~0.91 L
Thionyl Chloride (SOCl₂)118.975.831.050.69 kg1.64~0.42 L
Toluene (or MTBE)92.14--5.0 L0.875.0 L
Saturated NaHCO₃ Soln.---~2.0 L~1.08~2.0 L
Saturated NaCl Soln. (Brine)---~1.0 L~1.20~1.0 L
Anhydrous Sodium Sulfate142.04--200 g--
Step-by-Step Methodology
  • Reactor Setup: Charge a clean, dry, 10 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a condenser leading to a caustic gas scrubber.

  • Charge Starting Material: Charge the reactor with ethyl mandelate (1.00 kg) and toluene (2.0 L). Begin stirring and cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (0.69 kg) via an addition funnel or pump over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition. Significant HCl and SO₂ evolution will occur and must be directed to the scrubber.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 16 hours, or until reaction completion is confirmed by GC analysis (disappearance of ethyl mandelate).[2]

  • Quench: In a separate 20 L reactor, prepare a mixture of toluene (3.0 L) and chilled water (4.0 L) and cool to <10 °C. Slowly transfer the completed reaction mixture into this stirred quench mixture, ensuring the temperature of the quench pot does not exceed 20 °C.

  • Workup - Phase Separation: Stop stirring and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Workup - Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution (~2.0 L). Caution: CO₂ will evolve. Ensure adequate venting and stir slowly at first. Separate and discard the aqueous layer.

  • Workup - Brine Wash: Wash the organic layer with a saturated brine solution (1.0 L) to break any emulsions and remove water.[10] Separate the layers.

  • Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate (200 g).[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: Assemble a vacuum distillation apparatus. Distill the crude residue under high vacuum, collecting the pure this compound fraction. The expected boiling point is approximately 98 °C at 1.5 mmHg.[2] The final product should be a colorless to light yellow liquid.

Part 4: Visualization of Key Processes

Overall Synthesis and Purification Workflow

Caption: Scalable workflow for this compound synthesis.

Safety Workflow: Off-Gas Scrubbing System

GasScrubbing reactor_node reactor_node gas_node gas_node scrubber_node scrubber_node vent_node vent_node reactor Jacketed Reactor Reaction generating HCl + SO₂ gas gases Off-Gas Stream HCl (g) SO₂ (g) reactor->gases To Vent scrubber scrubber gases->scrubber Inlet vent Atmospheric Vent Neutralized Gas scrubber->vent Outlet

Caption: Essential safety setup for neutralizing corrosive off-gases.

References

  • PrepChem.com. Preparation of this compound. Available from: [Link]

  • Organic Syntheses. ethyl phenylacetate. Available from: [Link]

  • ChemSynthesis. This compound. Available from: [Link]

  • ResearchGate. Catalytic synthesis of ethyl chloroacetate by reactive distillation. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available from: [Link]

  • ResearchGate. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Available from: [Link]

  • Organic Syntheses. α-CHLOROPHENYLACETIC ACID. Available from: [Link]

  • RSC Publishing. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available from: [Link]

  • Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
  • ACS Publications. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Available from: [Link]

  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • American Chemical Society. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Available from: [Link]

  • Scribd. Synthesis of Ethyl Acetate | PDF | Ethanol | Organic Chemistry. Available from: [Link]

  • Green Chemistry (RSC Publishing). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Available from: [Link]

  • RSC Publishing. Unravelling the key factors in the chlorine-promoted epoxidation of ethylene over a silver–copper oxide nanocatalyst. Available from: [Link]

Sources

Technical Support Center: Stability of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the impact of moisture on the stability of Ethyl 2-chloro-2-phenylacetate. As a moisture-sensitive α-halo ester, its integrity is paramount for successful synthetic outcomes. This document is designed to provide you with the expertise and practical guidance to anticipate and address stability-related challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a halogenated ester commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry. Its stability is a significant concern due to the presence of a reactive α-chloro group and an ester functional group, both of which are susceptible to nucleophilic attack, especially by water.[1] Ingress of moisture can lead to the degradation of the compound, resulting in the formation of impurities that can compromise the yield and purity of your desired product.

Q2: What is the primary degradation pathway for this compound in the presence of moisture?

The primary degradation pathway is hydrolysis . In the presence of water, this compound can undergo nucleophilic substitution at the α-carbon, leading to the displacement of the chloride ion by a hydroxyl group. This results in the formation of Ethyl mandelate. A secondary hydrolysis can occur at the ester functional group, yielding Phenylacetic acid.

Q3: What are the main degradation products I should be aware of?

The two primary degradation products resulting from exposure to moisture are:

  • Ethyl mandelate: Formed via hydrolysis of the carbon-chlorine bond.

  • Phenylacetic acid: Formed via hydrolysis of the ester linkage.[2]

The presence of these impurities can significantly impact the outcome of subsequent reactions.

Q4: How can I detect the degradation of my this compound sample?

Degradation can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick method to visually assess the appearance of new spots corresponding to more polar degradation products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of your sample and quantify the percentage of degradation products. A stability-indicating HPLC method is crucial for resolving the parent compound from its degradants.[3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify degradation products by comparing the spectra to reference spectra of the pure compound and its expected degradants.[6]

Troubleshooting Guide

Problem 1: My reaction yield is consistently low when using this compound.

Possible Cause: Degradation of the starting material due to moisture contamination.

Troubleshooting Steps:

  • Verify Starting Material Purity: Before starting your reaction, confirm the purity of your this compound using HPLC or ¹H NMR. Compare the obtained data with a reference spectrum of the pure compound.

  • Implement Rigorous Anhydrous Techniques:

    • Glassware: Oven-dry all glassware overnight at a minimum of 120°C or flame-dry under vacuum immediately before use.[7]

    • Solvents: Use freshly distilled anhydrous solvents or purchase high-quality anhydrous solvents and store them under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.

    • Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.

    • Atmosphere: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glove box.[8][9]

  • Proper Reagent Handling:

    • Use syringes and cannulas for transferring the liquid this compound to minimize atmospheric exposure.[8]

    • If the reagent is stored in a bottle with a septum, use a fresh, dry needle for each transfer.

Problem 2: My NMR spectrum of the reaction mixture shows unexpected peaks.

Possible Cause: Presence of degradation products from this compound.

Troubleshooting Steps:

  • Identify the Impurities: Compare the chemical shifts of the unexpected peaks with the known spectra of the potential degradation products, Ethyl mandelate and Phenylacetic acid.

    Compound¹H NMR (CDCl₃) δ (ppm)¹³C NMR (CDCl₃) δ (ppm)
    Ethyl mandelate ~7.4 (m, 5H, Ar-H), ~5.1 (s, 1H, CH-OH), ~4.2 (q, 2H, OCH₂CH₃), ~1.2 (t, 3H, OCH₂CH₃)~174, ~139, ~128, ~128, ~126, ~72, ~62, ~14
    Phenylacetic acid ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, CH₂)~178, ~133, ~129, ~128, ~127, ~41

    Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.[2][10]

  • Analyze Mass Spectrometry Data: If you have GC-MS or LC-MS data, look for the molecular ions corresponding to the degradation products.

    CompoundMolecular WeightKey Mass Fragments (m/z)
    Ethyl mandelate 180.20 g/mol 180, 107, 79, 77
    Phenylacetic acid 136.15 g/mol 136, 91, 65

    Data obtained from NIST Chemistry WebBook and other spectral databases.[11][12][13][14][15]

Problem 3: I observe a change in the physical appearance of my this compound upon storage (e.g., cloudiness, color change).

Possible Cause: Significant degradation has occurred.

Troubleshooting Steps:

  • Cease Use: Do not use the reagent in your reaction.

  • Re-purification: If the amount of material is substantial, consider re-purification by vacuum distillation. However, for small quantities, it is often more practical to discard the degraded material and use a fresh batch.

  • Review Storage Conditions: Ensure the reagent is stored in a tightly sealed container, preferably under an inert atmosphere, in a cool, dry place away from light. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[16][17][18][19][20]

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 1 hour.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in mobile phase) to direct sunlight for 24 hours.

  • Analysis:

    • Inject all samples, along with an unstressed control sample, into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation and Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3][21][22]

Visualizations

Degradation Pathway

DegradationPathway A This compound B Ethyl mandelate A->B Hydrolysis (H₂O) C Phenylacetic acid A->C Ester Hydrolysis (H₂O)

Caption: Primary degradation pathways of this compound in the presence of moisture.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Reaction Yield or Unexpected NMR Peaks check_purity Verify Starting Material Purity (HPLC/NMR) start->check_purity identify_impurities Identify Impurities (NMR, MS) start->identify_impurities implement_anhydrous Implement Rigorous Anhydrous Techniques check_purity->implement_anhydrous Purity Confirmed repurify Re-purify or Use Fresh Reagent check_purity->repurify Purity Low review_handling Review Reagent Handling Procedures implement_anhydrous->review_handling end Problem Resolved review_handling->end compare_spectra Compare with Reference Spectra of Degradants identify_impurities->compare_spectra compare_spectra->repurify

Caption: A logical workflow for troubleshooting common issues with this compound.

Solvent Compatibility

This compound, as an ester, is generally compatible with a range of common organic solvents. However, for reactions where its stability is critical, the choice of solvent is paramount.

Solvent ClassCompatibilityRecommendations
Aprotic Non-polar High Hexanes, Toluene, Benzene. Excellent choices for reactions requiring an inert solvent system. Must be rigorously dried.
Aprotic Polar High Diethyl ether, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetate. Widely compatible, but must be anhydrous as they can be hygroscopic.
Protic Low to Moderate Alcohols (Methanol, Ethanol). Can act as nucleophiles and lead to transesterification, especially under basic or acidic conditions. Use with caution.
Aqueous Incompatible Water and aqueous solutions will lead to hydrolysis. Avoid unless hydrolysis is the intended reaction.

This table is a general guide. Always consult specific solvent compatibility charts and consider the other reagents in your reaction.[23][24][25][26][27]

References

  • León, T., et al. (2015). Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.
  • ResolveMass Laboratories Inc. (2025).
  • ChemicalBook.
  • SpectraBase. Phenylacetic acid.
  • mzCloud. (2016). Phenylacetic acid.
  • PubChem.
  • New Drug Application Co. (2022). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2011). EI mass spectra of phenylacetic acid.
  • Human Metabolome Database. (2022). Showing metabocard for Phenylacetic acid (HMDB0000209).
  • Supporting inform
  • National Institute of Standards and Technology.
  • National Institute of Standards and Technology.
  • National Institute of Standards and Technology. Benzeneacetic acid - NIST Chemistry WebBook.
  • SpectraBase. Phenylacetic acid - Optional[MS (GC)] - Spectrum.
  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips.
  • LookChem.
  • PubChem.
  • ChemicalBook. Phenylacetic acid isobutyl ester(102-13-6) 1H NMR spectrum.
  • Cole-Parmer.
  • National Institute of Standards and Technology.
  • Utah Tech University.
  • Myron L Company.
  • Pharmaguideline. (2023).
  • SGS. (2011).
  • Geotech Environmental Equipment, Inc.
  • BenchChem. (2025). Technical Support Center: Handling Moisture-Sensitive Dip-Cl Reagent.
  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds.
  • Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line.
  • BioProcess International. (2006).
  • SciSpace. (2014).
  • LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
  • International Journal of Trend in Scientific Research and Development. (2021).
  • International Journal for Scientific Research and Development. (2022). Stability indicating study by using different analytical techniques.
  • Sterlitech Corporation.
  • University of California, Santa Cruz.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032618).
  • Science.gov.

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Technical Support Center: Work-up Procedures for Reactions Involving Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, developed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the critical work-up stage of reactions involving Ethyl 2-chloro-2-phenylacetate. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate common challenges and optimize your product isolation.

Part 1: Foundational Knowledge & FAQs

This section addresses fundamental questions about handling this compound and the logic behind work-up design.

Q1: What are the primary safety concerns with this compound and how should it be handled?

A: this compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated chemical fume hood.[1] It can cause severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

Q2: My reaction involves a strong base. What is the most critical consideration when beginning the work-up?

A: The most critical step is the quench . This is the process of neutralizing any remaining reactive reagents, particularly the strong base, before introducing an aqueous solution. Improper quenching is a primary source of low yields and side product formation. A violent or uncontrolled quench can generate significant heat, which can degrade your product or boil the solvent. The choice of quenching agent is paramount and depends on the stability of your product to acid and the reactivity of the base used. For instance, quenching a reaction containing a sensitive glycidic ester product with strong acid would be catastrophic, leading to epoxide opening.[3] A slow, controlled addition of the quenching agent at a reduced temperature (e.g., 0 °C) is always recommended.

Q3: I see "hydrolysis" mentioned as a common side reaction. What does this mean and how can I prevent it during work-up?

A: Hydrolysis is the reaction of the ethyl ester functional group with water to form the corresponding carboxylic acid (phenylacetic acid) and ethanol.[4][5] This process is significantly accelerated by the presence of strong acids or bases and heat.[6] To prevent hydrolysis during work-up:

  • Keep it Cold: Perform aqueous washes with cold solutions (e.g., cold water, cold brine) to slow down the hydrolysis rate.

  • Minimize Contact Time: Do not let your organic layer sit in contact with acidic or basic aqueous layers for extended periods. Separate the layers promptly after washing.

  • Neutralize Carefully: If you must use a basic wash (like sodium bicarbonate) to remove acid, do so efficiently and follow it immediately with a water and/or brine wash to remove the residual base.[7][8]

  • Prompt Drying and Concentration: After the final wash, dry the organic layer thoroughly with a drying agent (e.g., Na₂SO₄, MgSO₄) and remove the solvent under reduced pressure without excessive heating.[9]

Part 2: Troubleshooting Common Work-up Problems

This section is structured in a problem-and-solution format to directly address issues you may encounter.

Problem: Low Yield After Work-up

Q: My reaction appeared to go to completion by TLC, but my isolated yield is very low. Where could my product have gone?

A: Low isolated yield after a successful reaction is a classic work-up problem. The main culprits are:

  • Product Degradation: As discussed, hydrolysis is a major pathway for degradation.[6] Another possibility, especially in reactions like the Darzens condensation, is that the product is unstable to the work-up conditions. Glycidic esters, for example, can undergo ring-opening if the solution becomes too acidic.[3][10]

  • Insufficient Extraction: Your product may have higher water solubility than anticipated, leading to it remaining in the aqueous layer. To remedy this, perform multiple extractions (3x is standard) with your organic solvent. If the product is particularly polar, consider using a more polar extraction solvent like ethyl acetate or even dichloromethane. Salting out the aqueous layer by saturating it with sodium chloride (brine) can also decrease the polarity of the aqueous phase and drive your product into the organic layer.[7][8]

  • Mechanical Losses: This is often underestimated. Ensure you are efficiently transferring material between flasks and the separatory funnel. After draining the organic layer from a separatory funnel, it is good practice to rinse the funnel with a small amount of fresh extraction solvent to recover any residual product.[9]

  • Premature Crashing: If your product is a solid, it may have precipitated out of solution during the quench or wash and been physically lost during transfers or by sticking to the walls of the separatory funnel.

Problem: Impure Product

Q: My final product is contaminated with significant impurities. How can I identify them and adjust my work-up to remove them?

A: The identity of the impurity dictates the strategy. Common impurities include:

  • Unreacted this compound: This indicates an incomplete reaction. However, it can often be removed during purification. Since it is less polar than many potential products (e.g., alcohols, acids), it will have a higher Rf on normal-phase silica gel TLC. It is also amenable to removal by vacuum distillation if the product's boiling point is sufficiently different.[7]

  • Phenylacetic Acid: This is the hydrolysis product.[6][11][12] It is acidic and can be effectively removed by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).[8] Be sure to vent the separatory funnel frequently, as this neutralization will produce CO₂ gas.[7][9]

  • Darzens Condensation Byproduct: In the presence of a base and a stray aldehyde or ketone (perhaps even from the solvent), this compound can form an α,β-epoxy ester (a glycidic ester).[13][14] These are typically neutral and will be carried through a standard work-up. Their removal almost always requires purification by column chromatography or distillation. The best solution is to prevent their formation by ensuring the reaction is run under inert conditions and with pure reagents.

Problem: Emulsion Formation

Q: During my extraction, I'm getting a thick, inseparable layer (emulsion) between the organic and aqueous phases. How do I break it?

A: Emulsions are common when dealing with basic solutions or fine precipitates. To resolve this:

  • Add Brine: Add a significant amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which helps to break the emulsion.[7]

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.

  • Change Solvent: Adding a small amount of a different organic solvent can sometimes alter the phase dynamics enough to break the emulsion.

Part 3: Protocols and Data

Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Neutral Products This protocol is suitable for reactions where the product is stable to water and neutral pH.

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly and carefully add a quenching agent (see Table 2) until the reaction is neutralized.

  • Dilute: Add deionized water to the mixture and transfer it to a separatory funnel.

  • Extract: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume). Combine the organic layers.

  • Wash: Wash the combined organic layers sequentially with:

    • Deionized water (1 x volume).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions (1 x volume).[9]

    • Saturated aqueous sodium chloride (brine) (1 x volume) to aid in drying.[7]

  • Dry: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filter & Concentrate: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Common Extraction Solvents

SolventDensity (g/mL)Boiling Point (°C)Properties & Cautions
Diethyl Ether0.7134.6Highly volatile and flammable. Forms peroxides. Good for extracting neutral, less polar compounds.
Ethyl Acetate (EtOAc)0.9077.1Good general-purpose solvent. Moderately polar. Flammable. Can be prone to hydrolysis.
Dichloromethane (DCM)1.3339.6Denser than water (bottom layer). Excellent solvent for a wide range of compounds. Volatile and a suspected carcinogen.
Hexanes/Heptane~0.6669Non-polar. Good for extracting non-polar compounds and for chromatography. Flammable.

Table 2: Quenching Agent Selection Guide

Quenching AgentUsed to NeutralizeNotes & Cautions
Saturated NH₄Cl (aq)Organometallics, Strong Bases (e.g., NaH, LDA)Mildly acidic. A good general-purpose quenching agent for products that are base-sensitive but acid-stable.
Deionized WaterMild bases, reactions where pH control is not criticalCan be exothermic with very reactive reagents.
1M HCl (aq)Basic reaction mixturesUse with caution. Highly exothermic. Will protonate amines and hydrolyze acid-sensitive functional groups.
Saturated NaHCO₃ (aq)Acidic reaction mixturesProduces CO₂ gas. Add slowly and vent frequently.

Part 4: Visualization & Workflows

Diagrams

Workup_Decision_Tree start Reaction Complete check_base Strong Base Present? (e.g., NaH, LDA, alkoxide) start->check_base check_acid Strong Acid Present? check_base->check_acid No product_stability Product Base-Sensitive? (e.g., Glycidic Ester) check_base->product_stability Yes product_acid_stability Product Acid-Sensitive? (e.g., contains acetal, t-boc) check_acid->product_acid_stability Yes neutralize_acid Neutralize with dilute acid (e.g., 1M HCl) at 0 °C check_acid->neutralize_acid No quench_mild Quench with sat. NH4Cl at 0 °C product_stability->quench_mild Yes quench_water Quench with H2O at 0 °C product_stability->quench_water No neutralize_base Neutralize with sat. NaHCO3 or dilute base at 0 °C product_acid_stability->neutralize_base Yes product_acid_stability->neutralize_acid No aqueous_workup Proceed to Standard Aqueous Work-up (Extraction, Washes, Drying) quench_mild->aqueous_workup quench_water->aqueous_workup neutralize_base->aqueous_workup neutralize_acid->aqueous_workup

Caption: Decision tree for selecting an appropriate quenching and work-up strategy.

Troubleshooting_Purity start Impure Product after Work-up check_tlc Analyze crude by TLC/LC-MS Identify impurity characteristics start->check_tlc is_acidic Is impurity acidic? (streaks on TLC, baseline spot) check_tlc->is_acidic is_starting_material Is it unreacted starting material? is_acidic->is_starting_material No solution_acid Re-dissolve crude in solvent. Wash with sat. NaHCO3 solution. Re-extract, dry, and concentrate. is_acidic->solution_acid Yes is_neutral Is it a neutral byproduct? (e.g., Darzens product) is_starting_material->is_neutral No solution_sm Impurity must be removed by Purification (Column Chromatography or Vacuum Distillation) is_starting_material->solution_sm Yes solution_neutral Impurity must be removed by Purification (Column Chromatography or Vacuum Distillation) is_neutral->solution_neutral Yes end_node Pure Product solution_acid->end_node solution_sm->end_node solution_neutral->end_node

Caption: Troubleshooting flowchart for addressing product purity issues post-work-up.

References

  • PrepChem.com. Preparation of this compound. Available at: [Link]

  • Chemsrc. Ethyl chloro(phenyl)acetate | CAS#:4773-33-5. Available at: [Link]

  • Organic Syntheses. ethyl phenylacetate. Coll. Vol. 1, p.270 (1941); Vol. 2, p.60 (1922). Available at: [Link]

  • ResearchGate. Derivatization reaction of phenol to phenyl acetate. Available at: [Link]

  • Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide. Available at: [Link]

  • New Jersey Department of Health. Hazard Substance Fact Sheet: ETHYL CHLOROACETATE. Available at: [Link]

  • Chemistry Steps. Preparation of Epoxides. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97752, this compound. Available at: [Link]

  • Epoxides. Available at: [Link]

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

  • ChemSynthesis. This compound. Available at: [Link]

  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Synthesis of Epoxides. Available at: [Link]

  • PubMed. Disposition of phenylbutyrate and its metabolites, phenylacetate and phenylacetylglutamine. Available at: [Link]

  • Master Organic Chemistry. Epoxides – The Outlier Of The Ether Family. Available at: [Link]

  • PubMed Central. Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Available at: [Link]

  • ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]

  • American Chemical Society. Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Available at: [Link]

Sources

Technical Support Center: Minimizing Racemization in Reactions with Chiral Ethyl 2-Chloro-2-phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with chiral Ethyl 2-chloro-2-phenylacetate and its derivatives. This molecule is a valuable chiral building block, but its stereochemical integrity is notoriously sensitive to reaction conditions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help you maintain enantiomeric purity in your synthetic transformations.

Section 1: Understanding the Core Problem: The Mechanisms of Racemization

Before troubleshooting, it's crucial to understand why racemization occurs. For α-chloro-α-phenylacetates, the loss of stereochemical information is primarily driven by the formation of a planar, achiral intermediate.

Q1: What is the primary mechanism of racemization for this compound?

The most common pathway for racemization is base-catalyzed enolization. The proton on the chiral α-carbon is acidic due to the electron-withdrawing effects of both the adjacent ester carbonyl group and the phenyl ring. A base can abstract this proton to form a planar enolate intermediate. In this planar state, the stereochemical information is lost. Subsequent protonation can occur from either face of the enolate with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][2]

Base_Catalyzed_Racemization Start (S)-Ester (Chiral) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate + B: - HB+ End_S (S)-Ester Enolate->End_S + HB+ (Protonation from top) End_R (R)-Ester Enolate->End_R + HB+ (Protonation from bottom) Base Base (B:) Acid Proton Source (HB+)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Q2: Can acid also cause racemization?

Yes, acid-catalyzed racemization is also a significant risk. Under acidic conditions, the carbonyl oxygen of the ester is protonated, which makes the α-proton more acidic. A weak base (like water or the conjugate base of the acid catalyst) can then remove the α-proton to form a planar enol intermediate.[3] Tautomerization back to the keto form can occur via protonation on the α-carbon from either face, resulting in racemization.[2]

Q3: How can the substitution reaction itself cause racemization?

Beyond enolization, the nucleophilic substitution at the chiral center can directly impact stereochemistry. While a pure SN2 reaction proceeds with inversion of configuration, any contribution from an SN1 mechanism will lead to racemization.[4] The benzylic position of this compound can stabilize a carbocation intermediate, making an SN1 pathway more accessible under certain conditions (e.g., with poor nucleophiles or in protic, ionizing solvents). This results in a planar carbocation that the nucleophile can attack from either side.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments.

Focus Area: Reaction Conditions

Q4: I'm observing a significant loss of enantiomeric excess (ee). What are the most likely culprits?

The three most common causes for loss of ee are temperature, base, and solvent choice .

  • High Temperature: Provides the energy to overcome the activation barrier for enolization.[5] Reactions should be run at the lowest possible temperature that allows for a reasonable reaction rate.

  • Base: The presence of a base, even a weak one, is the primary driver for racemization via the enolate mechanism.[1] This includes basic nucleophiles, amine bases (e.g., triethylamine), or basic conditions during work-up (e.g., sodium bicarbonate wash).

  • Solvent: The solvent has a profound effect. Protic solvents (e.g., ethanol, methanol, water) are particularly detrimental as they can stabilize the enolate intermediate through hydrogen bonding, accelerating the rate of racemization.[1]

Q5: Which solvents are best for preserving stereochemistry?

Non-polar, aprotic solvents are generally the safest choice.

  • Recommended: Toluene, Hexane, Dichloromethane (DCM), Tetrahydrofuran (THF).

  • Use with Caution: Polar aprotic solvents like DMF and DMSO can sometimes increase racemization rates compared to non-polar options.[6]

  • Avoid: Protic solvents like Methanol (MeOH), Ethanol (EtOH), and water should be strictly avoided whenever possible.[1]

Solvent TypeExamplesImpact on RacemizationRationale
Protic EtOH, MeOH, H₂OHigh Risk Stabilizes the planar enolate intermediate via H-bonding, accelerating racemization.[1]
Polar Aprotic DMF, DMSO, AcetonitrileModerate Risk Can facilitate enolate formation; effect varies.
Non-Polar Aprotic Toluene, Hexane, DCM, THFLow Risk Poorly solvates the enolate intermediate, disfavoring its formation.

Q6: My reaction requires a base. How can I mitigate racemization?

If a base is unavoidable, your choice and method of addition are critical.

  • Choose a Non-Nucleophilic, Sterically Hindered Base: Bases like 2,6-lutidine or proton sponge (1,8-Bis(dimethylamino)naphthalene) are less likely to act as nucleophiles but are still capable of scavenging acid. For enolate formation where needed, a carefully controlled amount of a strong, hindered base like LDA or LiHMDS at very low temperatures is preferred.

  • Use Stoichiometric Amounts: Use the minimum amount of base required. Excess base will significantly increase the rate of racemization.

  • Control the Addition: Add the base slowly at a low temperature (e.g., -78 °C) to keep its instantaneous concentration low and to dissipate any heat generated.

Focus Area: Specific Reaction & Work-up

Q7: I am hydrolyzing the ester to the corresponding acid and losing all stereochemical purity. Why?

Standard saponification using strong bases like NaOH or KOH in aqueous or alcoholic solvents is a perfect storm for racemization.[7] The conditions (strong base, protic solvent, often elevated temperature) are ideal for rapid enolization and racemization of the resulting carboxylate salt.

Solution:

  • Mild, Two-Step Hydrolysis: Consider hydrolysis using lithium hydroxide (LiOH) in a THF/water mixture at 0 °C or room temperature. While still basic, it is often milder.[7]

  • Acid-Catalyzed Hydrolysis: This can also cause racemization via the enol mechanism, but may be more controllable at low temperatures than base-catalyzed methods.

  • Enzymatic Hydrolysis: Using a lipase enzyme is often the best method for preserving stereochemistry, as the reaction occurs under mild, near-neutral pH conditions in an enzyme's chiral active site.

Q8: Can racemization occur during work-up or purification?

Absolutely. Stereochemical integrity can be lost even after the reaction is complete.

  • Aqueous Work-up: Avoid prolonged exposure to basic (e.g., saturated NaHCO₃) or acidic washes. Use dilute, cold solutions and work quickly. If possible, wash with neutral brine.

  • Chromatography: Standard silica gel is acidic and can promote racemization on the column. If you must use chromatography, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent system (e.g., 0.1-1% Et₃N in Hexane/EtOAc). Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or Florisil.

Section 3: Recommended Protocols & Best Practices

Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol

This protocol for forming a thioether demonstrates best practices for minimizing racemization.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the chiral this compound (1.0 equiv.) in anhydrous toluene at room temperature.

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Base Addition: Add a non-nucleophilic, hindered base such as 2,6-lutidine (1.1 equiv.) dropwise.

  • Nucleophile Addition: Slowly add the thiol nucleophile (e.g., benzyl mercaptan, 1.1 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not rise above -35 °C.

  • Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC or LC-MS. Allow the reaction to proceed until the starting material is consumed (typically 2-4 hours). Avoid unnecessarily long reaction times.

  • Quenching: Quench the reaction by adding a cold, dilute solution of NH₄Cl.

  • Work-up: Allow the mixture to warm to room temperature. Extract with a non-polar solvent like ethyl acetate. Wash the organic layer sequentially with cold water and then brine. Avoid acidic or basic washes.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purification: If necessary, purify by flash chromatography using a silica gel column pre-treated with 1% triethylamine in the eluent.

Protocol 2: Monitoring Enantiomeric Excess (ee)

Trustworthiness in any protocol requires self-validation. You must confirm that your efforts to prevent racemization are successful.

  • Sampling: Take a small aliquot (~0.1 mL) from the reaction mixture at different time points (e.g., t=0, t=1h, t=final).

  • Quenching: Immediately quench each aliquot in a vial containing a cold, neutral buffer or solvent to stop the reaction.

  • Sample Preparation: Perform a mini-workup on the aliquot. Dilute with a suitable solvent (e.g., ethyl acetate), pass it through a small plug of silica or celite to remove salts, and evaporate the solvent.

  • Analysis: Dissolve the crude residue in the mobile phase for chiral HPLC analysis.

  • Chiral HPLC: Inject the sample onto a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) using an appropriate mobile phase (typically a mixture of hexanes and isopropanol). The separation of enantiomers will allow you to calculate the ee% at each time point and determine if, and when, racemization is occurring.

Troubleshooting_Workflow Start Significant Loss of ee Observed Check_Base Is a base present (reagent or nucleophile)? Start->Check_Base Check_Solvent Is the solvent protic (e.g., EtOH, MeOH)? Check_Base->Check_Solvent No Sol_Base Action: - Use hindered, non-nucleophilic base - Use stoichiometric amount - Add slowly at low temp Check_Base->Sol_Base Yes Check_Temp Is the reaction temperature above 0°C? Check_Solvent->Check_Temp No Sol_Solvent Action: - Switch to non-polar, aprotic solvent (Toluene, DCM, THF) Check_Solvent->Sol_Solvent Yes Check_Workup Does workup or purification involve acid/base/silica? Check_Temp->Check_Workup No Sol_Temp Action: - Lower reaction temperature (e.g., to -40°C or -78°C) Check_Temp->Sol_Temp Yes Sol_Workup Action: - Use neutral washes (brine) - Deactivate silica gel with Et3N Check_Workup->Sol_Workup Yes End Re-run experiment and monitor ee by Chiral HPLC Check_Workup->End No Sol_Base->End Sol_Solvent->End Sol_Temp->End Sol_Workup->End

Caption: Troubleshooting workflow for loss of enantiomeric excess.

References

  • D'Souza, M. J., Sandosky, B., & Abeyo, G. A. (2014). LFER Studies Evaluating Solvent Effects on an α-Chloro-and two β,β,β-Trichloro-Ethyl Chloroformate Esters. Canadian Chemical Transactions, 2(2), 160-174. [Link]

  • Leeman, M., et al. (2020). Fungicide precursor racemization kinetics for deracemization in complex systems. University of Strathclyde. [Link]

  • Solladié-Cavallo, A. (1989). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. In Stereochemistry of Organometallic and Inorganic Compounds. Springer, Berlin, Heidelberg. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. [Link]

  • LibreTexts. (2020). Stereochemistry of reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Wikipedia. [Link]

  • LibreTexts. (2021). Racemization. Chemistry LibreTexts. [Link]

  • Altona, C., & Sundaralingam, M. (1970). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 24, 1828-1836. [Link]

  • Google Patents. (1987).
  • ResearchGate. (2018). Thermal racemization of biaryl atropisomers. [Link]

  • Reddit. (2021). racemize alpha chiral acid with LiOH? r/Chempros. [Link]

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Technical Support Center: Catalyst Poisoning in Reactions Using Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst poisoning issues encountered during reactions involving Ethyl 2-chloro-2-phenylacetate. As a versatile reagent in cross-coupling and functionalization reactions, its successful application is often dependent on maintaining the activity of sensitive transition metal catalysts, most commonly those based on palladium (Pd).[1][2]

Catalyst poisoning, the deactivation of a catalyst by a chemical substance, is a primary cause of reaction failure, leading to reduced yields, stalled reactions, and wasted resources.[3][4] This document provides a structured approach to diagnosing, troubleshooting, and preventing catalyst deactivation to ensure robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst poisoning in the context of your experiments.

Q1: What is catalyst poisoning and why is it a problem? A1: Catalyst poisoning is the partial or total deactivation of a catalyst caused by strong chemical bonding (chemisorption) of a substance, known as a poison, to its active sites.[4][5] This process blocks the sites that are essential for the catalytic cycle, preventing reactant molecules from binding and reacting. The result is a dramatic decrease in the reaction rate, which can manifest as sluggish conversion or a complete stall of the reaction, ultimately impacting yield and efficiency.[3]

Q2: What are the typical symptoms of catalyst poisoning in my reaction? A2: The primary indicators of catalyst poisoning during a reaction include:

  • A sudden or gradual decrease in reaction rate: The reaction proceeds initially but then slows down or stops completely before all the starting material is consumed.[6]

  • Low or no conversion: Despite extended reaction times or increased temperatures, the starting material remains largely unreacted.[7]

  • Inconsistent results: Reactions that previously worked well suddenly fail when using a new bottle of reagent or solvent.

  • Visible changes in the catalyst: For heterogeneous catalysts, a change in color or the formation of black precipitates (palladium black) can indicate catalyst decomposition and deactivation.[8]

Q3: My starting material, this compound, contains chlorine. Can the halide from my reactant act as a poison? A3: This is an excellent and critical question. Halide ions have a complex and dual role in transition metal catalysis.[9][10] While a halide is a necessary component of the catalytic cycle in many cross-coupling reactions (e.g., as a leaving group in oxidative addition), an excess of halide ions in the solution can be detrimental. High concentrations of chloride ions can coordinate to the metal center, forming stable, less reactive, or even inactive catalyst species, thereby inhibiting the reaction.[11] Therefore, while the chlorine on your substrate is part of the reaction, impurities containing halides or the accumulation of halide salts as byproducts can contribute to catalyst inhibition.

Q4: What are the most common catalyst poisons I should be aware of? A4: Palladium catalysts, which are frequently used for reactions with aryl halides, are notoriously sensitive to a range of impurities. Even trace amounts of these substances can be highly detrimental.[12][13]

Poison Class Common Examples Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, H₂S, SO₂, sulfoxidesStrong, often irreversible, chemisorption onto the palladium surface, blocking active sites.[12][14][15]
Nitrogen Compounds Certain amines, nitriles, nitro compounds, pyridinesCoordination to the metal center can displace essential ligands or form dormant complexes.[2][16]
Carbon Monoxide (CO) Impurity in gases, byproduct of decompositionForms very strong dative bonds with palladium, effectively titrating the catalyst out of the cycle.[5][17]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Can form alloys with the catalyst or irreversibly adsorb onto the surface.[17][18]
Coordinating Species Cyanides, phosphites, excess halidesStrong binding to the metal center, leading to the formation of inactive complexes.[4][19]

Q5: Is catalyst poisoning reversible? A5: It depends on the nature of the poison.

  • Irreversible Poisoning: Caused by strong chemical bonds between the poison and the catalyst, such as those formed by sulfur compounds. This type of poisoning is generally permanent under normal reaction conditions.[3][20]

  • Reversible Poisoning (Inhibition): Occurs when a substance weakly or temporarily binds to the active site. The inhibitor can often be removed, for example, by increasing the temperature or by washing the catalyst, which restores its activity.[20] In some cases, a regeneration protocol can be effective.[15][21]

Section 2: In-Depth Troubleshooting Guide

When a reaction fails, a systematic approach is necessary to identify the root cause. Use this guide to diagnose potential poisoning issues.

Symptom 1: Reaction is Sluggish or Stalls Completely

This is the most common sign of catalyst deactivation. After an initial period of reactivity, the conversion plateaus with a significant amount of starting material remaining.

Potential Cause Diagnostic Action Rationale & Recommended Solution
Poisoned Catalyst Protocol 1: Catalyst Spike Test. Add a second, fresh aliquot of the catalyst to the stalled reaction.If the reaction restarts, it strongly indicates that the initial catalyst charge was deactivated by a poison present in the reaction mixture.[7] Solution: Focus on purifying all reagents and solvents (See Section 4).
Impure Reagents/Solvents Protocol 2: Control Reaction. Run the reaction with a fresh batch of catalyst and highly purified reagents and solvents (e.g., newly opened bottle of solvent, recrystallized starting material).If this control reaction proceeds smoothly, it confirms the presence of impurities in the original materials. Solution: Identify the contaminated reagent by systematically replacing each component with a purified version.
Atmospheric Contamination Review your experimental setup for potential leaks or insufficient inert gas purging.Oxygen can oxidize the active catalyst (e.g., Pd(0) to Pd(II)), while moisture can react with reagents. Solution: Ensure a rigorously inert atmosphere using Schlenk techniques or a glovebox. Degas solvents thoroughly.
Symptom 2: Inconsistent Results Between Batches

A previously reliable reaction fails unexpectedly, often after re-stocking reagents or using a different lot number.

Potential Cause Diagnostic Action Rationale & Recommended Solution
Lot-to-Lot Reagent Variability Obtain the Certificate of Analysis (CofA) for the new reagent lot. Compare the impurity profile to the previous lot.Manufacturers may have different impurity levels between batches. A new lot may contain trace amounts of a potent poison like sulfur. Solution: If a poison is identified, purify the reagent or source it from a different supplier with higher specifications.
Degradation of Reagents During Storage Test an old but previously successful batch of a reagent against the new batch in a controlled experiment.This compound can degrade, potentially releasing HCl. Solvents like THF can form peroxides. Solution: Store reagents under appropriate conditions (e.g., under argon, refrigerated). Test for peroxides in ether solvents before use.
Section 3: Key Poisoning Mechanisms Visualized

Understanding how poisons interact with a catalyst is key to prevention. The most common poisons for palladium catalysts are soft Lewis bases that have a high affinity for the soft Lewis acidic metal center.

Mechanism of Sulfur Poisoning on a Palladium Surface

Sulfur compounds, notorious for their potent poisoning effects, strongly and irreversibly bind to the palladium surface. This interaction blocks the active sites required for the catalytic cycle, such as the oxidative addition of this compound.

G cluster_0 Active Catalyst Surface cluster_1 Poisoned Catalyst Surface Pd1 Pd(0) Pd2 Pd(0) Product Desired Product Pd2->Product Pd3 Pd(0) Pd4 Pd(0) Pd1_p Pd-S-R Pd2_p Pd-S-R Pd3_p Pd(0) NoReaction Reaction Stalled Pd3_p->NoReaction Pd4_p Pd(0) Reagents This compound + Other Reagents Reagents->Pd2 Catalytic Cycle Reagents->Pd3_p No Reaction Poison Sulfur Impurity (R-SH) Poison->Pd1_p Strong Chemisorption Poison->Pd2_p Strong Chemisorption

Caption: Mechanism of palladium catalyst poisoning by a sulfur compound.

Section 4: Prevention and Experimental Protocols

Proactive measures are the most effective strategy against catalyst poisoning.

Best Practices for Prevention
  • High-Purity Reagents: Use the highest purity reagents available. When in doubt, purify them. Ethers should be freshly distilled from sodium/benzophenone, and liquid reagents can be distilled or passed through a plug of activated alumina.

  • Inert Atmosphere: Always conduct reactions under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidative deactivation.[22]

  • Solvent Purity: Use anhydrous, degassed solvents. Trace water or oxygen can be detrimental.

  • Dedicated Glassware: Use clean, oven-dried glassware. Consider using separate glassware for sensitive catalytic reactions to avoid cross-contamination.

Protocol 3: Basic Reagent Purification (Activated Alumina Filtration)

This protocol is effective for removing polar impurities, including some sulfur and nitrogen compounds, from non-polar solvents and liquid reagents.

  • Prepare the Column: Take a Pasteur pipette and plug it with a small amount of glass wool.

  • Pack the Column: Add approximately 2-3 cm of activated alumina (basic or neutral) to the pipette.

  • Flush: Flush the column with 1-2 mL of fresh, anhydrous solvent.

  • Purify: Carefully pass the liquid reagent or solvent to be purified through the alumina plug directly into the reaction flask under an inert atmosphere.

Protocol 4: Catalyst Regeneration (Hydrogen Treatment for S-Poisoning)

Disclaimer: Catalyst regeneration is not always successful and depends heavily on the nature of the poison and the catalyst support. This is an advanced technique and should be performed with caution.

For some sulfur-poisoned palladium catalysts, high-temperature treatment with hydrogen can partially restore activity by reducing the metal sulfide back to the active metal.[15][23]

  • Isolate the Catalyst: If using a heterogeneous catalyst (e.g., Pd on carbon), filter the catalyst from the reaction mixture. Wash thoroughly with a non-coordinating solvent (e.g., hexane, toluene) to remove organic residues.

  • Dry the Catalyst: Dry the isolated catalyst under a high vacuum.

  • Hydrogen Treatment: Place the catalyst in a tube furnace. Heat the catalyst to a high temperature (e.g., 400-500 °C) under a steady flow of hydrogen gas for several hours.

  • Cool and Store: Cool the catalyst to room temperature under a flow of inert gas (Argon) and store it under an inert atmosphere until use.

Section 5: Troubleshooting Workflow

Use this decision tree to systematically diagnose issues with your reaction.

Caption: A decision-tree workflow for troubleshooting failed reactions.

References
  • Slagt, M. F., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2002). Halide effects in transition metal catalysis. Angewandte Chemie International Edition, 41(1), 27-47. [Link]

  • Encyclopedia.pub. (2020). SO2 Poisoning Mechanism. [Link]

  • Wang, X., Gorte, R. J., & Vohs, J. M. (2009). Sulfur poisoning mechanism of steam reforming catalysts: an X-ray absorption near edge structure (XANES) spectroscopic study. Physical Chemistry Chemical Physics, 11(46), 10875-10881. [Link]

  • ResearchGate. (2002). Halide Effects in Transition Metal Catalysis. [Link]

  • DCL Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]

  • Hoyos, L. J., Primet, M., & Praliaud, H. (1992). Sulfur Poisoning and Regeneration of Palladium-based Catalysts. Part 2.—Influence of Adsorbed Sulfur on Deactivation of Carbonaceous Deposits. Journal of the Chemical Society, Faraday Transactions, 88(15), 2277-2282. [Link]

  • Energy Sustainability Directory. (2023). Catalyst Poisoning Mitigation. [Link]

  • Slideshare. (2014). Troubleshooting of Catalytic Reactors. [Link]

  • OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. [Link]

  • EurekAlert!. (2022). Researchers review impact of halides on electrochemical CO2 reduction. [Link]

  • Google Patents. (1976).
  • Royal Society of Chemistry. (2021). Why halides enhance heterogeneous metal ion charge transfer reactions. [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5548-5560. [Link]

  • ResearchGate. (2023). The halide ions in electrolyte and their effects on electrocatalytic... [Link]

  • YouTube. (2023). Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone. [Link]

  • YouTube. (2023). What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. [Link]

  • Farrauto, R. J. (2001). Poisoning and deactivation of palladium catalysts. Applied Catalysis A: General, 212(1-2), 151-160. [Link]

  • Hoyos, L. J., Praliaud, H., & Primet, M. (1991). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 87(20), 3463-3468. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. [Link]

  • PrepChem.com. (n.d.). Preparation of this compound. [Link]

  • DSpace@MIT. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]

  • Little Garage. (n.d.). Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. [Link]

  • Britannica. (n.d.). Catalyst poison. [Link]

  • ResearchGate. (2018). What are the major differences between the concept of catalyst inhibitors and catalyst poisons?. [Link]

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Validation & Comparative

A Comparative Analysis of Reactivity: Ethyl 2-chloro-2-phenylacetate vs. Ethyl 2-bromo-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, α-haloesters serve as pivotal building blocks, prized for their utility in constructing complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Among these, ethyl 2-chloro-2-phenylacetate and ethyl 2-bromo-2-phenylacetate are common reagents in the synthesis of pharmaceuticals and other fine chemicals. The choice between these two reagents can significantly impact reaction efficiency, yield, and overall process viability. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental principles of organic chemistry and illustrative experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Decisive Factors: Unpacking the Reactivity of α-Haloesters

The enhanced reactivity of α-haloesters in nucleophilic substitution reactions, when compared to their simple alkyl halide counterparts, is attributed to the strong electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen (C-X) bond, thereby increasing the electrophilicity of the α-carbon.[1] The primary determinant of reactivity between the chloro and bromo derivatives lies in the intrinsic properties of the halogen atom itself, specifically its leaving group ability and the strength of the carbon-halogen bond.

The generally accepted order of reactivity for α-haloesters in nucleophilic substitution reactions is: Iodo > Bromo > Chloro.[2] This trend is a direct consequence of two key factors:

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage. Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a superior leaving group.[3] This is because bromide is a larger, more polarizable ion, which allows for the dispersal of the negative charge over a greater volume, thus increasing its stability in solution.[3]

  • Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The lower bond dissociation energy of the C-Br bond means that less energy is required to break it during the rate-determining step of a nucleophilic substitution reaction, leading to a faster reaction rate.[3]

These fundamental principles dictate that ethyl 2-bromo-2-phenylacetate will generally exhibit greater reactivity than this compound in nucleophilic substitution reactions. This heightened reactivity often translates to the need for milder reaction conditions, shorter reaction times, and potentially higher yields.

Quantitative Comparison: A Data-Driven Perspective

ParameterThis compoundEthyl 2-bromo-2-phenylacetate
Relative Reaction Rate 1>10
Typical Reaction Conditions Higher temperatures, stronger nucleophiles may be requiredMilder conditions, broader range of nucleophiles effective
Representative Yield Moderate to GoodGood to Excellent
C-X Bond Dissociation Energy (kcal/mol) ~68~56

Note: The relative reaction rate is an illustrative estimate based on general trends for SN2 reactions of alkyl halides. Actual values will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol: A Comparative Nucleophilic Substitution

To provide a practical context for the difference in reactivity, the following is a representative protocol for the synthesis of ethyl 2-azido-2-phenylacetate, a versatile intermediate for the introduction of an amino group.

Reaction:

Materials:

  • This compound or Ethyl 2-bromo-2-phenylacetate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask dried under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-halo-2-phenylacetate (1.0 eq) in anhydrous DMF.

  • To this solution, add sodium azide (1.5 eq) portion-wise with stirring.

  • For Ethyl 2-bromo-2-phenylacetate: Stir the reaction mixture at room temperature (25 °C).

  • For this compound: Heat the reaction mixture to 50-60 °C.

  • Monitor the progress of the reaction by TLC. The bromo derivative is expected to show a significantly faster conversion to the product.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 2-azido-2-phenylacetate.

Expected Observations:

The reaction with ethyl 2-bromo-2-phenylacetate is anticipated to proceed to completion within a few hours at room temperature, while the reaction with the chloro-analog will likely require heating and a longer reaction time to achieve a comparable yield.

Mechanistic Insights and Workflow Visualization

The nucleophilic substitution reaction of α-haloesters predominantly proceeds via an SN2 mechanism. The workflow for a comparative kinetic study is also outlined below.

sn2_mechanism sub Ph-CH(X)-COOEt ts [Nu---C(H)(Ph)(COOEt)---X]ᵟ⁻ sub->ts Backside Attack nuc Nu⁻ nuc->ts prod Ph-CH(Nu)-COOEt ts->prod lg X⁻ ts->lg

Caption: SN2 mechanism for the nucleophilic substitution on ethyl 2-halo-2-phenylacetate.

experimental_workflow start Start: Prepare solutions of α-haloester and nucleophile react Mix reactants in a thermostated vessel start->react aliquot Withdraw aliquots at timed intervals react->aliquot quench Quench the reaction in the aliquot aliquot->quench analyze Analyze the concentration of a reactant or product (e.g., by chromatography or titration) quench->analyze plot Plot concentration vs. time analyze->plot rate Determine the rate constant (k) plot->rate

Caption: Experimental workflow for a kinetic study of the nucleophilic substitution reaction.

Conclusion and Recommendations

The evidence consistently demonstrates that ethyl 2-bromo-2-phenylacetate is a more reactive electrophile than this compound in nucleophilic substitution reactions.[3] This is primarily due to the superior leaving group ability of bromide and the weaker carbon-bromine bond.[3]

For synthetic applications where high reactivity is desired to drive a reaction to completion under mild conditions or with less reactive nucleophiles, ethyl 2-bromo-2-phenylacetate is the recommended reagent .

However, This compound may be a suitable and more cost-effective alternative in situations where harsher reaction conditions are tolerable, or when a less reactive substrate is needed to avoid side reactions.

Ultimately, the choice of reagent should be guided by the specific requirements of the synthetic target, the nature of the nucleophile, and considerations of process economics and scalability.

References

  • Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488.
  • Patsnap Eureka. (n.d.). Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Retrieved from [Link]

  • Huang, Y., & Zhu, Q. (2017). The synthesis of clopidogrel. IOP Conference Series: Materials Science and Engineering, 274, 012077.
  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485.
  • Zydus Research Centre. (n.d.). A Novel Process for the Preparation of Clopidogrel base and its Benzenesulfonic Acid Salt. Retrieved from [Link]

  • Google Patents. (n.d.). CN101747219A - Synthesis of clopidogrel impurity intermediate.
  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

  • Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175.
  • PubChem. (n.d.). Ethyl 2-(2-bromophenyl)acetate. Retrieved from [Link]

  • American Chemical Society. (2022, December 14). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

  • Scribd. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2023, June 24). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 25). Why are alpha carbonyl halides most reactive towards SN2 reactions? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylacetate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • eJournals @ Oklahoma State University Library. (n.d.). Comparing Nucleophilic Substitutions Versus Elimination Reactions in Comprehensive Introductory Organic Chemistry Textbooks. Retrieved from [Link]

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A Senior Application Scientist's Guide to Phenylacetic Ester Synthesis: A Comparative Analysis of Alternatives to α-Haloesters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Moving Beyond α-Chloro Phenylacetates

Phenylacetic acid and its esters are crucial intermediates in the pharmaceutical, fragrance, and agrochemical industries.[1][2] They form the backbone of numerous active pharmaceutical ingredients (APIs), including penicillin G, as well as various perfumes and pesticides.[1][3] The synthesis of these esters has traditionally involved precursors like ethyl 2-chloro-2-phenylacetate, an effective but problematic reagent.[4][5] α-Haloesters are potent lachrymators, exhibit limited stability, and can lead to undesired side reactions. These drawbacks necessitate the exploration of safer, more robust, and scalable synthetic routes.

This guide provides an in-depth comparison of viable alternatives for the synthesis of phenylacetic acid, the direct precursor to its esters. We will dissect five principal methodologies, evaluating them from the perspective of a process development chemist, focusing on mechanism, scalability, safety, and yield. Each section includes a detailed, field-tested protocol to provide a practical framework for laboratory implementation. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal synthetic strategy for their specific application.

The Classical Route: Hydrolysis of Benzyl Cyanide (Phenylacetonitrile)

The hydrolysis of benzyl cyanide is one of the most established and straightforward methods for producing phenylacetic acid.[6] The synthesis begins with the nucleophilic substitution of benzyl chloride with an alkali cyanide, followed by vigorous hydrolysis of the resulting nitrile.

Causality Behind Experimental Choices: This method is often chosen for its high-throughput and relatively low cost of starting materials. The two-step process is robust, and the intermediates are well-characterized. Acidic hydrolysis is generally preferred over basic conditions in a laboratory setting as it can be more direct and avoids the need to acidify a large volume of basic solution at the end, though it can be highly exothermic.[6][7]

Advantages:

  • High yields are consistently achievable (often >85%).[8]

  • Starting materials (benzyl chloride and sodium cyanide) are inexpensive bulk chemicals.

  • The reaction is highly scalable for industrial production.

Disadvantages:

  • Extreme Toxicity: The use of sodium or potassium cyanide is a significant operational hazard requiring strict safety protocols and specialized waste disposal.

  • Vigorous Reaction: The hydrolysis step is highly exothermic and can proceed with dangerous vigor if not carefully controlled.[6]

  • The intermediate, benzyl cyanide, is a lachrymator and toxic.[8]

Experimental Protocol: Phenylacetic Acid via Benzyl Cyanide Hydrolysis
  • Setup: In a well-ventilated fume hood, equip a 1-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reaction Mixture: To the flask, add 100 g of benzyl cyanide. Prepare the hydrolysis solution by carefully adding 100 cc of concentrated sulfuric acid to 100 cc of water in a separate beaker, with cooling. Add 100 cc of glacial acetic acid to this dilute sulfuric acid solution.

  • Hydrolysis: Transfer the acid solution to the dropping funnel and add it slowly to the stirring benzyl cyanide. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux and maintain for 4-5 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 500 g of crushed ice in a 2-L beaker. The crude phenylacetic acid will precipitate as a solid.

  • Purification: Collect the solid by suction filtration and wash it thoroughly with cold water to remove residual acids. Recrystallize the crude product from hot water or a suitable solvent system to yield pure phenylacetic acid (m.p. 76-77°C).[7] The typical yield is 75-85%.

Workflow Visualization

cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification Benzyl Chloride Benzyl Chloride Benzyl Cyanide Benzyl Cyanide Benzyl Chloride->Benzyl Cyanide  NaCN, DMSO Phenylacetic Acid Phenylacetic Acid Benzyl Cyanide->Phenylacetic Acid  H2SO4, H2O, Δ   Phenylacetic Ester Phenylacetic Ester Phenylacetic Acid->Phenylacetic Ester  ROH, H+  

Caption: Workflow for Phenylacetic Ester Synthesis via the Benzyl Cyanide Route.

Modern Catalysis: Carbonylation of Benzyl Halides

A more modern and elegant approach involves the direct carbonylation of benzyl halides. This method leverages transition metal catalysis to insert a molecule of carbon monoxide (CO) into the benzyl-halide bond, forming an acyl intermediate that can be trapped by water or an alcohol.[9][10]

Causality Behind Experimental Choices: This strategy is attractive because it avoids the use of highly toxic cyanides and represents a more atom-economical pathway. Catalytic systems based on cobalt, palladium, rhodium, or nickel are commonly employed.[9][11] Phase-transfer catalysts are often essential to bring the aqueous base and the organic substrate into contact, enabling the reaction to proceed under mild, often atmospheric pressure, conditions.[2][10]

Advantages:

  • Avoids Cyanide: Completely circumvents the use of toxic alkali cyanides.

  • Mild Conditions: Many modern protocols operate at or near atmospheric pressure and room temperature.[9][10]

  • Directness: Can potentially form the ester directly if an alcohol is used as the solvent/nucleophile.[10]

Disadvantages:

  • Requires specialized catalyst systems which may be expensive or air-sensitive.

  • Handling carbon monoxide gas requires specific equipment and safety precautions.

  • Reaction optimization can be complex, with catalyst, solvent, base, and phase-transfer agent all playing critical roles.

Experimental Protocol: Cobalt-Catalyzed Carbonylation of Benzyl Chloride
  • Catalyst Preparation: In a three-necked flask under a CO atmosphere (balloon), add the cobalt catalyst (e.g., Co₂(CO)₈ or a precursor that forms it in situ), a phase-transfer catalyst (e.g., a quaternary alkyl-ammonium salt), and an organic solvent (e.g., toluene).[10]

  • Reaction Setup: Add an aqueous solution of an inorganic base (e.g., 30% NaOH).

  • Substrate Addition: Slowly add benzyl chloride to the vigorously stirred biphasic mixture at the desired temperature (e.g., 20-70°C).[10]

  • Reaction: Maintain the reaction under a CO atmosphere until CO absorption ceases (typically monitored by a gas burette or balloon deflation).

  • Work-up: Separate the aqueous and organic layers. The aqueous phase contains the sodium salt of phenylacetic acid.

  • Isolation: Carefully acidify the aqueous layer with a strong mineral acid (e.g., HCl) to a pH of ~2. The phenylacetic acid will precipitate and can be extracted with a suitable organic solvent (e.g., ethyl ether).[10] Subsequent evaporation of the solvent yields the product.

Catalytic Cycle Visualization

Co(I) Co(I) Catalyst OxAdd Oxidative Addition Co(I)->OxAdd BnCo(III)Cl Bn-Co(III)-Cl OxAdd->BnCo(III)Cl  + BnCl CO_Insert CO Insertion BnCo(III)Cl->CO_Insert AcylCo(III) (BnCO)-Co(III)-Cl CO_Insert->AcylCo(III)  + CO Hydrolysis Hydrolysis (OH-) AcylCo(III)->Hydrolysis Hydrolysis->Co(I)  + Phenylacetate  + Cl-

Caption: Simplified Catalytic Cycle for Cobalt-Catalyzed Benzyl Chloride Carbonylation.

The Chiral Pathway: Reduction of Mandelic Acid

For applications requiring enantiomerically pure phenylacetic acid derivatives, starting from mandelic acid is the superior strategy. This method involves the reduction of the benzylic hydroxyl group.

Causality Behind Experimental Choices: The key advantage here is stereochemical control. If you start with optically pure (R)- or (S)-mandelic acid, you can obtain the corresponding phenylacetic acid without racemization. While classic methods use harsh reagents like red phosphorus and hydroiodic acid (HI)[3][7], modern variations offer milder conditions. A particularly effective system uses catalytic sodium iodide with phosphorous acid as the stoichiometric reductant, generating HI in situ.[12] This approach is safer and more scalable than using elemental phosphorus.

Advantages:

  • Access to Chiral Products: The primary method for producing optically active phenylacetic acids.

  • Milder Alternatives: Modern iodide-catalyzed methods avoid the use of elemental red phosphorus.[12]

  • High yields are reported for the reduction step.[3]

Disadvantages:

  • The cost of mandelic acid, especially enantiopure variants, is significantly higher than benzyl chloride or acetophenone.

  • The reaction requires careful control to prevent side reactions.

Experimental Protocol: Iodide-Catalyzed Reduction of Mandelic Acid
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine mandelic acid (1.0 eq), sodium iodide (0.1 eq), and phosphorous acid (H₃PO₃, 1.5 eq).[12]

  • Solvent: Add a suitable solvent system, such as a mixture of phosphoric acid and water.[7]

  • Reaction: Heat the mixture to reflux (approx. 140-150°C) for 6-8 hours.[7]

  • Work-up: Cool the reaction mixture to room temperature and dilute with water to dissolve any inorganic salts.

  • Extraction: Extract the aqueous solution with an organic solvent like diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with a dilute solution of sodium bisulfite (to remove any residual iodine), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield phenylacetic acid.[7]

Reaction Scheme Visualization

Mandelic Mandelic Acid PAA Phenylacetic Acid Mandelic->PAA NaI (cat.), H₃PO₃ or Red P, HI, Δ

Caption: Synthetic Transformation from Mandelic Acid to Phenylacetic Acid.

The Rearrangement Route: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful, albeit mechanistically complex, transformation that converts aryl alkyl ketones (like acetophenone) or styrenes into terminal phenylacetamides or their derivatives.[13] Subsequent hydrolysis yields the desired phenylacetic acid.

Causality Behind Experimental Choices: This reaction is chosen when the desired substitution pattern is more easily accessed through an acetophenone precursor. The Kindler modification, using elemental sulfur and a secondary amine like morpholine, is generally preferred due to higher yields and more manageable conditions compared to the original protocol using ammonium polysulfide.[13][14] The reaction proceeds through a thioamide intermediate, which is then hydrolyzed.

Advantages:

  • Unique Transformation: Allows for the synthesis of phenylacetic acid from readily available acetophenones.

  • Functional Group Tolerance: The reaction can tolerate a range of substituents on the aromatic ring.[1]

Disadvantages:

  • Harsh Conditions: Typically requires high temperatures (reflux, >130°C).[14]

  • Malodorous Reagents: Involves elemental sulfur and generates sulfur-containing byproducts.

  • Yields can be variable depending on the substrate and specific conditions.

Experimental Protocol: Willgerodt-Kindler Reaction of Acetophenone
  • Thioamide Formation: In a round-bottom flask fitted with a reflux condenser, combine acetophenone (1.0 eq), elemental sulfur (2.0-2.5 eq), and morpholine (3.0 eq).[1][14]

  • Reaction: Heat the mixture to a vigorous reflux (internal temperature can reach ~175°C) for 2-5 hours.[14]

  • Intermediate Isolation (Optional but Recommended): Cool the reaction mixture and pour it into water. The crude phenylacetothiomorpholide intermediate will often solidify and can be filtered off.

  • Hydrolysis: The crude thioamide intermediate is then subjected to hydrolysis. Reflux the intermediate with an excess of a strong base (e.g., 20% NaOH) or acid (e.g., 50% H₂SO₄) for 8-10 hours.[1][14]

  • Work-up and Isolation: After cooling, acidify the basic hydrolysis mixture (or basify the acidic one) and extract the resulting phenylacetic acid with an organic solvent. Purify by standard methods.

Workflow Visualization

Acetophenone Acetophenone Enamine Enamine Acetophenone->Enamine + Morpholine - H₂O Thioamide Intermediate\n(Phenylacetothiomorpholide) Thioamide Intermediate (Phenylacetothiomorpholide) Enamine->Thioamide Intermediate\n(Phenylacetothiomorpholide) + Sulfur (S₈) Δ, Rearrangement Phenylacetic Acid Phenylacetic Acid Thioamide Intermediate\n(Phenylacetothiomorpholide)->Phenylacetic Acid NaOH or H₂SO₄ Δ, Hydrolysis

Caption: Key Stages of the Willgerodt-Kindler Reaction Pathway.

The Homologation Method: Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a classic name reaction for the one-carbon homologation of a carboxylic acid.[15][16] Starting from benzoic acid, it provides a route to phenylacetic acid.

Causality Behind Experimental Choices: This method is typically reserved for small-scale or specialty syntheses where other routes are not feasible. The core of the reaction is the Wolff rearrangement of an α-diazoketone, which is generated from an activated carboxylic acid (usually the acid chloride) and diazomethane.[17][18] The resulting ketene is trapped by a nucleophile (water for the acid, an alcohol for the ester).

Advantages:

  • An elegant and powerful method for carbon chain extension.

  • The reaction generally proceeds with retention of configuration at the migrating center.[18]

Disadvantages:

  • EXTREME HAZARD: Diazomethane is highly toxic, carcinogenic, and violently explosive. It should only be handled by highly trained personnel with specialized equipment. This is the single greatest barrier to its use.

  • Safer Alternatives Exist: While safer reagents like (trimethylsilyl)diazomethane can be used, they are expensive and still require significant caution.[19] The multi-step nature can also lead to lower overall yields.

Experimental Protocol: Arndt-Eistert Synthesis (Illustrative - Extreme Caution Advised)
  • Acid Chloride Formation: Convert benzoic acid to benzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Purify the acid chloride by distillation.

  • Diazoketone Formation: In a fume hood designed for explosive substances, dissolve the benzoyl chloride in an anhydrous, inert solvent (e.g., diethyl ether). Cool the solution to 0°C. Cautiously add a stoichiometric amount of a solution of diazomethane in ether. (WARNING: NO ground glass joints, avoid friction and strong light). Stir until nitrogen evolution ceases.

  • Wolff Rearrangement: The crude diazoketone is then treated with a catalyst, typically a silver salt like silver(I) oxide (Ag₂O) or silver benzoate, in the presence of the desired nucleophile (e.g., water or an alcohol like ethanol).[17][19] Gentle heating is often required to initiate the rearrangement.

  • Isolation: Once the rearrangement is complete (indicated by cessation of N₂ evolution), the reaction is worked up by filtering out the silver salts and purifying the resulting acid or ester by extraction and distillation/crystallization.

Reaction Sequence Visualization

Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride Benzoic Acid->Benzoyl Chloride SOCl₂ α-Diazoketone α-Diazoketone Benzoyl Chloride->α-Diazoketone CH₂N₂ Ketene Ketene α-Diazoketone->Ketene Ag₂O, Δ (Wolff Rearrangement) Phenylacetic Ester Phenylacetic Ester Ketene->Phenylacetic Ester EtOH

Caption: The Arndt-Eistert Homologation Sequence for Phenylacetic Ester Synthesis.

Final Step: Esterification of Phenylacetic Acid

Once phenylacetic acid has been synthesized by any of the above methods, the final conversion to the desired ester is a standard procedure. Fischer-Speier esterification is the most common method, involving heating the carboxylic acid in an excess of the desired alcohol with a catalytic amount of a strong acid.[8][20]

General Protocol: Fischer Esterification
  • Combine phenylacetic acid (1.0 eq), the desired alcohol (e.g., ethanol, 5-10 eq, serving as solvent), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 3-5 hours.

  • Cool the reaction, remove the excess alcohol under reduced pressure, and dilute the residue with water.

  • Extract the ester with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution to remove unreacted acid, then with brine.

  • Dry the organic layer, filter, and purify the ester by vacuum distillation.[8] A typical yield for this step is 83-87%.[8]

Comparative Summary of Synthetic Routes

FeatureBenzyl Cyanide RouteCarbonylation RouteMandelic Acid RouteWillgerodt-KindlerArndt-Eistert
Starting Material Benzyl ChlorideBenzyl ChlorideMandelic AcidAcetophenone / StyreneBenzoic Acid
Key Reagents NaCN, H₂SO₄CO, Metal CatalystNaI/H₃PO₃ or Red P/HISulfur, MorpholineSOCl₂, Diazomethane
Typical Yield High (75-85%)Good to High (70-95%)High (>85%)Moderate to Good (60-85%)Moderate (50-70%)
Safety Concerns Extreme (Cyanide)High (CO gas, catalyst)Moderate (Corrosive acids)High (High temps, H₂S)Extreme (Explosive)
Scalability ExcellentVery GoodGoodModeratePoor (Unsafe at scale)
Key Advantage Low Cost, ScalableAvoids CyanideAccess to Chiral ProductsUnique TransformationClassic Homologation
Key Disadvantage Highly Toxic ReagentsRequires Catalyst/COExpensive Starting MaterialHarsh ConditionsExtremely Hazardous

Conclusion and Recommendations

The choice of synthetic route to phenylacetic esters is a balance of safety, cost, scale, and the specific molecular requirements of the target.

  • For large-scale industrial production where cost is paramount and stringent safety protocols can be implemented, the benzyl cyanide hydrolysis route remains a viable, albeit hazardous, option.

  • For modern, safety-conscious process development, catalytic carbonylation of benzyl chloride presents a highly attractive alternative, avoiding the most toxic reagents while offering excellent yields and scalability.

  • When enantiopurity is the primary goal , the reduction of mandelic acid is the undisputed method of choice, providing direct access to chiral building blocks essential for many pharmaceuticals.

  • The Willgerodt-Kindler reaction serves as a powerful tool for specific substrates, particularly when starting from acetophenone derivatives is more convenient.

  • The Arndt-Eistert synthesis , while mechanistically elegant, should be avoided for all but the most specialized, small-scale applications due to the extreme and unavoidable hazards associated with diazomethane.

By understanding the causality, advantages, and practical limitations of each method, researchers can make informed decisions, optimizing their synthetic strategy for efficiency, safety, and success.

References

  • Synthesis of Phenylacetic Acid . (n.d.). Rhodium Drug Chemistry Archive. Retrieved from [Link]

  • Reddy, K. L., et al. (2007). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids . PubMed. Retrieved from [Link]

  • Cornella, J., et al. (2011). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2 . Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]

  • Arndt-Eistert Reaction . (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Mohan, D. C., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition . Synthetic Communications. Retrieved from [Link]

  • What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis? . (2019). Quora. Retrieved from [Link]

  • Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone . (n.d.). The Hive. Retrieved from [Link]

  • Cassar, L., & Foa, M. (1977). Process for preparing alkaline salts of phenylacetic acid. US Patent 4,128,572A. Google Patents.
  • Wang, J., et al. (2011). Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. CN Patent 102050721A. Google Patents.
  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid . Organic Syntheses, 2, 59. Retrieved from [Link]

  • Willgerodt rearrangement . (n.d.). Wikipedia. Retrieved from [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples . (n.d.). NROChemistry. Retrieved from [Link]

  • Arndt-Eistert Synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Taylor, H. M. (1981). Synthesis of phenylacetic acid esters. EP Patent 0098058B1. Google Patents.
  • Toth, I., & Tuba, Z. (1982). Synthesis of phenylacetic acid by carbonylation . ResearchGate. Retrieved from [Link]

  • Khan, M. M. T., et al. (1988). Carbonylation of benzyl chloride to phenylacetic acid and its ester using water-soluble Ru(III)-EDTA complex catalyst . Journal of Molecular Catalysis. Retrieved from [Link]

  • Phenylacetic acid production (PAA-precursor) . (n.d.). Aecenar. Retrieved from [Link]

  • Cassar, L., et al. (1973). Process for preparing phenylacetic acid. US Patent 3,708,529A. Google Patents.
  • Nagai Synthesis. (2023, March 10). HOW TO MAKE PHENYLACETIC ACID . YouTube. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate . Organic Syntheses, 2, 27. Retrieved from [Link]

  • van der Westhuyzen, C. W. (2013). Recent advances in the Willgerodt–Kindler reaction . RSC Advances. ResearchGate. Retrieved from [Link]

  • Conversion of phenylacetonitrile to phenylacetic acid . (n.d.). ResearchGate. Retrieved from [Link]

  • Arndt–Eistert reaction . (n.d.). Grokipedia. Retrieved from [Link]

  • Mohan, D. C., et al. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition . ResearchGate. Retrieved from [Link]

  • Julian, P. L., & Roberts, J. D. (1943). α-PHENYLACETOACETONITRILE . Organic Syntheses, 23, 78. Retrieved from [Link]

  • This compound . (n.d.). ChemSynthesis. Retrieved from [Link]

Sources

1H NMR and 13C NMR analysis of Ethyl 2-chloro-2-phenylacetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-chloro-2-phenylacetate Derivatives

Authored by: A Senior Application Scientist

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details about molecular structure with remarkable precision. For researchers engaged in organic synthesis and drug development, mastering spectral interpretation is not merely an academic exercise but a fundamental necessity for verifying structure, assessing purity, and understanding reactivity. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound and its derivatives—a class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Here, we move beyond a simple cataloging of chemical shifts. We will explore the underlying principles that govern the spectral features of these molecules, explain the causal relationships behind experimental choices, and provide a comparative framework to understand how structural modifications—specifically, substituents on the phenyl ring—modulate the NMR landscape.

Structural Elucidation of the Parent Compound: this compound

The foundational step in analyzing a class of derivatives is to thoroughly understand the spectral characteristics of the parent molecule. The structure of this compound contains several key proton and carbon environments that give rise to a distinct and predictable NMR fingerprint.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is typically the first-pass analysis for structural confirmation. For this compound, we anticipate four distinct signals.

  • The α-Proton (Methine CH): This is the proton attached to the same carbon as the chlorine atom and the phenyl ring. Its chemical shift is significantly influenced by the electronegativity of the adjacent chlorine and the anisotropic effect of the phenyl ring. This proton is expected to appear as a singlet significantly downfield, typically in the range of δ 5.4-5.6 ppm . The absence of adjacent protons results in a singlet multiplicity.

  • Aromatic Protons (Ar-H): The five protons on the unsubstituted phenyl ring are subject to the ring current effect, placing them in the aromatic region of the spectrum. Due to magnetic inequivalence, they often appear as a complex multiplet, typically centered around δ 7.3-7.5 ppm .

  • Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals:

    • A quartet corresponding to the methylene (-OCH₂) protons, deshielded by the adjacent oxygen atom, typically found around δ 4.2-4.3 ppm . The splitting into a quartet is due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

    • A triplet corresponding to the terminal methyl (-CH₃) protons, appearing further upfield around δ 1.2-1.3 ppm . This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant (J) for this ethyl system is typically around 7.1 Hz.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic state.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, typically in the range of δ 168-170 ppm .

  • Aromatic Carbons (Ar-C): The phenyl ring will show multiple signals in the aromatic region (δ 127-135 ppm ). This includes the ipso-carbon (the carbon attached to the chloroacetyl group), which is often of lower intensity, and the ortho, meta, and para carbons.

  • α-Carbon (CHCl): The carbon atom bonded to the chlorine is significantly deshielded by the electronegative halogen. Its resonance is expected around δ 60-65 ppm .

  • Ethyl Ester Carbons (-OCH₂CH₃):

    • The methylene carbon (-OCH₂) is deshielded by the oxygen and appears around δ 62-64 ppm .

    • The methyl carbon (-CH₃) is the most shielded carbon in the molecule, resonating upfield at approximately δ 14 ppm .

Comparative Guide: The Influence of Phenyl Ring Substituents

The true power of NMR analysis becomes evident when comparing a series of related compounds. By introducing substituents at various positions on the phenyl ring, we can systematically modulate the electronic environment of the molecule and observe predictable changes in the NMR spectra. These changes provide deep insights into electronic delocalization and substituent effects.

Substituents are broadly classified as either Electron-Donating Groups (EDGs) or Electron-Withdrawing Groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density to the aromatic ring, primarily through resonance and inductive effects. This increased electron density shields the nuclei in the ring.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) pull electron density away from the ring. This decreased electron density deshields the nuclei.

The following diagram illustrates how these electronic effects propagate and influence the chemical shift of a key reporter nucleus, the α-proton.

G cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) EDG e.g., -OCH₃, -CH₃ Ring_EDG Phenyl Ring (Increased e⁻ density) EDG->Ring_EDG Donates e⁻ Result_EDG Shielding Effect (Upfield Shift) Ring_EDG->Result_EDG Shields α-Proton AlphaProton α-Proton (CHCl) Result_EDG->AlphaProton EWG e.g., -NO₂, -CN Ring_EWG Phenyl Ring (Decreased e⁻ density) EWG->Ring_EWG Withdraws e⁻ Result_EWG Deshielding Effect (Downfield Shift) Ring_EWG->Result_EWG Deshields α-Proton Result_EWG->AlphaProton

Caption: Electronic effects of substituents on the α-proton chemical shift.

Supporting Data from Analogous Systems

While comprehensive spectral data for a full series of this compound derivatives is dispersed, the electronic trends are well-established and can be clearly illustrated using data from closely related Ethyl 2-oxo-2-phenylacetate derivatives. The principles governing the influence of para-substituents on the aromatic ring are directly transferable.

Substituent (at para-position)TypeAromatic ¹H Signals (δ ppm)Aromatic ¹³C Signals (δ ppm)
-H (Parent)Neutral8.04-8.00 (m, 2H), 7.66 (t, 1H), 7.52 (t, 2H)186.4, 163.8, 134.9, 132.5, 130.0, 128.9
-CH₃ EDG7.90 (d, 2H), 7.30 (d, 2H)186.1, 164.0, 146.2, 130.1, 129.6, 129.0
-OCH₃ Strong EDG8.00 (d, 2H), 6.97 (d, 2H)184.9, 165.0, 164.2, 132.5, 125.5, 114.2
-F Weak EWG8.16-7.99 (m, 2H), 7.24-7.12 (m, 2H)184.5, 166.9 (d), 163.4, 133.0, 129.7, 116.2 (d)
-CN Strong EWG8.16 (d, 2H), 7.82 (d, 2H)184.4, 162.4, 135.6, 132.6, 130.4, 117.9, 117.5

Data compiled from analogous systems reported in the literature.[1]

Analysis of Trends:

  • ¹H NMR: As we move from strong EDGs (-OCH₃) to strong EWGs (-CN), there is a clear downfield shift in the aromatic proton signals. The protons ortho to the -OCH₃ group are significantly shielded (δ 6.97 ppm), while those ortho to the -CN group are deshielded (δ 8.16 ppm).

  • ¹³C NMR: A similar trend is observed for the carbon signals. The carbon bearing the -OCH₃ group is highly shielded (δ 114.2 ppm for the ortho carbons), whereas the carbons in the cyano-substituted ring are generally shifted downfield.[2] The polar interactions between substituents and the anionic moiety in sodium enolates of ethyl (p-substituted phenyl)acetates have been shown to correlate well with their ¹³C chemical shifts, confirming these electronic transmission effects.[2]

Experimental Protocol for NMR Sample Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following workflow is a self-validating system designed to ensure accuracy and reliability.

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of Ethyl 2-chloro-2-phenylacetate, a halogenated aromatic ester of significant interest.

This document moves beyond a mere cataloging of spectral data. It serves as a comparative guide, dissecting the fragmentation pathways of the title compound and contrasting them with structurally similar molecules. By understanding the causal relationships between molecular structure and fragmentation behavior, researchers can gain a predictive and interpretive edge in their analytical endeavors.

Foundational Principles of Electron Ionization Mass Spectrometry

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This process, occurring under high vacuum, involves bombarding the sample with a beam of high-energy electrons (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged molecular ion (M•+). The excess energy within the molecular ion induces bond cleavages, generating a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured, producing a mass spectrum that serves as a molecular fingerprint.

A key characteristic of compounds containing chlorine is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2] Consequently, any fragment containing a single chlorine atom will appear as a pair of peaks separated by two mass units (M+ and M+2), with the M+2 peak having approximately one-third the intensity of the M+ peak.[2] This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds in a mass spectrum.

The Fragmentation Roadmap of this compound

The structure of this compound (C₁₀H₁₁ClO₂, MW: 198.64 g/mol ) presents several key features that dictate its fragmentation behavior: a labile chlorine atom, an ethyl ester group, and a stable phenyl ring.[3][4] The interplay of these functional groups under electron ionization leads to a series of characteristic fragmentation pathways.

The molecular ion, [C₁₀H₁₁ClO₂]•+, is expected at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl). While aromatic systems tend to produce relatively stable molecular ions, the presence of the ester and chloro groups provides avenues for facile fragmentation.[5]

A critical piece of experimental data from the NIST database indicates that the most abundant fragment ion (the base peak) for this compound is observed at m/z 125 .[3] This information serves as a linchpin for deducing the primary fragmentation pathway.

Proposed Fragmentation Pathways

The fragmentation of this compound is proposed to proceed through the following key steps, initiated by the formation of the molecular ion:

  • Alpha-Cleavage and Loss of the Ethoxycarbonyl Radical: The most favorable fragmentation pathway involves the cleavage of the bond alpha to the phenyl ring, leading to the loss of the ethoxycarbonyl radical (•COOCH₂CH₃). This results in the formation of the chlorophenylmethyl cation. However, a more direct route to the observed base peak is the loss of the entire ethyl acetate moiety.

  • Formation of the Tropylium Ion Analogue (m/z 125): The base peak at m/z 125 can be rationalized by the loss of the ethyl group and the carboxyl group, followed by rearrangement. A more direct and likely pathway is the cleavage of the C-C bond between the carbonyl carbon and the alpha-carbon, followed by the loss of the ethyl radical and carbon monoxide. A plausible and dominant fragmentation involves the loss of the entire ethylchloroacetate radical, leading to the formation of the tropylium ion (C₇H₇⁺) at m/z 91. However, the observed base peak at m/z 125 suggests a different primary fragmentation. The fragment at m/z 125 is most likely the chlorotropylium ion, [C₇H₆Cl]⁺ . This is formed by the loss of the ethyl formate radical (•CH(O)OCH₂CH₃).

  • Loss of Chlorine: The chlorotropylium ion can subsequently lose a chlorine atom to form the tropylium ion at m/z 91 . The tropylium ion is a highly stable aromatic cation and is a very common fragment in the mass spectra of compounds containing a benzyl group.[6]

  • Fragments from the Ester Moiety: Cleavage within the ethyl ester group can also occur.

    • Loss of an ethoxy radical (•OCH₂CH₃) would lead to an acylium ion at m/z 153/155 .

    • Loss of ethylene (C₂H₄) via a McLafferty rearrangement is also possible, which would result in an ion at m/z 170/172 .

    • A peak at m/z 29 corresponding to the ethyl cation ([CH₃CH₂]⁺) is also expected.

The following Graphviz diagram illustrates the proposed primary fragmentation pathways:

Fragmentation_Pattern M [C₁₀H₁₁ClO₂]⁺• m/z 198/200 Molecular Ion frag125 [C₇H₆Cl]⁺ m/z 125/127 Chlorotropylium Ion (Base Peak) M->frag125 - •COOCH₂CH₃ frag153 [C₈H₆ClO]⁺ m/z 153/155 Acylium Ion M->frag153 - •OCH₂CH₃ frag29 [C₂H₅]⁺ m/z 29 Ethyl Cation M->frag29 - •C₈H₆ClO₂ frag91 [C₇H₇]⁺ m/z 91 Tropylium Ion frag125->frag91 - Cl•

Caption: Proposed EI fragmentation of this compound.

Comparative Fragmentation Analysis

To highlight the influence of the chlorine atom on the fragmentation pattern, it is instructive to compare the expected fragmentation of this compound with that of its non-halogenated analog, Ethyl phenylacetate (C₁₀H₁₂O₂, MW: 164.20 g/mol ) .[6][7]

The mass spectrum of Ethyl phenylacetate is dominated by a base peak at m/z 91 , corresponding to the tropylium ion ([C₇H₇]⁺).[6] This is formed by the facile cleavage of the bond between the carbonyl carbon and the methylene group, followed by rearrangement.

Fragment IonThis compound (Proposed)Ethyl phenylacetate (Experimental)Influence of Chlorine
Base Peak m/z 125/127 ([C₇H₆Cl]⁺)m/z 91 ([C₇H₇]⁺)The chlorine atom directs the primary fragmentation to retain the halogen on the aromatic ring, leading to a higher mass base peak.
Tropylium Ion m/z 91m/z 91Present in both, but as a secondary fragment in the chlorinated compound.
Molecular Ion m/z 198/200m/z 164The presence of chlorine results in a higher molecular weight and a characteristic M+2 isotopic peak.
Acylium Ion m/z 153/155m/z 119The mass of this fragment is shifted by the mass of the chlorine atom.

This comparison clearly demonstrates that the chlorine atom has a profound effect on the fragmentation pattern, stabilizing the fragment containing the phenyl ring and the halogen, thus leading to the chlorotropylium ion as the base peak.

Experimental Protocol: Acquiring a Mass Spectrum

The following protocol outlines the general steps for acquiring an electron ionization mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS).

Sample Preparation
  • Solution Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Standard Preparation: Prepare a blank solvent sample and, if necessary, a standard solution of a known compound for instrument tuning and calibration.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the solvent peak (e.g., 3 minutes).

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Identify the base peak and other significant fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

    • Compare the acquired spectrum with library spectra (e.g., NIST) for confirmation.

The following diagram outlines the experimental workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Prepare Dilute Solution prep2 Prepare Blank & Standard prep1->prep2 gcms1 Set GC & MS Parameters prep2->gcms1 gcms2 Inject Sample gcms1->gcms2 gcms3 Acquire Data gcms2->gcms3 analysis1 Identify Key Ions gcms3->analysis1 analysis2 Propose Fragmentation analysis1->analysis2 analysis3 Library Comparison analysis2->analysis3

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is a rich source of structural information, governed by the interplay of its constituent functional groups. The presence of the chlorine atom is the defining feature, directing the primary fragmentation to yield the chlorotropylium ion at m/z 125 as the base peak. This contrasts sharply with the fragmentation of its non-halogenated counterpart, Ethyl phenylacetate, which predominantly forms the tropylium ion at m/z 91.

By understanding these fragmentation pathways and employing a systematic experimental approach, researchers can confidently identify and characterize this compound and related halogenated compounds. This knowledge is not merely academic; it is a practical tool for quality control, metabolite identification, and the advancement of chemical and pharmaceutical research.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97752, Ethyl chlorophenylacetate. Retrieved from [Link][3]

  • Clark, J. (2023). The M+2 peak in the mass spectra of organic compounds containing halogen atoms. Chemistry LibreTexts. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7590, Ethyl phenylacetate. Retrieved from [Link][6]

  • ChemSynthesis. (2025). This compound. Retrieved from [Link][8]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

A Comparative Guide to Base Selection for Reactions of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to achieving desired synthetic outcomes. This guide provides an in-depth comparative analysis of various bases used in reactions with Ethyl 2-chloro-2-phenylacetate, a versatile substrate for introducing the ethyl phenylacetate moiety. We will move beyond simple protocols to explore the mechanistic rationale behind base selection, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Reactivity Landscape of this compound

This compound is an α-halo ester, a class of compounds possessing two key reactive sites. The carbon atom bonded to the chlorine (the α-carbon) is electrophilic, making it susceptible to nucleophilic substitution (SN2) . Simultaneously, the hydrogen atoms on the adjacent carbon (the β-carbon, in this case, the phenyl ring) are acidic and can be abstracted by a base, leading to an elimination reaction (E2) to form an alkene.

The choice of base is the critical determinant of the reaction pathway. A base can either act as a nucleophile, attacking the α-carbon, or as a Brønsted-Lowry base, abstracting a β-proton. The competition between these two pathways is governed by factors such as the base's strength, its steric bulk, and the reaction conditions.[1][2] This guide focuses on the base-induced dehydrohalogenation to synthesize Ethyl Cinnamate, a valuable fragrance and flavoring agent, via the E2 mechanism.

The E2 Elimination Mechanism

The E2 (elimination, bimolecular) reaction is a concerted, one-step process where the base removes a proton from the β-carbon at the same time as the leaving group (chloride) departs and a double bond is formed.[3][4] The rate of this reaction is dependent on the concentration of both the substrate and the base (rate = k[Substrate][Base]).[4] For the E2 reaction to occur efficiently, the β-hydrogen and the leaving group must be in an anti-periplanar conformation, allowing for optimal orbital overlap in the transition state.[3][5]

Below is a diagram illustrating the competing SN2 and E2 pathways for this compound.

G sub This compound sn2_prod S(N)2 Product (Substitution) sub->sn2_prod  Path 1: Base acts as  Nucleophile (attacks α-C) e2_prod E2 Product (Ethyl Cinnamate) sub->e2_prod  Path 2: Base acts as  Base (abstracts β-H) base Base (B:) G cluster_0 Reaction Setup cluster_1 Monitoring & Workup cluster_2 Isolation & Analysis A 1. Add this compound (1.0 eq) and anhydrous solvent to a round-bottom flask under N₂ B 2. Cool flask in an ice bath (for strong bases) or set to desired temperature A->B C 3. Add Base (1.2 eq) portion-wise or via syringe B->C D 4. Monitor reaction by TLC until starting material is consumed C->D E 5. Quench reaction with saturated aqueous NH₄Cl solution D->E F 6. Extract product with ethyl acetate (3x) E->F G 7. Combine organic layers, wash with brine, dry over Na₂SO₄ F->G H 8. Concentrate in vacuo to obtain crude product G->H I 9. Purify via column chromatography (if necessary) and analyze by ¹H NMR and GC-MS H->I

Caption: Standardized experimental workflow for the base-mediated elimination reaction.

Detailed Protocol: Synthesis of Ethyl Cinnamate using Potassium tert-butoxide
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.99 g, 10 mmol, 1.0 eq) and 40 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add Potassium tert-butoxide (1.35 g, 12 mmol, 1.2 eq) in small portions over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (approx. 25 °C).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2 hours.

  • Workup: Upon completion, carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification & Analysis: The resulting crude oil is purified by flash column chromatography on silica gel to yield Ethyl Cinnamate as a clear oil. Confirm identity and purity using ¹H NMR spectroscopy.

Conclusion and Recommendations

This comparative study clearly demonstrates that the choice of base has a profound impact on the outcome of reactions involving this compound.

  • For high-yield, selective synthesis of Ethyl Cinnamate via E2 elimination, a strong, sterically hindered base is the superior choice. Potassium tert-butoxide (KOtBu) provided the highest yield and purity in the shortest reaction time under mild conditions. Its steric bulk effectively suppresses the competing SN2 pathway.

  • Strong, non-hindered bases like sodium ethoxide (NaOEt) lead to a mixture of elimination and substitution products, making them unsuitable for the selective synthesis of Ethyl Cinnamate.

  • Weaker bases such as triethylamine and potassium carbonate can effect the transformation but require more forcing conditions (heat and longer reaction times), resulting in lower overall efficiency and potentially more side products.

Therefore, for researchers aiming to perform a clean and efficient dehydrohalogenation of this compound, we strongly recommend the use of Potassium tert-butoxide.

References

  • Chemistry Steps. The E2 Reaction Mechanism. [Link]

  • Khan Academy. (2012). E2 Elimination: mechanism. YouTube. [Link]

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  • MDPI. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). [Link]

  • ResearchGate. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? [Link]

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A Comparative Guide to HPLC Methodologies for the Purity Assessment of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 2-chloro-2-phenylacetate, a key building block in various synthetic pathways, is no exception. Its purity profile directly influences the yield and impurity profile of subsequent products, making robust analytical control essential. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a deep, practical understanding of the science.

The Analyte: Understanding this compound and Its Impurity Profile

This compound (C₁₀H₁₁ClO₂, MW: 198.65) is a moderately polar, UV-active molecule due to its phenyl ring, making it an ideal candidate for HPLC with UV detection.[1] Its structure contains a chiral center at the α-carbon, meaning it can exist as a racemic mixture of two enantiomers.

A robust purity method must be able to separate the active pharmaceutical ingredient (API) from:

  • Process-Related Impurities: These include unreacted starting materials (e.g., ethyl mandelate, ethyl phenylacetate), reagents (e.g., thionyl chloride byproducts), and side-products formed during synthesis.[2][3][4]

  • Degradation Products: The ester and chloro functionalities are susceptible to degradation. Forced degradation studies, as mandated by ICH guidelines, are crucial to identify potential degradants under stress conditions like hydrolysis, oxidation, and heat.[5][6] The primary degradation pathway is often hydrolysis of the ester to form α-chlorophenylacetic acid.

  • Enantiomeric Impurities: If a specific stereoisomer is required, the unwanted enantiomer is considered an impurity.

The Workflow for Method Selection and Validation

The development of a reliable purity method is a systematic process. The goal is not just to find a single condition but to develop a stability-indicating method that is validated for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Analyte Analyte Characterization (Solubility, pKa, UV Spectra) Impurity Identify Potential Impurities (Process & Degradation) Analyte->Impurity Method_Selection Select HPLC Mode (RP, NP, Chiral) Impurity->Method_Selection Screening Screen Columns & Mobile Phases Method_Selection->Screening Optimization Optimize Separation (Gradient, Temp, Flow Rate) Screening->Optimization Specificity Specificity / Forced Degradation Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Purity Testing Robustness->Routine

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of HPLC Modes

The choice of HPLC mode is the most critical decision, as it dictates the fundamental mechanism of separation. We will compare the two primary achiral modes, Reversed-Phase and Normal-Phase, along with the essential Chiral mode.

Method 1: Reversed-Phase HPLC (RP-HPLC) — The Workhorse Method

RP-HPLC is the most widely used chromatographic technique in the pharmaceutical industry due to its versatility, reproducibility, and compatibility with aqueous mobile phases.

Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically alkyl-bonded silica like C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] Retention is driven by hydrophobic interactions; more non-polar analytes are retained longer. The elution order generally proceeds from most polar to least polar.

Why it Works for this compound: The analyte is moderately non-polar and will be well-retained on a C18 column. More polar impurities, such as the hydrolysis product α-chlorophenylacetic acid, will elute earlier, while less polar starting materials or byproducts will elute later, allowing for effective separation across a polarity spectrum.

Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Method 2: Normal-Phase HPLC (NP-HPLC) — The Alternative Selectivity

While less common for routine analysis, NP-HPLC offers a completely different and often complementary selectivity to RP-HPLC.

Principle of Separation: NP-HPLC employs a polar stationary phase (e.g., silica, cyano, amino) with a non-polar mobile phase (e.g., hexane, heptane, with a polar modifier like isopropanol or ethyl acetate).[8][9] Retention is based on polar interactions (like hydrogen bonding and dipole-dipole forces) with the stationary phase.[9] The elution order is reversed from RP-HPLC: least polar compounds elute first.[10]

Why it's a Viable Alternative: NP-HPLC excels at separating isomers and can resolve impurities that may co-elute with the main peak in a reversed-phase system.[9] Since the mobile phases are entirely organic, it can also prevent on-column hydrolysis of sensitive analytes. For this compound, NP-HPLC could be particularly effective at separating non-polar, structurally similar process impurities.

Experimental Protocol: NP-HPLC

  • Instrumentation: HPLC system with a UV/DAD detector (ensure system is flushed and compatible with organic solvents).

  • Column: Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: n-Hexane.

  • Mobile Phase B: Isopropanol (IPA).

  • Isocratic Elution: 95:5 (v/v) Hexane:IPA. Note: Gradient elution is possible but more complex in NP due to equilibration challenges.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method 3: Chiral HPLC — For Enantiomeric Purity

Since this compound possesses a stereocenter, a specific method is required to separate its enantiomers. This is not for general purity but for determining the enantiomeric excess (e.e.), a critical parameter for chiral molecules.

Principle of Separation: Chiral HPLC uses a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers.[11] The differing stability of these complexes results in different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely effective for a broad range of compounds.[12]

Why it is Essential: For any application where stereochemistry is important, achiral methods (RP and NP) are blind to the enantiomeric ratio. Chiral HPLC is the only way to quantify the unwanted enantiomer. These separations are most often performed in normal-phase or polar-organic modes.[13]

Experimental Protocol: Chiral HPLC

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or similar amylose-based CSP).

  • Mobile Phase: 90:10 (v/v) n-Hexane:Isopropanol.

  • Isocratic Elution: Run for a sufficient time to resolve both enantiomers (e.g., 20 minutes).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic standard and the test sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Head-to-Head Comparison

The choice of method depends entirely on the analytical objective.

G Goal Analytical Goal? Purity General Purity & Stability Indicating? Goal->Purity Process/Degradation Impurities Enantio Enantiomeric Purity? Goal->Enantio Stereoisomers RP_HPLC Start with RP-HPLC (Broadest Application) Purity->RP_HPLC Chiral_HPLC Use Chiral HPLC (Specific for Enantiomers) Enantio->Chiral_HPLC Coelution Co-elution Issues? RP_HPLC->Coelution NP_HPLC Use NP-HPLC for Complementary Selectivity (e.g., Isomer separation) Coelution->NP_HPLC Yes

Caption: Decision Tree for HPLC Method Selection.

FeatureReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Chiral HPLC
Principle Hydrophobic interactionsPolar interactions (adsorption)Enantioselective interactions
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Cyano)Chiral Selector on support
Mobile Phase Polar (Aqueous/Organic)Non-polar (Organic)Non-polar (Organic)
Primary Use General purity, stability-indicating assays Separation of isomers, hydrophobic compounds, alternative selectivityQuantification of enantiomers (e.e.%)
Advantages Highly reproducible, versatile, compatible with buffers, robustExcellent for isomer separation, avoids analyte hydrolysisThe only method to determine enantiomeric purity
Disadvantages Potential for analyte hydrolysis, may not resolve all isomersSensitive to water, solvent miscibility issues, longer equilibrationExpensive columns, specific to enantiomers, not for general purity

The Imperative of Method Validation and Forced Degradation

A developed method is only a proposition until it is validated. Validation provides documented evidence that the method is suitable for its intended purpose.[14][15]

Specificity and Forced Degradation: The cornerstone of a purity method is its ability to unequivocally assess the analyte in the presence of impurities and degradants. Forced degradation studies are performed to intentionally degrade the sample under various conditions (acidic, basic, oxidative, thermal, photolytic) to prove that the resulting degradation peaks do not interfere with the main analyte peak.[16][17] A successful study demonstrates the method is stability-indicating .

For this compound, one would expect to see a new, early-eluting peak in the RP-HPLC chromatogram corresponding to the α-chlorophenylacetic acid under hydrolytic (acid/base) stress. The method is only specific if this peak is baseline-resolved from the parent peak.

Conclusion

For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.

  • Reversed-Phase HPLC should be the primary method developed and validated as a stability-indicating assay for routine quality control, capable of quantifying process-related impurities and degradation products.

  • Chiral HPLC is non-negotiable and must be developed to specifically control enantiomeric purity.

  • Normal-Phase HPLC serves as a valuable orthogonal method. It is an essential problem-solving tool for resolving impurities that may co-elute in the primary RP-HPLC method or for analyzing samples that are sensitive to aqueous environments.

By understanding the fundamental principles and strategic applications of each of these HPLC modes, scientists can build a robust and reliable analytical control strategy that ensures the quality and consistency of this compound for its downstream applications.

References

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Navigating the Mechanistic Divide: A Comparative Guide to Nucleophilic Substitution on Ethyl 2-Chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective formation of carbon-heteroatom and carbon-carbon bonds is paramount. Ethyl 2-chloro-2-phenylacetate, a versatile bifunctional molecule, serves as a key substrate in this endeavor. Its reactivity profile, however, lies at a mechanistic crossroads, delicately balanced between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways. This guide provides an in-depth analysis of the factors governing this mechanistic competition, supported by comparative experimental data and detailed protocols to empower researchers in predicting and controlling reaction outcomes.

The Dichotomy of SN1 and SN2 Pathways

The nucleophilic substitution on this compound can proceed through two distinct mechanisms, each with unique kinetic and stereochemical signatures. The SN1 pathway involves a stepwise process initiated by the rate-determining departure of the chloride leaving group to form a planar carbocation intermediate. This intermediate is subsequently attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture of products.[1][2] Conversely, the SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[3] This backside attack dictates a complete inversion of stereochemistry at the chiral center.[2][3]

The structure of this compound itself presents a fascinating case study. The alpha-carbon is secondary, a common battleground for SN1 and SN2 competition.[4] Furthermore, it is benzylic, meaning the adjacent phenyl group can stabilize a developing positive charge through resonance, a factor that favors the SN1 pathway. However, the presence of the adjacent ester group can also influence the reaction, potentially through inductive effects or neighboring group participation.

Comparative Analysis of Reaction Parameters

The outcome of the nucleophilic substitution on this compound is not predetermined but is rather a function of the interplay between the nucleophile, the solvent, and the reaction temperature. Understanding these influences is critical for rational reaction design.

The Role of the Nucleophile

The strength and concentration of the nucleophile are primary determinants of the reaction mechanism.

  • Strong Nucleophiles: Strong, anionic nucleophiles, such as azide (N₃⁻), cyanide (CN⁻), and thiophenoxide (PhS⁻), favor the SN2 pathway. Their high reactivity promotes a direct, bimolecular attack on the substrate before the leaving group has a chance to depart on its own. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]

  • Weak Nucleophiles: Weak, neutral nucleophiles, such as water, alcohols, and carboxylic acids, are more likely to participate in SN1 reactions. These nucleophiles are not aggressive enough to force a backside attack and will typically wait for the formation of the more electrophilic carbocation intermediate. In these cases, the reaction rate is primarily dependent on the concentration of the substrate.[1]

The Influence of the Solvent

The solvent plays a multifaceted role in nucleophilic substitution reactions, primarily by solvating the reactants and intermediates.

  • Polar Protic Solvents: Solvents like water, ethanol, and methanol possess hydrogen bond donating capabilities. They are highly effective at solvating both the departing leaving group (anion) and the carbocation intermediate in an SN1 reaction, thereby lowering the activation energy for this pathway.[5][6]

  • Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) lack acidic protons. While they can solvate cations, they are less effective at solvating anions. This leaves the nucleophile less "caged" by solvent molecules and thus more reactive, favoring the SN2 mechanism.

Table 1: Expected Mechanistic Outcome Based on Nucleophile and Solvent Choice

NucleophileSolventPredominant MechanismExpected Stereochemistry
Strong (e.g., NaN₃)Polar Aprotic (e.g., DMF)SN2Inversion
Strong (e.g., NaN₃)Polar Protic (e.g., EtOH)Competition (SN1/SN2)Partial Racemization/Inversion
Weak (e.g., H₂O)Polar Protic (e.g., EtOH/H₂O)SN1Racemization
Weak (e.g., H₂O)Polar Aprotic (e.g., Acetone)Slow SN2 or No ReactionInversion (if reaction occurs)

Experimental Protocols

To empirically determine the operative mechanism, a combination of kinetic studies and stereochemical analysis is employed.

Protocol 1: Kinetic Analysis of Solvolysis

This protocol outlines a method to determine the reaction order with respect to the substrate and nucleophile, a key indicator of the mechanism.

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of this compound in a chosen solvent (e.g., 80:20 ethanol/water for SN1-favoring conditions, or acetone for SN2-favoring conditions).

    • Prepare solutions of the desired nucleophile (e.g., 1 M sodium azide in the same solvent).

  • Reaction Setup:

    • In a series of reaction vessels, add a fixed volume of the this compound stock solution.

    • To each vessel, add varying volumes of the nucleophile stock solution and dilute with the solvent to a constant final volume. This will create a series of reactions with varying nucleophile concentrations.

    • Initiate the reactions simultaneously by placing the vessels in a constant temperature bath.

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction (e.g., by adding a large volume of cold water).

    • Analyze the concentration of the remaining this compound or the formed product using a suitable analytical technique such as HPLC or GC.

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each reaction.

    • Determine the initial rate of each reaction from the slope of the tangent to the curve at t=0.

    • Plot the logarithm of the initial rate versus the logarithm of the nucleophile concentration. The slope of this line will give the order of the reaction with respect to the nucleophile. A slope of approximately 1 is indicative of an SN2 reaction, while a slope of approximately 0 suggests an SN1 reaction.

Protocol 2: Stereochemical Analysis

This protocol uses polarimetry to determine the stereochemical outcome of the reaction, which directly points to the dominant mechanism.

  • Starting Material:

    • Begin with an enantiomerically enriched sample of this compound (e.g., the (R)- or (S)-enantiomer).

  • Reaction:

    • Perform the nucleophilic substitution reaction under the desired conditions (as determined by the choice of nucleophile and solvent).

  • Product Isolation and Purification:

    • After the reaction is complete, isolate and purify the product using standard techniques such as extraction and column chromatography.

  • Polarimetry:

    • Measure the optical rotation of the purified product using a polarimeter.

    • Compare the sign of the optical rotation of the product to that of the starting material and known standards of the enantiomeric products.

      • A complete reversal in the sign of rotation indicates an inversion of configuration, characteristic of an SN2 reaction.

      • An optical rotation close to zero indicates a racemic mixture, the hallmark of an SN1 reaction.

      • An intermediate value suggests a mixture of both pathways.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the key steps and intermediates in the SN1 and SN2 reactions of this compound.

SN1_Mechanism Substrate This compound Carbocation Planar Carbocation Intermediate Substrate->Carbocation Slow, Rate-Determining (Leaving Group Departs) Product Racemic Product Carbocation->Product Fast (Nucleophile Attacks)

Caption: The SN1 mechanism proceeds via a slow, rate-determining formation of a planar carbocation intermediate.

SN2_Mechanism Reactants This compound + Nucleophile TransitionState Pentacoordinate Transition State Reactants->TransitionState Concerted Step Product Inverted Product TransitionState->Product

Caption: The SN2 mechanism is a concerted process involving a single, pentacoordinate transition state.

Potential for Neighboring Group Participation

An important consideration in the mechanistic analysis of this compound is the potential for neighboring group participation (NGP) by the phenyl ring. The π-electrons of the aromatic ring can act as an internal nucleophile, displacing the chloride leaving group to form a bridged phenonium ion intermediate.[7][8] Subsequent attack by an external nucleophile on this intermediate would lead to a product with retention of stereochemistry. This pathway can compete with the standard SN1 and SN2 mechanisms and its contribution would be dependent on the reaction conditions. The formation of a phenonium ion can lead to an enhanced reaction rate, a phenomenon known as anchimeric assistance.[9]

Conclusion

The nucleophilic substitution on this compound is a finely balanced system where the choice of nucleophile and solvent dictates the mechanistic pathway and, consequently, the stereochemical outcome. Strong nucleophiles in polar aprotic solvents favor the SN2 mechanism, leading to inversion of configuration. Conversely, weak nucleophiles in polar protic solvents promote the SN1 pathway, resulting in racemization. Researchers and drug development professionals can leverage this understanding to strategically design synthetic routes that yield the desired products with high selectivity. The experimental protocols provided in this guide offer a framework for the empirical investigation of these mechanistic nuances, enabling a data-driven approach to reaction optimization.

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  • Hassan, M.; Mudawi, B.; Salama, A. Kinetics of solvolysis of 2-p-benzylphenyl-2-chloropropane and 1-p-benzylphenyl-1-chloroethane in aqueous acetone. J. Chem. Soc. B. 1970 , 928-930. [Link]

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A Comparative Guide to the Kinetic Analysis of Ethyl 2-Chloro-2-Phenylacetate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of ethyl 2-chloro-2-phenylacetate, a versatile intermediate in organic synthesis. We will explore its reaction kinetics, delve into the mechanistic dichotomy it presents, and offer field-proven experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of this substrate's behavior to optimize reaction conditions and predict outcomes.

Introduction: The Duality of a Benzylic Halide

This compound is an α-halo ester whose reactivity is dictated by its unique structure. The presence of a chlorine atom on the carbon alpha to both a phenyl ring and an ester group creates a fascinating case for nucleophilic substitution. As a secondary benzylic halide, it sits at a mechanistic crossroads, capable of reacting through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways.[1][2] The phenyl group can stabilize a developing positive charge (a carbocation), favoring an SN1 route, while the secondary nature of the carbon still allows for backside attack by a nucleophile, a hallmark of the SN2 mechanism.[3]

Understanding the kinetics of its reactions is therefore not merely an academic exercise; it is crucial for controlling product distribution, stereochemistry, and yield in complex synthetic applications. This guide will dissect the factors that govern its reactivity and provide the tools to analyze it quantitatively.

Mechanistic Pathways: The SN1 vs. SN2 Continuum

The choice between an SN1 and SN2 pathway is not always binary but often a continuum influenced by several key factors: the nucleophile, the solvent, and the stability of the potential carbocation intermediate.[1]

  • SN1 Pathway : This is a two-step mechanism. The rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a planar carbocation intermediate.[4] This carbocation is resonance-stabilized by the adjacent phenyl ring. In the second, faster step, a nucleophile attacks the carbocation from either face, typically leading to a racemic or near-racemic mixture of products.[5] This pathway is favored by weak nucleophiles and polar protic solvents (like water or ethanol) that can stabilize both the departing leaving group and the carbocation intermediate.[1]

  • SN2 Pathway : This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside as the leaving group departs.[2] This process proceeds through a five-coordinate transition state and results in an inversion of stereochemistry at the reaction center.[3] The SN2 pathway is favored by strong nucleophiles and polar aprotic solvents (like acetone or acetonitrile) which solvate the cation but leave the nucleophile relatively "bare" and more reactive.[1]

G Fig. 1: Competing SN1 and SN2 Mechanisms cluster_0 SN2 Pathway (Bimolecular) cluster_1 SN1 Pathway (Unimolecular) start_sn2 Substrate + Strong Nucleophile ts_sn2 Pentavalent Transition State start_sn2->ts_sn2 Concerted Step prod_sn2 Inversion of Configuration Product ts_sn2->prod_sn2 start_sn1 Substrate + Weak Nucleophile carbocation Planar Carbocation Intermediate start_sn1->carbocation Step 1 (Slow) Leaving Group Departs prod_sn1 Racemic Mixture (Retention + Inversion) carbocation->prod_sn1 Step 2 (Fast) Nucleophile Attacks substrate This compound substrate->start_sn2 Polar Aprotic Solvent substrate->start_sn1 Polar Protic Solvent G Fig. 3: Logic of Grunwald-Winstein Analysis cluster_input Experimental Inputs cluster_output Calculated Outputs A Measure Rate Constants (k) in Diverse Solvents (e.g., EtOH/H₂O, Acetone/H₂O, TFE/H₂O) C Perform Multiple Regression: log(k/k₀) vs. lN + mY A->C B Obtain Literature Values for Solvent Nucleophilicity (N) & Ionizing Power (Y) B->C D Determine Sensitivity Parameters l and m C->D E Mechanistic Interpretation D->E F SN1-like Mechanism (Ionization Pathway) E->F High m (~1.0) Low l G SN2-like Mechanism (Addition-Elimination) E->G Low m (~0.5) High l (~1.5) H Borderline Mechanism E->H Intermediate l and m

Sources

A Comparative Benchmarking Guide to the Efficiency of Ethyl 2-chloro-2-phenylacetate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of ethyl 2-chloro-2-phenylacetate against a series of benchmark alkylating agents commonly employed in the alkylation of carbon nucleophiles, particularly enolates derived from 1,3-dicarbonyl compounds. By examining the interplay of structural attributes, reaction mechanisms, and available empirical data, this document aims to equip researchers with the necessary insights to make informed decisions in the strategic design of synthetic pathways.

Introduction to the Alkylating Agents: A Structural and Mechanistic Overview

Alkylation, a cornerstone of carbon-carbon bond formation, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The efficacy of an alkylating agent in this context is governed by a delicate balance of electronic and steric factors, as well as the nature of the leaving group.

This compound , the focal point of this guide, is an α-halo ester possessing a unique combination of structural features that modulate its reactivity. The presence of a phenyl group and an ester moiety directly attached to the electrophilic carbon introduces both steric hindrance and electronic effects that differentiate it from simpler alkylating agents.

For the purpose of this comparative analysis, we have selected the following benchmark alkylating agents, which represent a spectrum of reactivity profiles:

  • Simple Alkyl Halides (e.g., Ethyl Bromide, Methyl Bromide): These represent the baseline for SN2 reactivity, with minimal steric hindrance.

  • Benzylic Halides (e.g., Benzyl Bromide): These agents exhibit enhanced reactivity due to the stabilization of the SN2 transition state by the adjacent phenyl ring.

The fundamental reaction pathway for the C-alkylation of a 1,3-dicarbonyl compound, such as diethyl malonate or ethyl acetoacetate, is depicted below. The process initiates with the deprotonation of the acidic α-hydrogen by a suitable base to generate a resonance-stabilized enolate, which then acts as the nucleophile.

G cluster_0 Enolate Formation cluster_1 SN2 Alkylation Dicarbonyl 1,3-Dicarbonyl Compound Enolate Resonance-Stabilized Enolate Dicarbonyl->Enolate + Base - Conjugate Acid Base Base Enolate_2 Enolate Alkylating_Agent Alkylating Agent (R-X) Alkylated_Product C-Alkylated Product Leaving_Group Leaving Group (X⁻) Alkylated_Product->Leaving_Group - X⁻ Enolate_2->Alkylated_Product + R-X

Figure 1: General workflow for the C-alkylation of 1,3-dicarbonyl compounds.

Comparative Efficiency: A Data-Driven and Mechanistic Analysis

Quantitative Data from Literature

The following table summarizes representative yields for the alkylation of diethyl malonate and ethyl acetoacetate with the selected benchmark alkylating agents. It is imperative to note that direct comparison of yields should be approached with caution, as reaction conditions can vary significantly between different literature reports.

SubstrateAlkylating AgentBaseSolventReaction TimeYield (%)Reference
Diethyl MalonateEthyl BromideSodium EthoxideEthanol2-3 hours (reflux)~75% (diethyl)[1]
Diethyl MalonateMethyl BromideSodium EthoxideEthanol4 hours79-83%[2]
Diethyl MalonateBenzyl BromideSodium EthoxideEthanolNot specified~75%[3]
Ethyl AcetoacetateEthyl Halides (Cl, Br, I)Sodium EthoxideEthanolNot specified32-71% (C-alkylation)[4]
Ethyl Acetoacetaten-Butyl BromideSodium EthoxideEthanol6-10 hours (reflux)69-72%[5]
Ethyl AcetoacetateBenzyl BromideSodium EthoxideNot specifiedNot specifiedHigh (qualitative)[6]
Diethyl PhenylmalonateEthyl BromideSodium EthoxideDiethyl Carbonate5 hours19%[7]

Note: The alkylation of diethyl phenylmalonate with ethyl bromide is included to provide some context for a more sterically hindered system, which may offer insights into the expected reactivity of this compound.

Mechanistic Interpretation and Predicted Reactivity of this compound

The reactivity of an alkylating agent in an SN2 reaction is primarily influenced by the steric accessibility of the electrophilic carbon and the stability of the transition state.

G cluster_0 SN2 Transition State cluster_1 Factors Influencing Reactivity TS [Nu---C(R)(H)---X]‡ Steric_Hindrance Steric Hindrance (Size of R groups) Steric_Hindrance->TS Hinders Nu attack Electronic_Effects Electronic Effects (Stabilization of δ⁺ on C) Electronic_Effects->TS Stabilizes transition state Leaving_Group Leaving Group Ability (Br > Cl) Leaving_Group->TS Facilitates bond breaking

Figure 2: Key factors influencing the SN2 reaction rate.
  • Benzyl Bromide: The high reactivity of benzyl bromide is attributed to the overlap of the p-orbitals of the adjacent phenyl ring with the developing p-orbital on the α-carbon in the trigonal bipyramidal transition state.[8] This delocalization of electron density stabilizes the transition state, thereby lowering the activation energy of the reaction.[9][10]

  • Ethyl Bromide: As a primary alkyl halide, ethyl bromide offers good reactivity with minimal steric hindrance, making it a reliable and cost-effective choice for introducing an ethyl group.

  • This compound: The reactivity of this α-halo ester is more complex to predict without direct comparative data.

    • Steric Effects: The presence of both a phenyl group and an ethyl ester group on the electrophilic carbon significantly increases steric hindrance compared to benzyl bromide and ethyl bromide.[11] This steric congestion is expected to impede the backside attack of the nucleophile, leading to a slower reaction rate.

    • Electronic Effects: The ester and phenyl groups are electron-withdrawing, which can have opposing effects. The inductive effect of the carbonyl group can increase the electrophilicity of the α-carbon. However, resonance delocalization involving the carbonyl group can also stabilize the ground state. The phenyl group, as in the case of benzyl halides, can offer some stabilization to the transition state. The overall electronic effect is a nuanced interplay of these factors.[12][13]

    • Leaving Group: The chloride ion is a less effective leaving group than the bromide ion, which would also contribute to a slower reaction rate compared to the benchmark bromo-alkanes.[8]

Experimental Protocols for Benchmark Alkylation Reactions

To provide a practical context for this comparison, detailed, step-by-step methodologies for the alkylation of ethyl acetoacetate and diethyl malonate with benchmark alkylating agents are provided below. These protocols are adapted from established literature procedures.

Protocol: Alkylation of Ethyl Acetoacetate with n-Butyl Bromide[5]

This procedure is a classic example of the alkylation of a β-keto ester.

Materials:

  • Absolute Ethanol

  • Sodium Metal

  • Ethyl Acetoacetate

  • n-Butyl Bromide

  • Calcium Chloride

Equipment:

  • 5-L round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

Procedure:

  • Preparation of Sodium Ethoxide: In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, place 2.5 L of absolute ethanol. Gradually add 115 g (5 gram atoms) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved (approximately 3-4 hours).

  • Addition of β-Keto Ester: To the freshly prepared sodium ethoxide solution, add 650 g (5 moles) of ethyl acetoacetate.

  • Alkylation: Start the stirrer and heat the solution to a gentle reflux. Over a period of about two hours, add 750 g (5.47 moles) of n-butyl bromide to the boiling solution.

  • Reaction Monitoring and Work-up: Continue refluxing and stirring until a sample of the solution is neutral to moist litmus paper (typically 6-10 hours).

  • Isolation of Crude Product: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. Wash the salt with 100 mL of absolute ethanol and add the washings to the main solution.

  • Solvent Removal: Distill the ethanol from the product using a short column on a steam bath.

  • Purification: The crude residue can be used directly for subsequent reactions or purified by vacuum distillation to yield ethyl n-butylacetoacetate (boiling point 112–117°C/16 mm). The reported yield is 69–72%.

Protocol: Alkylation of Diethyl Malonate with Methyl Bromide[2]

This protocol details the methylation of diethyl malonate.

Materials:

  • Absolute Ethanol

  • Sodium Metal

  • Diethyl Malonate

  • Methyl Bromide

  • Glacial Acetic Acid

  • Calcium Chloride

Equipment:

  • 2-L three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Gas inlet tube

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, add 46 g (2 gram atoms) of sodium metal in small pieces to 1 L of absolute ethanol.

  • Addition of Diethyl Malonate: Once all the sodium has dissolved, add 320 g (2 moles) of diethyl malonate to the solution.

  • Alkylation: Bubble 200 g (2.1 moles) of methyl bromide into the stirred solution through a gas inlet tube that extends to the bottom of the flask. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point.

  • Completion and Neutralization: After the addition of methyl bromide is complete, boil the solution for an additional 30 minutes. Cool the mixture and neutralize it with glacial acetic acid.

  • Work-up and Isolation: Filter the precipitated sodium bromide with suction. Remove the majority of the ethanol from the filtrate by distillation. Add 1 L of water to the residue, separate the ester layer, and wash it with 100 mL of 5% sodium carbonate solution, followed by water.

  • Purification: Dry the ester over anhydrous calcium chloride and purify by vacuum distillation. The reported yield of ethyl methylmalonate is 79–83%.

Concluding Remarks

While this compound presents an interesting structural motif, a comprehensive analysis of its steric and electronic properties, in conjunction with the nature of its leaving group, suggests a lower reactivity in SN2-type C-alkylation of enolates when compared to benchmark agents like benzyl bromide and simple primary alkyl bromides. The provided quantitative data for these benchmark agents establish a baseline for expected efficiencies in such transformations.

The selection of an alkylating agent is a multifactorial decision. For straightforward alkylations where high reactivity is desired, benzyl bromide and simple alkyl bromides remain the agents of choice. This compound, on the other hand, may find its utility in more specialized applications where its unique structural and electronic properties can be leveraged, or where a more moderate reactivity is advantageous to control selectivity in complex substrates. Future studies involving direct, controlled comparative experiments would be invaluable in precisely quantifying the efficiency of this compound in the broader context of C-alkylation reactions.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. [Link]

  • Organic Syntheses. (n.d.). Synthesis of diethyl diethylmalonate. Sciencemadness.org. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]

  • PrepChem. (n.d.). Preparation of diethyl ethylmalonate. [Link]

  • Bickelhaupt, F. M., & Ziegler, T. (2000). The steric effect in the S N 2 reaction: a tale of tails. Journal of the American Chemical Society, 122(35), 8653–8660.
  • Su, P., & Houk, K. N. (2011). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. The journal of physical chemistry. A, 115(35), 9907–9914. [Link]

  • LibreTexts Chemistry. (2023, March 12). 22.7: Alkylation of Enolate Ions. [Link]

  • DePuy, C. H., & Story, P. R. (1959). Alkylation of Organic Compounds. U.S.
  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

  • Glavač, M., & Vianello, R. (2016). Mechanistic insight into alkylation of the ethyl acetoacetate anion with different ethyl halides. Structural Chemistry, 27(5), 1531–1539.
  • BCP Mad. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions [Video]. YouTube. [Link]

  • DePuy, C. H., & Story, P. R. (1961). Method of alkylating esters. U.S.
  • Zeevaart, J. G., van der Vlugt, J. I., van Leeuwen, P. W. N. M., & de Vries, J. G. (2004). Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. Tetrahedron Letters, 45(22), 4261–4264.
  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. [Link]

  • Abd-El-Aziz, A. S., de Denus, C. R., & Zaworotko, M. J. (1994). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene-Iron Cyclopentadienyl Activation. Organometallics, 13(9), 3375–3384.
  • Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of α-Amino Acid Derivatives by Phase-Transfer Catalysis. Chemical Reviews, 103(8), 3013–3028.
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Experimental procedures and analytical data. [Link]

  • Liu, R., & Buchwald, S. L. (2016). Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters.
  • Pearson. (n.d.). What alkyl bromide should be used in the acetoacetic ester synthesis of each of the following methyl ketones?[Link]

  • Galabov, B., Wu, J. I., & Allen, W. D. (2013). Exploring Secondary Electrostatic Interactions Using Molecular Rotors: Implications for SN2 Reactions.
  • Pearson. (n.d.). What alkyl bromide(s) should be used in the malonic ester synthesis. [Link]

  • Filo. (2023, August 19). Q. For the following compounds, compare the rate of the given reaction?[Link]

  • Filo. (2023, June 15). Chemical Reaction Rate Comparison The reaction shown is between a benzyl...[Link]

  • Allen, A. D., & Tidwell, T. T. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of organic chemistry, 79(23), 11623–11629. [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 21: Ester Enolates. [Link]

  • StackExchange. (2017, January 3). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. [Link]

  • Asadi, A., & Firuzi, O. (2017). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. Iranian journal of pharmaceutical research : IJPR, 16(2), 656–664.
  • Romano, D., & Converti, A. (2009). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Brazilian Journal of Pharmaceutical Sciences, 45(2), 309–315.
  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

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A Comparative Guide to the Structural Elucidation of Ethyl 2-chloro-2-phenylacetate Reaction Products: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous characterization of reaction products is not merely a procedural step but the bedrock of scientific integrity and progress. The reaction of Ethyl 2-chloro-2-phenylacetate, a versatile building block, can yield a spectrum of products depending on the chosen nucleophile and reaction conditions. The precise determination of the resulting molecular architecture is paramount for understanding reaction mechanisms, ensuring purity, and guiding further synthetic efforts. This guide provides an in-depth comparison of X-ray crystal structure analysis with other key analytical techniques, offering insights into the causality behind experimental choices and providing actionable protocols.

The Crucial Role of Structural Verification

This compound possesses a reactive benzylic chloride, making it susceptible to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The subtle interplay of factors such as the nature of the nucleophile, solvent polarity, and temperature dictates the predominant reaction pathway. Consequently, a complex mixture of products, including substitution products, elimination products, and unreacted starting material, can be formed. Ascertaining the exact structure of these products is a critical analytical challenge.

X-ray Crystal Structure Analysis: The Gold Standard

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[1][2] It provides unequivocal information about bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity.

The Rationale for Employing X-ray Crystallography

The primary motivation for choosing X-ray crystallography is its ability to provide a direct and unambiguous visualization of the molecular structure. While other techniques offer valuable insights, they often rely on indirect measurements and interpretation. For novel compounds or when stereochemistry is a critical question, X-ray crystallography is the ultimate arbiter.

Experimental Workflow: A Step-by-Step Protocol

The journey from a reaction vial to a solved crystal structure involves several meticulous steps:

  • Purification and Crystallization:

    • Objective: To obtain a single, high-quality crystal suitable for diffraction. This is often the most challenging step.

    • Protocol:

      • Purify the crude reaction mixture using column chromatography or recrystallization to isolate the desired product.

      • Select a suitable solvent or a mixture of solvents in which the compound has moderate solubility.

      • Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling. For instance, dissolve the purified compound in a minimal amount of a good solvent (e.g., ethyl acetate) and place it in a larger, sealed container with a poor solvent (e.g., hexane). The slow diffusion of the poor solvent will gradually decrease the solubility of the compound, promoting crystal growth.

      • Patience is key; allow the crystals to grow undisturbed for several days to weeks.

  • Crystal Mounting and Data Collection:

    • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

    • Protocol:

      • Carefully select a single crystal with well-defined faces and dimensions (typically 0.1-0.3 mm).

      • Mount the crystal on a goniometer head.[3]

      • Center the crystal in the X-ray beam of the diffractometer.[3]

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers automate this process.[4]

  • Structure Solution and Refinement:

    • Objective: To process the diffraction data and determine the atomic positions within the crystal lattice.

    • Protocol:

      • Integrate the diffraction spots to determine their intensities.

      • Solve the phase problem to generate an initial electron density map.

      • Build a molecular model into the electron density map.

      • Refine the model against the experimental data to obtain the final, high-resolution crystal structure.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Reaction_Mixture This compound Reaction Mixture Purification Purification (e.g., Column Chromatography) Reaction_Mixture->Purification Isolated_Product Isolated Product Purification->Isolated_Product Crystallization_Screening Crystallization Screening Isolated_Product->Crystallization_Screening Single_Crystal Single Crystal Formation Crystallization_Screening->Single_Crystal Data_Collection Data Collection (Diffractometer) Single_Crystal->Data_Collection Diffraction_Pattern Diffraction Pattern Data_Collection->Diffraction_Pattern Structure_Solution Structure Solution & Refinement Diffraction_Pattern->Structure_Solution Final_Structure Final 3D Structure Structure_Solution->Final_Structure

Fig. 1: Experimental workflow for X-ray crystal structure analysis.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary. Other techniques offer valuable, often complementary, information and are typically employed for initial characterization and purity assessment.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[6][7] It provides information about the chemical environment and connectivity of atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

NMR is often the first-line technique for characterizing reaction products due to its relatively rapid data acquisition and the wealth of structural information it provides. It is excellent for identifying known compounds, determining the relative ratios of products in a mixture, and providing strong evidence for the structure of new compounds.[8]

  • Sample Preparation:

    • Dissolve 5-25 mg of the purified product (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

    • If analyzing a crude reaction mixture, a small aliquot can be taken, the solvent evaporated, and the residue dissolved in the deuterated solvent.[10]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. This typically takes a few minutes.

    • Acquire a ¹³C NMR spectrum. This can take from 20 minutes to several hours, depending on the sample concentration.

    • For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish connectivity between protons and carbons.[6]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicity of the signals to deduce the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[11] When coupled with a separation technique like Gas Chromatography (GC-MS), it is a powerful tool for identifying components in a mixture.

MS is highly sensitive and provides a definitive molecular weight, which is a critical piece of information for identifying a compound. GC-MS is particularly useful for analyzing volatile and thermally stable compounds, making it well-suited for the likely products of the this compound reaction.[12]

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent (e.g., dichloromethane or ethyl acetate). The concentration is usually around 1 mg/mL.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

    • The sample is vaporized and separated on a capillary column based on boiling point and polarity.

    • The separated components then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the ions is measured. A typical GC-MS run takes 30-60 minutes.[13]

  • Data Analysis:

    • Analyze the chromatogram to determine the retention times of the components.

    • Analyze the mass spectrum of each component to determine its molecular weight and fragmentation pattern.

    • Compare the obtained mass spectra with spectral libraries for identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture.[14]

HPLC is ideal for assessing the purity of a reaction product and for separating non-volatile or thermally labile compounds that are not suitable for GC. It can be used to quantify the relative amounts of different products in a reaction mixture.

  • Sample Preparation:

    • Dissolve the sample in a solvent that is miscible with the mobile phase, typically at a concentration of about 1 mg/mL.[15]

    • Filter the sample solution to remove any particulate matter.

  • Data Acquisition:

    • Inject the sample onto the HPLC column.

    • The components are separated based on their interactions with the stationary and mobile phases.

    • A detector (e.g., UV-Vis) is used to detect the components as they elute from the column.

  • Data Analysis:

    • The output is a chromatogram showing peaks corresponding to the different components of the mixture.

    • The area under each peak is proportional to the concentration of that component.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical technique depends on the specific question being asked.[16][17][18] The following table provides a comparative overview of the techniques discussed.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Primary Information 3D molecular structure, stereochemistry, bond lengths/anglesConnectivity, chemical environment of atoms, relative quantitiesMolecular weight, fragmentation pattern, elemental compositionPurity, separation of components, quantification
Sample State Single crystalSolutionGas (after vaporization)Solution
Resolution Atomic (<1 Å)[19]Atomic (indirectly)High mass resolutionVaries with column and conditions
Sample Amount ~0.1 mg (single crystal)[20]5-100 mg[9]< 1 mg~1 mg[15]
Analysis Time Days to weeks (including crystallization)Minutes to hours30-60 minutes[13]15-60 minutes
Key Advantage Unambiguous structure determinationExcellent for mixtures and dynamics in solutionHigh sensitivity and definitive molecular weightExcellent for purity assessment and quantification
Key Limitation Requires a suitable single crystalCan be difficult to interpret for complex mixturesProvides limited structural information on its ownDoes not provide detailed structural information

A Hypothetical Case Study: Reaction of this compound

To illustrate the complementary nature of these techniques, let's consider a hypothetical reaction of this compound.

Reaction Scheme:

Depending on the nucleophile and conditions, several products are possible. For instance, reaction with sodium azide (a good SN2 nucleophile) would likely yield Ethyl 2-azido-2-phenylacetate. In contrast, reaction with a bulky, non-nucleophilic base like potassium tert-butoxide would favor elimination to give Ethyl 2-phenylacrylate.[21]

Reaction_Scheme Start This compound Subst_Prod Ethyl 2-azido-2-phenylacetate (Substitution Product) Start->Subst_Prod Nucleophilic Substitution Elim_Prod Ethyl 2-phenylacrylate (Elimination Product) Start->Elim_Prod Elimination NaN3 NaN3 (SN2) tBuOK KOC(CH3)3 (E2)

Fig. 2: Potential reaction pathways of this compound.
Analytical Strategy: A Logical Flow
  • Initial Assessment (TLC/HPLC): A preliminary analysis of the crude reaction mixture by Thin Layer Chromatography (TLC) or HPLC would indicate the number of components present. HPLC would provide a quantitative estimate of the product distribution.

  • Structural Hypothesis (NMR & MS):

    • GC-MS of the crude mixture would provide the molecular weights of the components. The substitution product would have a molecular ion corresponding to the addition of the azide group and loss of chlorine, while the elimination product would show a mass corresponding to the loss of HCl.

    • ¹H NMR of the purified major product would be crucial. For the substitution product, a characteristic singlet for the benzylic proton would be observed. For the elimination product, two singlets or doublets corresponding to the vinyl protons would be expected.

  • Definitive Confirmation (X-ray Crystallography):

    • If the major product is a novel compound or if its stereochemistry is , obtaining a single crystal and performing X-ray diffraction would provide the definitive, unambiguous structure. This would be particularly important if the substitution reaction occurred at a chiral center, as X-ray crystallography can determine the absolute configuration.

Conclusion: An Integrated Approach to Structural Elucidation

The characterization of reaction products in drug development and chemical research necessitates a multi-faceted analytical approach. While X-ray crystal structure analysis provides the gold standard for unambiguous structural determination, its application is contingent on the ability to grow high-quality single crystals. Techniques such as NMR, MS, and HPLC are indispensable tools for routine analysis, purity assessment, and the formulation of structural hypotheses. A judicious and integrated application of these techniques, guided by a clear understanding of the underlying chemical principles, is the hallmark of rigorous scientific investigation.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Material vs. Alkylated Product

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Reaction Verification

In the realm of organic synthesis and drug development, the alkylation reaction—the transfer of an alkyl group from one molecule to another—is a cornerstone of molecular construction.[1] Whether one is modifying a lead compound to enhance its pharmacological profile or synthesizing a key intermediate, the unambiguous confirmation of a successful alkylation is paramount. Post-reaction, the critical question arises: "Did my reaction work?" This guide provides a comprehensive framework for answering that question by leveraging the power of modern spectroscopic techniques.

This document moves beyond a simple recitation of procedures. As scientists, we understand that the why is as crucial as the how. Therefore, this guide is structured to provide not only detailed, field-tested protocols but also the underlying scientific rationale for each step and observation. We will explore how to meticulously compare the spectroscopic fingerprints of a starting material against its putative alkylated product using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating these techniques, we can build a self-validating system of evidence that ensures the structural identity of our target molecule with the highest degree of confidence.

The Alkylation Reaction: A Spectroscopic Perspective

At its core, an alkylation reaction modifies the covalent structure of a starting material. Consider a common O-alkylation of a phenol. The key transformation is the conversion of a phenolic hydroxyl group (-OH) into an ether (-OR).

This seemingly simple change induces a cascade of predictable alterations in the molecule's physical and chemical properties, each of which is detectable by specific spectroscopic methods.

  • The acidic proton of the hydroxyl group vanishes.

  • A new set of protons and carbons (the alkyl group) appears.

  • The vibrational properties of the C-O bond change.

  • The overall molecular weight of the molecule increases.

Our task is to use spectroscopy to find definitive evidence of these changes.

Workflow for Reaction Analysis

A systematic approach is essential for efficiently and accurately confirming the outcome of an alkylation reaction. The workflow involves quenching the reaction, purifying the product, and then subjecting both the purified product and the original starting material to a suite of spectroscopic analyses.

G cluster_reaction Synthesis & Work-up cluster_analysis Spectroscopic Analysis Reaction Alkylation Reaction Quench Reaction Quench Reaction->Quench Purify Purification (e.g., Chromatography) Quench->Purify Product Putative Product Purify->Product NMR NMR Spectroscopy (¹H, ¹³C) Compare Data Comparison & Structure Confirmation NMR->Compare IR IR Spectroscopy IR->Compare MS Mass Spectrometry MS->Compare StartMat Starting Material StartMat->NMR StartMat->IR StartMat->MS Product->NMR Product->IR Product->MS

Caption: Overall workflow from synthesis to spectroscopic confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei).[2][3][4][5]

¹H NMR: Mapping the Proton Environment

Core Principle: ¹H NMR spectroscopy provides information on the number of distinct proton types, their relative numbers (integration), their electronic environment (chemical shift), and the number of neighboring protons (splitting pattern).[6][7][8]

Key Changes to Expect Upon Alkylation:

  • Disappearance of Labile Proton Signal: For N- or O-alkylation, the most telling sign is the disappearance of the N-H or O-H proton signal. These signals are often broad and their chemical shift can be concentration-dependent.[7] A D₂O shake experiment can be used to confirm the identity of these exchangeable protons in the starting material; the signal will vanish after shaking the NMR sample with a drop of D₂O.

  • Appearance of New Alkyl Group Signals: The introduction of an alkyl group (e.g., ethyl, methyl) will give rise to new signals in the spectrum with characteristic chemical shifts, integrations, and splitting patterns.

  • Shift in Adjacent Proton Signals: Protons on carbons adjacent to the reaction site will experience a change in their electronic environment, causing a shift in their resonance frequency (chemical shift). For example, aromatic protons ortho to a newly formed ether linkage will shift compared to their position when adjacent to the original hydroxyl group.

¹³C NMR: Probing the Carbon Skeleton

Core Principle: ¹³C NMR spectroscopy reveals the number of non-equivalent carbon atoms in a molecule and provides information about their chemical environment and hybridization state.[4][9][10] Because the natural abundance of ¹³C is low (~1.1%), carbon-carbon splitting is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line (in a broadband-decoupled spectrum).[10]

Key Changes to Expect Upon Alkylation:

  • Appearance of New Alkyl Carbon Signals: New signals corresponding to the carbons of the introduced alkyl group will appear in the aliphatic region of the spectrum (typically 0-70 ppm).

  • Shift of the α-Carbon Signal: The carbon atom directly attached to the heteroatom (the α-carbon) will undergo a significant change in its chemical shift upon alkylation. For instance, the aromatic carbon bearing the oxygen in a phenol will shift downfield upon conversion to an ether.

Experimental Protocol: NMR Sample Preparation

A high-quality spectrum is contingent on a properly prepared sample.[11][12]

  • Material Quantity: Weigh 5-25 mg of the dry starting material or purified product for ¹H NMR.[11][12][13] For ¹³C NMR, a more concentrated sample of 20-50 mg is often required due to the lower sensitivity of the nucleus.[13]

  • Solvent Choice: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid a large, interfering solvent signal and to provide a deuterium signal for the spectrometer's lock system.[11][12]

  • Sample Preparation: Prepare the sample in a clean, dry vial first to ensure complete dissolution before transferring it to a high-quality, unscratched 5 mm NMR tube using a Pasteur pipette.[12][13]

  • Internal Standard: Tetramethylsilane (TMS) is often added by the solvent manufacturer as a reference standard, with its signal defined as 0.0 ppm.[8][14] Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[11]

  • Analysis: Acquire the ¹H spectrum first, followed by the ¹³C spectrum, which will require a longer acquisition time.

Case Study: O-Methylation of 4-tert-Butylphenol

Let's compare the expected NMR data for 4-tert-butylphenol (Starting Material) and its methylated product, 4-tert-butylanisole (Product).

Spectroscopic Data 4-tert-Butylphenol (Starting Material) 4-tert-Butylanisole (Product) Interpretation of Change
¹H NMR
-OH/-OCH₃ Signal~4.8 ppm (broad singlet, 1H)~3.8 ppm (sharp singlet, 3H)Disappearance of the broad -OH signal and appearance of a sharp singlet for the new methoxy group (-OCH₃).
Aromatic Signals~7.2 ppm (d, 2H), ~6.8 ppm (d, 2H)~7.3 ppm (d, 2H), ~6.9 ppm (d, 2H)A slight downfield shift of the aromatic protons is expected due to the change from -OH to -OCH₃.
-C(CH₃)₃ Signal~1.3 ppm (singlet, 9H)~1.3 ppm (singlet, 9H)This signal remains largely unchanged, serving as a useful internal reference point.
¹³C NMR
-OH/-OCH₃ SignalN/A~55 ppmAppearance of a new signal for the methoxy carbon.
C-O Signal~153 ppm~158 ppmThe aromatic carbon attached to the oxygen (C-O) shifts downfield upon ether formation.
Aromatic Signals~141, 126, 115 ppm~143, 126, 114 ppmMinor shifts in other aromatic carbon signals.
-C(CH₃)₃ Signals~34 ppm (-C-), ~31 ppm (-CH₃)~34 ppm (-C-), ~31 ppm (-CH₃)These signals are expected to be very similar in both spectra.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Core Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence or absence.[15]

Key Changes to Expect Upon Alkylation:

  • Disappearance of O-H or N-H Stretch: This is the most dramatic and reliable indicator of a successful O- or N-alkylation. The starting material will show a strong, broad absorption band in the 3200-3600 cm⁻¹ region for an O-H stretch (alcohols, phenols) or a medium, sharp peak (or two peaks for a primary amine) in the 3300-3500 cm⁻¹ region for an N-H stretch.[16] This band will be completely absent in the spectrum of the pure alkylated product.

  • Appearance of sp³ C-H Stretch: The product spectrum will feature new or more intense C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the newly introduced alkyl group.[16][17]

  • Change in C-O Stretch: For O-alkylation of a phenol, the C-O stretching band will shift. Phenols show a C-O stretch around 1220 cm⁻¹, while aryl ethers exhibit a strong, characteristic C-O stretch at a slightly different frequency, often around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common, modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquisition: Clamp the sample arm down to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) between samples to prevent cross-contamination.

Comparative IR Data: Phenol vs. Anisole
Functional Group Phenol (Starting Material) Anisole (Product) Interpretation of Change
O-H Stretch Strong, broad peak ~3350 cm⁻¹Absent Confirms loss of the hydroxyl group.
sp² C-H Stretch ~3050 cm⁻¹~3050 cm⁻¹Present in both (aromatic C-H).
sp³ C-H Stretch Absent Strong peaks ~2950, 2830 cm⁻¹Confirms addition of the methyl group.
C-O Stretch ~1220 cm⁻¹~1250 cm⁻¹ (asymmetric)Shift in C-O bond vibration confirms the change from phenol to ether.

Mass Spectrometry (MS): The Molecular Weight Verdict

Core Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is a fundamental piece of data for confirming a reaction's success.[18]

Key Changes to Expect Upon Alkylation:

  • Increase in Molecular Weight: The most direct evidence from MS is an increase in the molecular ion peak (M⁺ or [M+H]⁺) that corresponds exactly to the mass of the alkyl group added, minus the mass of the proton that was removed. For methylation (-CH₃ replaces -H), the mass will increase by 14.02 Da (CH₂). For ethylation (-C₂H₅ replaces -H), the mass will increase by 28.05 Da (C₂H₄).

  • Changes in Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer is its fragmentation pattern. The introduction of an alkyl group, particularly an ether linkage, will create new, characteristic fragmentation pathways that can be analyzed to further support the structure.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination that separates the components of a reaction mixture before they enter the mass spectrometer, allowing for the analysis of crude reaction mixtures as well as purified products.[18][19][20]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the sample to remove any particulates.

  • Method Development: Choose an appropriate LC column and mobile phase to achieve separation of the starting material from the product.

  • Injection: Inject the sample into the LC-MS system.

  • Analysis: Monitor the total ion chromatogram (TIC). Obtain the mass spectrum for each peak to identify the starting material, product, and any byproducts.

Comparative MS Data: Amine Ethylation

Consider the ethylation of aniline (MW: 93.13) to form N-ethylaniline (MW: 121.18).

Species Aniline (Starting Material) N-Ethylaniline (Product) Interpretation of Change
Expected [M+H]⁺ (m/z) 94.1122.2The mass increases by 28.1 Da, corresponding to the net addition of an ethyl group (-C₂H₅) and loss of a hydrogen (-H).

Synthesizing the Evidence: A Self-Validating Conclusion

No single technique tells the whole story. The true power of this approach lies in the convergence of evidence from all three spectroscopic methods.

G SM Starting Material P Product NMR_Evi ¹H: -XH disappears New alkyl signals appear ¹³C: New alkyl C signals IR_Evi X-H stretch disappears New sp³ C-H stretch appears MS_Evi Molecular weight increases by mass of alkyl group P->NMR_Evi P->IR_Evi P->MS_Evi SC Structure Confirmed NMR_Evi->SC IR_Evi->SC MS_Evi->SC

Caption: Convergence of evidence from multiple spectroscopic techniques.

If the ¹H NMR shows the disappearance of an N-H proton and the appearance of a new triplet and quartet, and the IR spectrum shows the loss of the N-H stretch, and the mass spectrum shows a mass increase of 28 Da, you have built an unassailable case for a successful ethylation reaction. Each piece of data validates the others, providing the scientific rigor necessary for advancing research and development projects.

References

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A Comparative Guide to Isotopic Labeling Strategies: Evaluating Ethyl 2-chloro-2-phenylacetate as a Potential Alkylating Agent in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, isotopic labeling stands as a cornerstone for accurate and robust measurement of protein abundance. The choice of labeling reagent is critical and dictates the experimental workflow, the types of quantifiable peptides, and ultimately, the biological insights that can be gleaned. While a host of well-characterized reagents are commercially available, the exploration of novel chemical entities for protein modification remains a frontier for innovation. This guide provides a comprehensive comparison of established isotopic labeling methodologies with a theoretical and practical evaluation of Ethyl 2-chloro-2-phenylacetate as a potential labeling reagent.

The Principle of Chemical Isotopic Labeling

Chemical isotopic labeling methods introduce stable heavy isotopes into proteins or peptides, creating "heavy" and "light" versions of the same molecule that are chemically identical but distinguishable by mass spectrometry.[1] This allows for the relative quantification of proteins between different samples by comparing the signal intensities of the isotopic pairs.[2] The most common strategies involve the derivatization of specific functional groups on amino acid side chains, primarily primary amines (the N-terminus and lysine residues) and sulfhydryl groups (cysteine residues).[3][4]

Probing the Potential of this compound: A Hypothetical Alkylating Agent

This compound is an α-haloester, a class of compounds known for their reactivity as alkylating agents.[5] While not a conventional isotopic labeling reagent, its chemical structure suggests a potential for reacting with nucleophilic residues in proteins. The chlorine atom at the α-position to the carbonyl group makes the α-carbon electrophilic and susceptible to nucleophilic attack.

Inferred Reactivity and Mechanism:

The most likely targets for alkylation by this compound within a protein are amino acid residues with strong nucleophilic side chains. The reactivity is expected to follow the order: Cysteine (thiolate) > Histidine (imidazole) > Lysine (ε-amino group) > N-terminus (α-amino group). The proposed reaction mechanism involves the nucleophilic substitution of the chloride by the amino acid side chain, forming a stable covalent bond.

For quantitative proteomics, isotopically labeled versions of this compound would be required, for instance, by incorporating ¹³C or ²H (deuterium) into the ethyl or phenyl group.

A Comparative Analysis: this compound vs. Established Labeling Reagents

To evaluate the potential of this compound, we compare its inferred properties with those of widely used amine-reactive and cysteine-reactive reagents.

FeatureThis compound (Inferred)Amine-Reactive Reagents (e.g., TMT, iTRAQ)Cysteine-Reactive Reagents (e.g., ICAT, IAM)
Target Residues Primarily Cysteine, potentially Histidine, Lysine, N-terminusN-terminus, LysineCysteine
Reaction Chemistry Nucleophilic Substitution (Alkylation)Acylation (Amide bond formation)Nucleophilic Substitution (Thioether bond formation)
Specificity Potentially lower, with reactivity towards multiple nucleophilesHigh for primary aminesHigh for sulfhydryl groups
Reaction Conditions Likely requires optimization of pH and temperatureTypically mild pH (7-8.5)Typically mild pH (7-8.5)
Bond Stability Expected to be stableVery stable amide bondVery stable thioether bond
Multiplexing Theoretically possible with different isotopic substitutionsWell-established (up to 18-plex with TMTpro)Limited (typically 2-plex with ICAT)
Commercial Availability Not available as a dedicated isotopic labeling reagentWidely available in various multiplex formatsAvailable, though less common for multiplexing

In-Depth Comparison and Causality of Experimental Choices

Amine-Reactive Labeling: The Gold Standard for Multiplexed Quantification

Isobaric tags such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are the dominant reagents for high-throughput quantitative proteomics.[6] Their key advantage lies in their ability to label almost every peptide in a tryptic digest, as most peptides contain at least one primary amine (the N-terminus, and any lysine residues). This leads to broad proteome coverage. The isobaric design, where the different isotopic labels have the same nominal mass, allows for the pooling of multiple samples, reducing instrument time and improving quantitative precision.[7]

Cysteine-Reactive Labeling: For Targeted and Sub-proteome Analysis

Reagents like Isotope-Coded Affinity Tags (ICAT) target cysteine residues. Because cysteine is a relatively rare amino acid, ICAT labeling reduces sample complexity by enriching for only cysteine-containing peptides.[8] This can be advantageous for increasing the dynamic range of detection for this sub-proteome. However, it also means that proteins without cysteine residues will not be quantified. Iodoacetamide (IAM) and its isotopically labeled counterparts are also used for differential cysteine alkylation.

This compound: A Niche Player or a Redundant Reagent?

Based on its inferred reactivity, this compound would likely function as a non-specific alkylating agent. While this could potentially label a broader range of peptides than cysteine-specific reagents, its lack of specificity is a significant drawback. Cross-reactivity with multiple amino acid residues would lead to a complex mixture of labeled peptides, making data analysis challenging. Furthermore, the efficiency of alkylation at different sites would likely vary, introducing quantitative bias.

Compared to the highly specific and efficient amine-reactive reagents, this compound does not present a clear advantage for global quantitative proteomics. For cysteine-focused studies, established reagents like IAM and ICAT offer superior specificity.

Experimental Protocols: A Guide to Established Methodologies

The following protocols for established labeling methods serve as a benchmark for the experimental design that would be required for a novel reagent like this compound.

Protocol 1: Amine-Reactive Labeling using TMTpro Reagents

Objective: To quantitatively label peptides from different samples with TMTpro isobaric tags for multiplexed proteomic analysis.

Materials:

  • Protein extracts from different samples

  • Urea (8 M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin

  • TMTpro Labeling Reagents

  • Hydroxylamine

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Reduction and Alkylation:

    • Lyse cells/tissues in 8 M urea buffer.

    • Reduce disulfide bonds with DTT at 37°C for 1 hour.

    • Alkylate cysteine residues with IAM in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the urea concentration to < 2 M.

    • Digest proteins with trypsin overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with TFA.

    • Desalt the peptides using C18 SPE cartridges.

    • Dry the purified peptides.

  • TMT Labeling:

    • Reconstitute peptides and TMTpro reagents in a suitable buffer (e.g., TEAB).

    • Incubate the peptide-TMTpro mixture for 1 hour at room temperature.

  • Quenching and Pooling:

    • Quench the labeling reaction with hydroxylamine.

    • Combine the labeled samples into a single vial.

  • Final Desalting and Mass Spectrometry Analysis:

    • Desalt the pooled sample using a C18 SPE cartridge.

    • Analyze the labeled peptides by LC-MS/MS.

Protocol 2: Cysteine-Reactive Labeling using Iodoacetamide

Objective: To differentially label cysteine-containing peptides with light and heavy isotopically labeled iodoacetamide.

Materials:

  • Protein extracts

  • Urea (8 M)

  • DTT

  • Light (¹²C) and Heavy (¹³C₂) Iodoacetamide

  • Trypsin

  • TFA

  • C18 SPE cartridges

Procedure:

  • Protein Reduction:

    • Lyse cells/tissues in 8 M urea buffer.

    • Reduce disulfide bonds with DTT at 37°C for 1 hour.

  • Differential Alkylation:

    • Divide the reduced protein sample into two aliquots.

    • Label one aliquot with light iodoacetamide and the other with heavy iodoacetamide in the dark at room temperature for 30 minutes.

  • Quenching and Pooling:

    • Quench the alkylation reaction with an excess of DTT.

    • Combine the two labeled samples.

  • Protein Digestion and Desalting:

    • Proceed with trypsin digestion and C18 desalting as described in Protocol 1.

  • Mass Spectrometry Analysis:

    • Analyze the labeled peptides by LC-MS/MS, looking for peptide pairs with a specific mass difference corresponding to the heavy and light labels.

Visualization of Labeling Workflows

Amine_Reactive_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling & Pooling cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT) Protein_Extraction->Reduction Alkylation Alkylation (IAM) Reduction->Alkylation Digestion Digestion (Trypsin) Alkylation->Digestion Desalting Desalting (C18) Digestion->Desalting Labeling TMT Labeling Desalting->Labeling Quenching Quenching Labeling->Quenching Pooling Sample Pooling Quenching->Pooling Final_Desalting Final Desalting Pooling->Final_Desalting LC_MSMS LC-MS/MS Analysis Final_Desalting->LC_MSMS

Caption: Workflow for amine-reactive isotopic labeling using TMT reagents.

Cysteine_Reactive_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_pooling_digest Pooling & Digestion cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction Reduction (DTT) Protein_Extraction->Reduction Light_Labeling Light IAM Labeling Reduction->Light_Labeling Heavy_Labeling Heavy IAM Labeling Reduction->Heavy_Labeling Pooling Sample Pooling Light_Labeling->Pooling Heavy_Labeling->Pooling Digestion Digestion (Trypsin) Pooling->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS

Caption: Workflow for cysteine-reactive isotopic labeling using light and heavy iodoacetamide.

Hypothetical_ECPA_Workflow cluster_sample_prep Sample Preparation cluster_labeling Differential Labeling cluster_pooling_digest Pooling & Digestion cluster_analysis Analysis Protein_Extraction Protein Extraction Denaturation Denaturation Protein_Extraction->Denaturation Light_ECPA Light ECPA Labeling Denaturation->Light_ECPA Heavy_ECPA Heavy ECPA Labeling Denaturation->Heavy_ECPA Pooling Sample Pooling Light_ECPA->Pooling Heavy_ECPA->Pooling Digestion Digestion (Trypsin) Pooling->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS

Caption: Hypothetical workflow for labeling with isotopically labeled this compound (ECPA).

Conclusion and Future Perspectives

While this compound is not a standard reagent for isotopic labeling in proteomics, a theoretical evaluation based on its chemical structure provides a valuable exercise in understanding the principles of protein modification for quantitative analysis. Its inferred reactivity as a non-specific alkylating agent suggests that it would be less suitable for global proteomics compared to highly specific and efficient amine-reactive reagents like TMT and iTRAQ. For targeted applications, its potential lack of specificity remains a significant hurdle.

However, the exploration of novel reactive groups for protein labeling is an active area of research. It is conceivable that α-haloesters, with appropriate structural modifications to enhance specificity and reactivity, could find niche applications. For instance, they could be used in chemical proteomics to probe the reactivity of specific nucleophilic residues in their native cellular context.

For researchers and drug development professionals, the key takeaway is the critical importance of selecting a labeling reagent that is well-characterized and suited to the specific biological question at hand. While the allure of novel chemistry is strong, the robustness and extensive validation of established methods provide a solid foundation for generating high-quality, reproducible quantitative proteomics data.

References

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A Senior Application Scientist's Guide to the Bioactive Landscape of Compounds Derived from Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-chloro-2-phenylacetate is a versatile and readily available starting material in organic synthesis, serving as a gateway to a diverse array of heterocyclic and acyclic compounds with significant biological activities. This guide provides a comparative analysis of the bioactivity of several classes of compounds synthesized from this precursor, with a primary focus on 2-azetidinones (β-lactams), pyrroles, and oxiranes. We will delve into their synthesis, comparative antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data from peer-reviewed literature. Detailed protocols for key bioactivity assays are also provided to enable researchers to conduct their own evaluations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the discovery of novel therapeutic agents.

Introduction: The Synthetic Versatility of this compound

This compound (EClPA) is an α-halo ester that possesses two key reactive sites: the ester carbonyl group and the electrophilic carbon atom bearing a chlorine atom. This dual reactivity makes it a valuable building block for a variety of chemical transformations, including nucleophilic substitutions, cycloadditions, and condensation reactions. Its utility is particularly pronounced in the synthesis of biologically active molecules, where the phenyl group can be further functionalized to modulate pharmacological properties.

This guide will explore the synthesis and comparative bioactivities of three major classes of compounds derived from EClPA:

  • 2-Azetidinones (β-Lactams): Four-membered cyclic amides that form the core structure of many clinically important antibiotics.

  • Pyrroles: Five-membered nitrogen-containing heterocycles that are constituents of numerous natural products and pharmaceuticals.

  • Oxiranes (Epoxides): Three-membered cyclic ethers that are valuable synthetic intermediates and can exhibit biological activity themselves.

We will examine the structure-activity relationships (SAR) within these classes of compounds, providing a comparative framework for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

2-Azetidinones (β-Lactams): A Hub of Antimicrobial and Anticancer Activity

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone for the synthesis of β-lactams. This compound can be readily converted to a ketene precursor, which then reacts with various imines to yield a diverse library of 2-azetidinones.

Figure 2: General scheme for Hantzsch pyrrole synthesis.

Comparative Anti-inflammatory and Anticancer Activities of Pyrrole Derivatives

Several studies have explored the anti-inflammatory and anticancer potential of pyrrole derivatives.

Table 3: Comparative Bioactivity of Pyrrole Derivatives

Compound IDStructureBioactivity AssayResultReference
3a 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema in ratsSignificant reduction in edema[1]
3b Substituted ethyl-2-phenacyl-3-phenylpyrrole-4-carboxylatesIn vitro cytotoxicity (HL-60 cells)Potent cytotoxic agent[2]
3c 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-oneIn vitro cytotoxicity (A549 cells)More effective and selective than cisplatin[3]

Analysis of Bioactivity: Pyrrole derivatives exhibit a range of biological activities. Compound 3a demonstrates significant in vivo anti-inflammatory effects.[1] The cytotoxic potential of pyrrole derivatives is highlighted by compounds 3b and 3c , which show potent activity against various cancer cell lines.[2][3] The diverse substitution patterns on the pyrrole ring allow for fine-tuning of their biological properties.

Oxiranes (Epoxides) via the Darzens Reaction

The Darzens reaction is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of an α-halo ester with a carbonyl compound in the presence of a base.[4] this compound is an ideal substrate for this reaction.

Figure 3: General scheme for the Darzens reaction.

While oxiranes are often used as synthetic intermediates, they can also possess inherent biological activity.

Biological Evaluation of Oxirane Derivatives

The biological activities of oxiranes derived from this compound are less extensively studied compared to azetidinones. However, some reports indicate their potential as bioactive molecules. For instance, certain quinolinyl epoxy ketones synthesized via the Darzens reaction have shown promising antioxidant, antibacterial, and antifungal activities.[5] Further research is warranted to establish a clear comparative bioactivity profile for this class of compounds.

Experimental Protocols for Bioactivity Assessment

To facilitate further research and comparative studies, this section provides detailed, step-by-step protocols for the key bioactivity assays discussed in this guide.

Protocol for In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Figure 4: Workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Figure 5: Workflow for the broth microdilution method.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL.[8][9]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[10]

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[8]

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[9]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[8]

Protocol for In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Figure 6: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week before the experiment with free access to food and water.[11]

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[12]

  • Compound Administration: Administer the test compounds intraperitoneally or orally at a specific dose. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[11]

  • Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[11][12]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[12]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. This guide has provided a comparative overview of the antimicrobial, anticancer, and anti-inflammatory activities of 2-azetidinones, pyrroles, and oxiranes derived from this precursor.

The structure-activity relationship studies, although still in their early stages for some compound classes, indicate that targeted modifications of the core scaffolds can lead to significant improvements in potency and selectivity. The 2-azetidinone ring, in particular, continues to be a privileged structure in medicinal chemistry, with new derivatives showing promising anticancer activity in addition to their traditional antimicrobial roles. Pyrrole derivatives represent an emerging area with significant potential for the development of novel anti-inflammatory and anticancer agents.

The detailed experimental protocols provided herein are intended to empower researchers to further explore the vast chemical space accessible from this compound and to conduct robust and reproducible bioactivity assessments. Future research should focus on the synthesis of novel derivatives with enhanced pharmacological profiles, elucidation of their mechanisms of action, and in vivo efficacy studies to translate these promising in vitro findings into potential therapeutic candidates.

References

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A Comparative Guide for Large-Scale Synthesis: Ethyl 2-chloro-2-phenylacetate vs. Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of intermediates is a critical decision point with far-reaching implications for cost, efficiency, safety, and environmental impact. Ethyl 2-chloro-2-phenylacetate, a versatile building block, is frequently employed for the introduction of the α-phenylacetate moiety. However, its synthesis and use come with inherent challenges, primarily associated with the use of hazardous chlorinating agents and the generation of chlorinated waste streams. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, comparing it with viable alternatives, and offering the technical insights necessary for informed decision-making.

The Synthesis of this compound: A Cost and Process Overview

The most prevalent industrial synthesis of this compound involves the chlorination of ethyl mandelate using thionyl chloride (SOCl₂). This reaction is typically high-yielding but raises significant cost, safety, and environmental concerns.

Synthetic Workflow

The synthesis is a two-step process starting from mandelic acid:

  • Esterification: Mandelic acid is esterified with ethanol in the presence of an acid catalyst to produce ethyl mandelate.

  • Chlorination: Ethyl mandelate is then reacted with thionyl chloride to yield this compound.

MandelicAcid Mandelic Acid EthylMandelate Ethyl Mandelate MandelicAcid->EthylMandelate Esterification (Acid Catalyst) Ethanol Ethanol Ethanol->EthylMandelate Product This compound EthylMandelate->Product Chlorination ThionylChloride Thionyl Chloride ThionylChloride->Product

Fig. 1: Synthetic workflow for this compound.
Cost-Benefit Analysis
FactorCost/BenefitAnalysis
Raw Material Cost Moderate Mandelic acid and ethanol are relatively inexpensive bulk chemicals. Thionyl chloride, however, is a more specialized and hazardous reagent, contributing significantly to the overall cost. Bulk pricing for thionyl chloride can range from approximately $1,500 to $2,500 per metric ton, depending on purity and supplier.
Yield & Purity High The chlorination of ethyl mandelate with thionyl chloride is a well-established reaction with reported yields often exceeding 80-85% and high purity of the final product after distillation[1].
Process Complexity Moderate The two-step process is relatively straightforward. However, the handling of thionyl chloride requires specialized equipment and stringent safety protocols due to its corrosive and toxic nature.
Safety & Handling High Concern Thionyl chloride is a highly reactive and corrosive chemical that releases toxic gases (HCl and SO₂) upon contact with moisture. This necessitates a controlled manufacturing environment with robust safety measures, increasing capital and operational expenditures.
Waste Generation Significant The reaction generates stoichiometric amounts of sulfur dioxide and hydrogen chloride as byproducts. Additionally, the process generates chlorinated organic waste, which requires specialized and costly disposal methods. The disposal cost for chlorinated solvents can be in the range of $1.50 to $9.50 per gallon[2][3].
Regulatory Scrutiny High Regulatory bodies like the EPA and EMA have stringent guidelines on the use of hazardous reagents and the disposal of chlorinated waste, adding a layer of complexity and cost to ensure compliance[4][5].

Key Alternative: Ethyl Phenylacetate and Non-Halogenated Routes

A primary alternative to the use of this compound is the direct use of ethyl phenylacetate. This circumvents the need for the hazardous chlorination step and the associated environmental and safety issues.

Synthetic Workflow for Ethyl Phenylacetate

There are two main industrial routes to ethyl phenylacetate:

  • From Phenylacetic Acid: Direct esterification of phenylacetic acid with ethanol.

  • From Benzyl Cyanide: Ethanolysis of benzyl cyanide in the presence of a strong acid.

cluster_0 Route 1 cluster_1 Route 2 PhenylaceticAcid Phenylacetic Acid Product1 Ethyl Phenylacetate PhenylaceticAcid->Product1 Esterification (Acid Catalyst) Ethanol1 Ethanol Ethanol1->Product1 BenzylCyanide Benzyl Cyanide Product2 Ethyl Phenylacetate BenzylCyanide->Product2 Ethanolysis (Strong Acid) Ethanol2 Ethanol Ethanol2->Product2

Fig. 2: Synthetic workflows for Ethyl Phenylacetate.
Comparative Analysis: this compound vs. Ethyl Phenylacetate
FeatureThis compound SynthesisEthyl Phenylacetate Synthesis
Starting Materials Mandelic Acid, Ethanol, Thionyl Chloride Phenylacetic Acid or Benzyl Cyanide, Ethanol
Key Reagent Hazard High (Thionyl Chloride)Moderate (Strong Acids)
Byproducts Toxic Gases (SO₂, HCl), Chlorinated WasteWater, Ammonium Salts (from benzyl cyanide route)
Waste Disposal Costly and Regulated Simpler and Less Expensive
Process Safety Requires specialized handling and scrubbing systemsStandard chemical processing equipment
"Green" Chemistry Poor alignmentBetter alignment, especially the route from phenylacetic acid
Downstream Reactivity The α-chloro group is a good leaving group for nucleophilic substitution.Requires activation of the α-position for certain reactions.

Experimental Protocols

Large-Scale Synthesis of this compound

Based on established laboratory procedures adapted for scale-up.

Step 1: Esterification of Mandelic Acid

  • Charge a suitable glass-lined reactor with mandelic acid (1.0 eq) and absolute ethanol (3.0-5.0 eq).

  • Under agitation, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Once the reaction is complete, cool the mixture and quench by slowly adding it to a stirred vessel containing cold water.

  • Neutralize the mixture with a base solution (e.g., sodium bicarbonate) to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene, ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter and concentrate the organic phase under reduced pressure to obtain crude ethyl mandelate.

  • Purify the crude product by vacuum distillation to yield pure ethyl mandelate.

Step 2: Chlorination of Ethyl Mandelate

  • In a separate, dry, glass-lined reactor equipped with a reflux condenser and a scrubber for acidic gases, charge thionyl chloride (1.1-1.2 eq).

  • Under a nitrogen atmosphere and with cooling, slowly add the purified ethyl mandelate (1.0 eq) to the thionyl chloride while maintaining the temperature below 25 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

  • Slowly heat the reaction mixture to a gentle reflux (around 76 °C) for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and wash sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Large-Scale Synthesis of Ethyl Phenylacetate (from Phenylacetic Acid)
  • Charge a glass-lined reactor with phenylacetic acid (1.0 eq), ethanol (3.0-5.0 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring for completion.

  • Cool the reaction mixture and quench with water.

  • Neutralize with a suitable base.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic phase, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl phenylacetate by vacuum distillation.

In-Depth Discussion: Causality Behind Experimental Choices and Field-Proven Insights

The choice between this compound and its non-halogenated counterparts is not merely a matter of synthetic preference but a strategic decision influenced by the specific application and the overall business objectives.

  • When to Consider this compound: The primary advantage of this intermediate lies in the reactivity of the α-chloro group, which makes it an excellent electrophile for nucleophilic substitution reactions. In the synthesis of complex molecules where a subsequent C-C or C-heteroatom bond formation is required at the α-position, the chloro-derivative can offer a more direct and efficient route. For example, in the synthesis of certain pharmaceuticals, the direct displacement of the chloride may be a key step that is difficult to achieve with the less reactive ethyl phenylacetate.

  • The Case for Ethyl Phenylacetate and Greener Alternatives: In many applications, the functionality of the α-phenylacetate moiety can be achieved without the need for the chloro-substituent. The drive towards greener and more sustainable manufacturing practices is a significant factor. Pharmaceutical companies are increasingly adopting green chemistry principles to reduce waste, improve safety, and lower costs[6][7][8]. The synthesis of ethyl phenylacetate avoids the use of the highly toxic and corrosive thionyl chloride, eliminates the generation of SO₂ and HCl, and results in a much cleaner and easier-to-manage waste stream. The cost savings from avoiding specialized handling equipment, scrubbers, and expensive disposal of chlorinated waste can be substantial, often outweighing the potential for a slightly longer or more complex downstream synthesis.

  • Economic Realities of Large-Scale Production: While the starting materials for this compound are relatively inexpensive, the "hidden" costs associated with safety, handling, and waste disposal can be significant. A thorough cost analysis must include the capital investment for specialized equipment, the operational costs of running scrubbers and waste treatment facilities, and the long-term liability associated with handling and disposing of hazardous materials. In contrast, the synthesis of ethyl phenylacetate from phenylacetic acid is a classic, robust, and relatively "green" process that can be carried out in standard multipurpose reactors. Bulk pricing for phenylacetic acid is in the range of ngcontent-ng-c4006390337="" _nghost-ng-c2871243347="" class="inline ng-star-inserted">

    
    5 per kg, while benzyl cyanide is around 
    
    
    
    4 per kg, making both routes for ethyl phenylacetate economically viable[9][10][11][12][13][14][15][16].

Conclusion and Recommendations

The cost-benefit analysis of using this compound in large-scale synthesis is a multi-faceted issue. While it offers a reactive handle for subsequent chemical transformations, its reliance on thionyl chloride presents significant drawbacks in terms of cost, safety, and environmental impact.

For new process development, it is strongly recommended to first explore synthetic routes that utilize non-halogenated alternatives like ethyl phenylacetate. The long-term benefits of a safer, more environmentally friendly, and ultimately more cost-effective process often outweigh the potential for a more direct synthetic step offered by the chlorinated analogue.

For existing processes that use this compound, a thorough re-evaluation is warranted. The potential for process simplification, cost reduction, and improved environmental, health, and safety (EHS) profile by switching to a non-halogenated route should be seriously considered. The initial investment in process re-development can often be quickly recouped through savings in raw materials, waste disposal, and regulatory compliance.

Ultimately, the decision will depend on a careful evaluation of the specific chemical transformation required, the cost of raw materials, the scale of production, and the company's commitment to sustainable manufacturing practices. This guide provides the foundational information to begin that critical analysis.

References

Please note that the availability and content of the following URLs may have changed since the time of access.

  • Phenylacetic acid (Natural) 40% in BB - The Perfumers Apprentice. [Link]

  • Benzyl Cyanide ., 200kg at ₹ 195/kg in Mumbai | ID: 9372781048 - IndiaMART. [Link]

  • Green chemistry approaches for sustainable pharma production - International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. [Link]

  • How Syngene's Green initiatives reduced manufacturing costs by 30% while improving yield and reducing wastage. [Link]

  • Comparative Cost Analysis and Environmental Assessment for Disposal of Organochlorine Wastes - epa nepis. [Link]

  • Benzyl Cyanide for Synthesis - Best Price & High Purity (99.99%) - Alpha Chemika. [Link]

  • Green chemistry in the pharma industry: Sustainable pastures for those who innovat | CAS. [Link]

  • Pfizer Pharmaceuticals: Green Chemistry Innovation and Business Strategy - American Chemical Society. [Link]

  • Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions - RAND. [Link]

  • Preparation of this compound - PrepChem.com. [Link]

  • Hazardous Material Disposal Costs for Businesses - Dickinson County Conservation Board. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. [Link]

  • A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban - ResearchGate. [Link]

  • The True Cost of Solvent Disposal in Pharmaceutical Manufacturing - Altiras. [Link]

  • Cost of Hazardous Waste Disposal: What Businesses Need to Know | Shapiro. [Link]

  • A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF - ResearchGate. [Link]

  • US3968124A - Process for preparing phenyl-acetic acid esters - Google P
  • Guideline on the chemistry of active substances - European Medicines Agency (EMA). [Link]

  • Solvent Replacement and Regulatory Acceptance in API Synthesis - PharmaRegulatory.in. [Link]

  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals - The Environmental Law Firm. [Link]

  • Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]

  • Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Q&A | US Environmental Protection Agency - RXinsider. [Link]

  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google P
  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. [Link]

  • How to set Specifications for Genotoxic, Metallic Impurities and Residual Solvents in APIs? [Link]

  • EPA Bans Flushing All Drugs, Including Hazardous Waste Drugs. [Link]

  • Ethyl Phenylacetate Manufacturing Cost Analysis Report 2025 - IMARC Group. [Link]

  • This compound - 4773-33-5, C10H11ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]

  • EMA Issues New Draft Guideline Chemistry Of Active Substances - Pharmaceutical Online. [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google P
  • Bioproduction of natural phenethyl acetate, phenylacetic acid, ethyl phenylacetate, and phenethyl phenylacetate from renewable feedstock - PubMed. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our responsibility extends beyond the benchtop to the entire lifecycle of the chemicals we use. Ethyl 2-chloro-2-phenylacetate (CAS No. 4773-33-5), a versatile α-halo ester used as an intermediate in organic synthesis, demands meticulous handling not only during experimentation but, crucially, through its disposal.[1] Its classification as a corrosive and hazardous substance necessitates a disposal protocol grounded in regulatory compliance and chemical common sense to ensure the safety of personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to explain the fundamental causality behind each critical action.

Part 1: Hazard Profile & Regulatory Framework

Understanding the inherent risks and the governing regulations is the first step in responsible chemical management. This compound is not merely a chemical reagent; it is a regulated hazardous material.

1.1. GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear picture of the primary dangers associated with this compound.

Hazard ClassificationGHS Hazard CodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[2][3]
Serious Eye DamageH318Causes serious eye damage.[4]
Corrosive to MetalsH290May be corrosive to metals.[2]
Additional Hazards-Lachrymator (causes tearing).[3]

1.2. Regulatory Imperative: RCRA and Halogenated Waste

The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[5] This act establishes a "cradle-to-grave" system for tracking hazardous substances from their generation to their final disposal.[6]

Critically, this compound is a halogenated organic compound due to the presence of a carbon-chlorine bond.[7][8] This classification is paramount for disposal for two key reasons:

  • Disposal Technology: Halogenated wastes are typically managed via high-temperature incineration. The combustion of these compounds can produce acidic gases (e.g., hydrogen chloride), which require specialized alkaline scrubbers in the incinerator exhaust system to prevent environmental release.[9]

  • Cost and Compliance: Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, forcing the entire batch to be treated as the more hazardous (and expensive) halogenated waste.[10] Proper segregation is therefore a matter of both environmental stewardship and fiscal responsibility.

Your laboratory is designated as a hazardous waste generator by the EPA, and its status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—determines the specific limits on waste accumulation time and volume.[11]

Part 2: The Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.

Step 1: Immediate Handling & Personal Protective Equipment (PPE) Before generating the first drop of waste, ensure you are wearing appropriate PPE. The corrosive nature of this compound demands robust protection.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene), and check for integrity before use.[3]

  • Eye/Face Protection: Use safety goggles and a face shield.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron is recommended.

  • Work Area: All handling and commingling of this waste must be performed inside a certified chemical fume hood to mitigate inhalation risks.[10]

Step 2: Waste Characterization & Segregation This is the most critical control point in the disposal process.

  • Designate a "Halogenated Organic Waste" Stream: Dedicate a specific waste container solely for halogenated organic compounds.[7][13]

  • Verify Compatibility: Do NOT mix this compound waste with:

    • Acids or bases.[14]

    • Oxidizing or reducing agents.[15]

    • Aqueous or inorganic waste streams.[7]

    • Non-halogenated organic solvents.[10]

    • Causality: Incompatible materials can react violently, release toxic gases, or corrode the container. Segregation prevents dangerous reactions and ensures the waste stream is correctly profiled for its ultimate disposal method.[14]

Step 3: Container Selection & Labeling The waste container is your primary means of containment and communication.

  • Container Choice: Use a chemically compatible, corrosion-resistant container. A glass or high-density polyethylene (HDPE) bottle with a screw cap is often suitable. Avoid metal containers, as the compound may be corrosive to them.[5]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly displays:[11]

    • The words "Hazardous Waste" .

    • The full chemical name(s) of the contents: "Waste this compound" . Do not use abbreviations or chemical formulas.[13] If it is a mixture, list all components and their approximate percentages.[14]

    • A clear indication of the associated hazards (e.g., "Corrosive," "Toxic").[10]

Step 4: On-Site Accumulation in a Satellite Accumulation Area (SAA) Waste must be stored safely at or near its point of generation in a designated SAA.[14]

  • Location: The SAA must be under the direct control of laboratory personnel.[5][16]

  • Containment: The primary waste container must be stored within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[5]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[10][13] This prevents the release of vapors and protects against spills.

  • Inspection: Regularly inspect the SAA for any signs of container degradation or leakage.[14]

Step 5: Arranging for Final Disposal Once the waste container is full (do not fill beyond 90% capacity[5]), or if it has been stored for the maximum time allowed by your institution's generator status, it is ready for disposal.

  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Documentation: Your EH&S office will manage the necessary paperwork, including the hazardous waste manifest, which tracks the waste from your lab to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]

  • Professional Handling: Do not attempt to dispose of this chemical yourself. Final disposal must be handled by a certified waste broker and hauler who will transport it to an approved waste disposal plant, typically for incineration.[6][11]

Part 3: Emergency Procedures: Spill & Exposure Management

3.1. Spill Response In the event of a spill, prioritize safety.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing full PPE.

    • Contain the spill and absorb it using an inert material like sand, vermiculite, or a commercial chemical sorbent.[17]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealable, properly labeled hazardous waste container.[10][18]

    • Clean the spill area thoroughly.

3.2. Exposure First Aid Immediate action is critical in case of exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][17]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Always have the Safety Data Sheet (SDS) for this compound readily available for emergency responders.[3]

Part 4: Visualization of the Disposal Workflow

The following diagram illustrates the complete, compliant lifecycle for this compound waste within a laboratory setting.

DisposalWorkflow cluster_Lab In-Laboratory Operations cluster_Disposal Disposal & Compliance gen 1. Waste Generation (Fume Hood) ppe 2. Don Appropriate PPE gen->ppe container 3. Select & Label Halogenated Waste Container ppe->container add_waste 4. Add Waste to Container container->add_waste store 5. Store in Secondary Containment in Satellite Accumulation Area (SAA) add_waste->store check_full 6. Container Full (or Max Time Reached)? store->check_full pickup 7. Arrange Pickup by EH&S Department transport 8. Transport by Licensed Hauler (Manifest Tracking) pickup->transport dispose 9. Final Disposal at TSDF (e.g., High-Temp Incineration) transport->dispose check_full->add_waste No check_full->pickup Yes

Caption: Disposal workflow for this compound.

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold the scientific community's commitment to environmental responsibility.

References

  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound Safety Information. Link

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Link

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. Link

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Link

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Link

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Link

  • TCI EUROPE N.V. This compound Safety Data Sheet. Link

  • TCI Deutschland GmbH. This compound Product Information. Link

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - ethyl α-chloro-2-chlorophenylacetate. Link

  • TCI AMERICA. This compound Product Page. Link

  • Sigma-Aldrich. Ethyl a-chlorophenylacetate 97% Safety Information. Link

  • Chemsrc. Ethyl chloro(phenyl)acetate Safety Data Sheet. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97752, Ethyl chlorophenylacetate. Link

  • Bucknell University. Hazardous Waste Segregation Guidelines. Link

  • Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Link

  • Vigon International, Inc. 500145 ethyl phenyl acetate safety data sheet. Link

  • CPAChem. Safety data sheet: Ethyl phenylacetate. Link

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Link

  • Fisher Scientific. Safety Data Sheet: Ethyl 2-chloroacetoacetate. Link

  • Benchchem. A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. Link

  • ChemSynthesis. This compound - 4773-33-5. Link

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Link

  • International Atomic Energy Agency. Management of Alpha-Contaminated Wastes. Link

  • Wikipedia. α-Halo carboxylic acids and esters. Link

  • U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Link

  • Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Link

  • Temple University. Chemical Waste Guideline: Halogenated Solvents. Link

  • Michigan State University Department of Chemistry. Reactions at the α-Carbon. Link

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Link

  • Testbook. Alpha halo ketones to esters are converted via: Favorskii rearrangement. Link

  • PrepChem.com. Preparation of this compound. Link

  • ResearchGate. Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Link

  • Organic Syntheses. ethyl phenylacetate procedure. Link

  • Google Patents. CN103232339A - Preparation method of chlorinated phenylacetic acid. Link

  • International Atomic Energy Agency. Treatment and conditioning of radioactive organic liquids. Link

  • International Atomic Energy Agency. Management of Wastes Containing Long-lived Alpha Emitters. Link

  • International Atomic Energy Agency. Treatment of solid waste highly contaminated by alpha emitters. Link

  • International Atomic Energy Agency. treatment of solid waste highly contaminated by alpha emitters: recent developments of leaching. Link

Sources

Mastering Safety: A Researcher's Guide to Handling Ethyl 2-chloro-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. Ethyl 2-chloro-2-phenylacetate, a key reagent in various synthetic pathways, demands a protocol built on a foundation of safety and precision. This guide moves beyond mere procedural steps, offering a deep dive into the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Intrinsic Risks

This compound (CAS No. 4773-33-5) is a colorless to light yellow liquid that presents significant health and safety risks if not handled correctly. The primary hazards associated with this compound are its corrosive properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing severe skin burns and eye damage (H314). Additionally, it may be corrosive to metals (H290). Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[1]

Therefore, all handling procedures must be designed to prevent any direct contact with the skin, eyes, and mucous membranes, and to mitigate the risk of inhalation of its vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate the risks associated with this compound. The following PPE is mandatory when handling this chemical:

Eye and Face Protection: A Non-Negotiable

Given the severe eye damage this chemical can cause, appropriate eye and face protection is crucial.

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.

  • Chemical Goggles: To be worn when there is any risk of splashing.

  • Full-Face Shield: This should be used in conjunction with chemical goggles when handling larger volumes or when the risk of splashing is high.

Hand Protection: Selecting the Right Glove

The choice of gloves is not a matter of convenience but of chemical compatibility. Generic laboratory gloves may not offer adequate protection.

Glove MaterialBreakthrough Time for Similar Chlorinated AromaticsRecommendation for this compound
Viton® > 4 hours[2]Excellent: Recommended for prolonged handling.
Nitrile < 1 hour[2]Limited Use: Suitable only for brief, incidental contact. Gloves should be changed immediately upon any splash.
Butyl Rubber Not TestedPotentially suitable, but requires verification.
Natural Rubber (Latex) Not RecommendedPoor chemical resistance to many organic compounds.

It is imperative to inspect gloves for any signs of degradation or perforation before each use.

Body Protection: Shielding Against Accidental Contact

A chemically resistant lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that footwear completely covers the feet; open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection: When Engineering Controls Are Not Enough

Handling of this compound should always be conducted in a certified chemical fume hood to minimize inhalation exposure. However, in situations where engineering controls are not sufficient, or during spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage container should be made of a corrosion-resistant material.

Handling Protocol

The following diagram outlines the essential workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Carefully Open Container prep3->handle1 handle2 Dispense Required Amount handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Properly Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Handling this compound.
Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Lab Coat don2 Goggles/Face Shield don1->don2 don3 Gloves don2->don3 doff1 Gloves doff2 Goggles/Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3

Caption: Correct Donning and Doffing Sequence for PPE.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

  • Solid Waste: Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain.

Emergency Procedures: Preparedness is Key

In the event of an emergency, immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is small, and you are trained and equipped to handle it, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Place the absorbed material into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these in-depth guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.

References

  • Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-621. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.